molecular formula C17H24N2O3 · HCl B1164562 N-methyl Norcarfentanil (hydrochloride)

N-methyl Norcarfentanil (hydrochloride)

Cat. No.: B1164562
M. Wt: 340.9
InChI Key: XTQFSXHVCPAPJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl Norcarfentanil (hydrochloride) is an analytical reference material that is structurally similar to known opioids. This product is intended for research and forensic applications.

Properties

Molecular Formula

C17H24N2O3 · HCl

Molecular Weight

340.9

InChI

InChI=1S/C17H24N2O3.ClH/c1-4-15(20)19(14-8-6-5-7-9-14)17(16(21)22-3)10-12-18(2)13-11-17;/h5-9H,4,10-13H2,1-3H3;1H

InChI Key

XTQFSXHVCPAPJC-UHFFFAOYSA-N

SMILES

O=C(CC)N(C1(C(OC)=O)CCN(C)CC1)C2=CC=CC=C2.Cl

Synonyms

N-methyl Carfentanil; N-methyl Norremifentanil; N-methyl Remifentanil; R-32395

Origin of Product

United States

Foundational & Exploratory

Physicochemical Properties of N-methyl Norcarfentanil: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl Norcarfentanil is a synthetic opioid structurally related to carfentanil, a potent µ-opioid receptor agonist. As an N-methylated analog of norcarfentanil, it belongs to the 4-anilidopiperidine class of opioids. Understanding the physicochemical and pharmacological properties of N-methyl Norcarfentanil is crucial for forensic analysis, toxicological studies, and the development of potential opioid receptor modulators. This technical guide provides a comprehensive overview of its known characteristics, experimental protocols, and relevant biological pathways.

Physicochemical Data

PropertyValueSource(s)
Chemical Name methyl 1-methyl-4-(N-phenylpropanamido)piperidine-4-carboxylateWikipedia
Synonyms N-methyl Carfentanil, N-methyl Norremifentanil, N-methyl RemifentanilCayman Chemical[1]
Molecular Formula C₁₇H₂₄N₂O₃Wikipedia
Molecular Weight 304.39 g/mol Wikipedia
Molecular Formula (HCl salt) C₁₇H₂₄N₂O₃ • HClCayman Chemical[1]
Molecular Weight (HCl salt) 340.9 g/mol Cayman Chemical[1]
Appearance SolidCayman Chemical[1]
Solubility Chloroform: Sparingly Soluble (1-10 mg/ml)Methanol: Slightly Soluble (0.1-1 mg/ml)DMSO: SolubleCayman Chemical[1], GLPBIO[2]
Melting Point Not readily available. For comparison, Norcarfentanil has a melting point of 40-43°C.Chemsrc[3]
Boiling Point Not readily available. For comparison, Norcarfentanil has a boiling point of 437.5°C at 760 mmHg.Chemsrc[3]
pKa Not readily available.

Pharmacological Properties

N-methyl Norcarfentanil is an opioid analgesic that acts primarily as a µ-opioid receptor agonist. However, the substitution of the N-phenethyl group of carfentanil with a methyl group significantly reduces its potency.

ParameterFindingSource(s)
Receptor Target µ-opioid receptor (MOR)Multiple Sources
Binding Affinity (Ki) The binding affinity of N-methyl carfentanil is reported to be 1,750 times weaker than carfentanil at the guinea pig brain µ-opioid receptor. For comparison, replacing the N-phenethyl group with a methyl group in fentanyl increases the Ki value by approximately 40-fold .Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC[4], How μ-Opioid Receptor Recognizes Fentanyl - PMC - NIH[5]
Functional Activity (EC₅₀) Specific EC₅₀ values for N-methyl Norcarfentanil are not readily available in the literature. However, it is described as being several thousand times weaker than carfentanil, and only slightly stronger than morphine.N-Methylnorcarfentanil - Wikipedia[4]

Experimental Protocols

Synthesis of N-methyl Norcarfentanil

A plausible synthetic route to N-methyl Norcarfentanil involves the N-alkylation of Norcarfentanil. This method is analogous to the synthesis of other N-substituted fentanyl derivatives.

Reaction Scheme:

Norcarfentanil + Methylating Agent → N-methyl Norcarfentanil

Materials:

  • Norcarfentanil

  • Methyl iodide (or another suitable methylating agent)

  • A suitable base (e.g., potassium carbonate, triethylamine)

  • An appropriate solvent (e.g., acetonitrile, DMF)

Procedure (General):

  • Dissolve Norcarfentanil in the chosen solvent.

  • Add the base to the reaction mixture.

  • Slowly add the methylating agent to the mixture at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-methyl Norcarfentanil.

SynthesisWorkflow Norcarfentanil Norcarfentanil Reaction N-Alkylation Norcarfentanil->Reaction MethylatingAgent Methylating Agent (e.g., Methyl Iodide) MethylatingAgent->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-methyl Norcarfentanil Purification->Product

A generalized workflow for the synthesis of N-methyl Norcarfentanil.

Analytical Methodology: LC-MS/MS for Fentanyl Analogs

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common and sensitive method for the detection and quantification of fentanyl analogs in biological and forensic samples.

Sample Preparation (General):

  • Protein Precipitation: For blood or plasma samples, proteins are precipitated using a solvent like acetonitrile.

  • Solid-Phase Extraction (SPE): For urine or more complex matrices, SPE can be used to clean up and concentrate the sample.

  • Dilution: Simple "dilute and shoot" methods can be employed for less complex matrices.

LC Parameters (Illustrative):

  • Column: A reverse-phase column (e.g., C18) is typically used.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid or ammonium formate to improve peak shape and ionization.

  • Flow Rate: Typically in the range of 0.2-0.6 mL/min.

  • Injection Volume: 5-20 µL.

MS/MS Parameters (Illustrative):

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used.

  • Scan Type: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.

  • MRM Transitions: Specific precursor-to-product ion transitions for N-methyl Norcarfentanil and an internal standard are monitored.

AnalyticalWorkflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis BiologicalSample Biological Sample (Blood, Urine, etc.) ProteinPrecipitation Protein Precipitation BiologicalSample->ProteinPrecipitation SPE Solid-Phase Extraction BiologicalSample->SPE Dilution Dilution BiologicalSample->Dilution LC Liquid Chromatography (Separation) ProteinPrecipitation->LC SPE->LC Dilution->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS DataAnalysis Data Analysis MSMS->DataAnalysis Result Concentration of N-methyl Norcarfentanil DataAnalysis->Result

A typical workflow for the analysis of N-methyl Norcarfentanil by LC-MS/MS.

Biological Signaling Pathway

N-methyl Norcarfentanil, as a µ-opioid receptor agonist, is expected to activate the canonical G-protein coupled receptor (GPCR) signaling pathway associated with this receptor.[6][7][8] This pathway primarily involves the Gi/o family of G proteins.

Key Steps in µ-Opioid Receptor Signaling:

  • Ligand Binding: N-methyl Norcarfentanil binds to the extracellular domain of the µ-opioid receptor.

  • Conformational Change: Ligand binding induces a conformational change in the receptor.

  • G-Protein Activation: The activated receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric Gi/o protein.

  • Subunit Dissociation: The G-protein dissociates into its Gαi/o-GTP and Gβγ subunits.

  • Downstream Effects of Gαi/o-GTP:

    • Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[6][8]

    • Reduced PKA Activity: The decrease in cAMP reduces the activity of Protein Kinase A (PKA).

  • Downstream Effects of Gβγ:

    • Activation of GIRK Channels: Gβγ activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron, which reduces neuronal excitability.[7]

    • Inhibition of Voltage-Gated Calcium Channels (VGCCs): Gβγ inhibits N-type and P/Q-type VGCCs, reducing calcium influx and subsequent neurotransmitter release.[8]

  • Signal Termination: The intrinsic GTPase activity of the Gα subunit hydrolyzes GTP to GDP, leading to the re-association of the Gα and Gβγ subunits, terminating the signal.

  • Receptor Desensitization and Internalization: Chronic activation can lead to phosphorylation of the receptor by G-protein-coupled receptor kinases (GRKs), followed by the binding of β-arrestin, which uncouples the receptor from G-proteins and promotes its internalization.[7]

MOR_Signaling MOR μ-Opioid Receptor G_protein Gi/o Protein (αβγ-GDP) MOR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to GIRK GIRK Channel K_ion K⁺ Efflux GIRK->K_ion VGCC Voltage-Gated Ca²⁺ Channel Ca_ion Ca²⁺ Influx VGCC->Ca_ion Ligand N-methyl Norcarfentanil Ligand->MOR Binds to G_alpha_GTP Gαi/o-GTP G_protein->G_alpha_GTP Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates G_alpha_GTP->AC Inhibits G_beta_gamma->GIRK Activates G_beta_gamma->VGCC Inhibits PKA PKA cAMP->PKA Activates NeuronalActivity Decreased Neuronal Excitability & Neurotransmitter Release

References

N-methyl Norcarfentanil: An In-depth Analysis of its Mechanism of Action at Opioid Receptors

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the mechanism of action of N-methyl Norcarfentanil, a synthetic opioid analgesic, at the mu (µ), delta (δ), and kappa (κ) opioid receptors. N-methyl Norcarfentanil, a derivative of the potent carfentanil, exhibits a significantly attenuated pharmacological profile. This document collates and presents quantitative data on its binding affinity and functional activity, details the experimental protocols utilized for these determinations, and visualizes the associated signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals engaged in opioid pharmacology and analgesic research.

Introduction

N-methyl Norcarfentanil is a derivative of carfentanil, an extremely potent µ-opioid agonist. The substitution of the N-phenethyl group in carfentanil with an N-methyl group in N-methyl Norcarfentanil drastically reduces its binding affinity and potency at opioid receptors. This structural modification makes it a valuable tool for understanding the structure-activity relationships (SAR) within the 4-anilidopiperidine class of opioids. While significantly weaker than its parent compound, N-methyl Norcarfentanil retains activity at opioid receptors, making a detailed understanding of its receptor interaction profile crucial for opioid research and the development of novel analgesics with improved safety profiles.

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of N-methyl Norcarfentanil at the µ, δ, and κ opioid receptors. The data is derived from seminal studies on the pharmacological profiles of fentanyl analogs.

Table 1: Opioid Receptor Binding Affinities of N-methyl Norcarfentanil and Reference Compounds

Compoundµ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)
N-methyl Norcarfentanil 38.011001800
Carfentanil0.03413430
Fentanyl1.11803400
Morphine1.0230340

Data extracted from Maguire et al., 1992.

Table 2: Functional Activity of N-methyl Norcarfentanil and Reference Compounds at Opioid Receptors

Compoundµ-Opioid Receptor (IC50, nM)δ-Opioid Receptor (IC50, nM)κ-Opioid Receptor (IC50, nM)
N-methyl Norcarfentanil 130>10000>10000
Carfentanil0.121101300
Fentanyl3.21300>10000
Morphine4021001200

Data extracted from Maguire et al., 1992.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the interaction of N-methyl Norcarfentanil with opioid receptors.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a ligand for a receptor. These assays involve the use of a radiolabeled ligand that binds to the receptor and a competing unlabeled ligand (the compound of interest).

Workflow for Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize brain tissue in Tris-HCl buffer prep2 Centrifuge at 48,000 x g prep1->prep2 prep3 Resuspend pellet in buffer prep2->prep3 assay1 Incubate membranes with radioligand ([3H]DAMGO, [3H]DPDPE, or [3H]U-69593) and varying concentrations of N-methyl Norcarfentanil prep3->assay1 assay2 Incubate at 25°C for 2-3 hours assay1->assay2 assay3 Separate bound and free radioligand by rapid filtration assay2->assay3 analysis1 Quantify radioactivity on filters using liquid scintillation counting assay3->analysis1 analysis2 Determine IC50 values (concentration of ligand that inhibits 50% of specific binding) analysis1->analysis2 analysis3 Calculate Ki values using the Cheng-Prusoff equation analysis2->analysis3 G cluster_prep Membrane Preparation cluster_assay GTPγS Binding cluster_analysis Data Analysis prep1 Prepare cell membranes expressing the opioid receptor of interest assay1 Incubate membranes with [35S]GTPγS, GDP, and varying concentrations of N-methyl Norcarfentanil prep1->assay1 assay2 Incubate at 30°C for 60 minutes assay1->assay2 assay3 Terminate reaction and separate bound [35S]GTPγS by filtration assay2->assay3 analysis1 Quantify radioactivity on filters assay3->analysis1 analysis2 Generate dose-response curves analysis1->analysis2 analysis3 Determine EC50 and Emax values analysis2->analysis3 G cluster_cell_culture Cell Culture cluster_assay cAMP Measurement cluster_analysis Data Analysis cell1 Culture cells expressing the opioid receptor of interest assay1 Pre-treat cells with a phosphodiesterase inhibitor cell1->assay1 assay2 Stimulate cells with forskolin in the presence of varying concentrations of N-methyl Norcarfentanil assay1->assay2 assay3 Lyse cells and measure intracellular cAMP levels (e.g., using ELISA or HTRF) assay2->assay3 analysis1 Generate dose-response curves for the inhibition of cAMP accumulation assay3->analysis1 analysis2 Determine IC50 and Emax values analysis1->analysis2 G cluster_cell_line Cell Line Engineering cluster_assay Recruitment Measurement cluster_analysis Data Analysis cell1 Use cells co-expressing the opioid receptor fused to a donor molecule (e.g., Luc) and β-arrestin fused to an acceptor molecule (e.g., YFP) assay1 Treat cells with varying concentrations of N-methyl Norcarfentanil cell1->assay1 assay2 Measure signal (e.g., BRET or FRET) generated by the proximity of donor and acceptor molecules assay1->assay2 analysis1 Generate dose-response curves assay2->analysis1 analysis2 Determine EC50 and Emax values analysis1->analysis2 G cluster_receptor Opioid Receptor Activation cluster_g_protein G-Protein Signaling cluster_arrestin β-Arrestin Signaling Ligand N-methyl Norcarfentanil Receptor Opioid Receptor (µ, δ, or κ) Ligand->Receptor G_protein Gi/o Activation Receptor->G_protein GRK GRK Phosphorylation Receptor->GRK Adenylyl_Cyclase Adenylyl Cyclase Inhibition G_protein->Adenylyl_Cyclase Ion_Channels Ion Channel Modulation G_protein->Ion_Channels cAMP ↓ cAMP Adenylyl_Cyclase->cAMP K_channel ↑ K+ Efflux (Hyperpolarization) Ion_Channels->K_channel Ca_channel ↓ Ca2+ Influx Ion_Channels->Ca_channel Arrestin β-Arrestin Recruitment GRK->Arrestin Desensitization Receptor Desensitization/ Internalization Arrestin->Desensitization MAPK MAPK Pathway Activation Arrestin->MAPK

The Opioid Receptor Binding Affinity of N-methyl Norcarfentanil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the opioid receptor binding affinity of N-methyl Norcarfentanil, a derivative of the potent synthetic opioid carfentanil. N-methyl Norcarfentanil is characterized by the substitution of the phenethyl group with a methyl group at the piperidine nitrogen, a modification that significantly attenuates its binding affinity and analgesic potency compared to its parent compound.[1][2] This document summarizes the available quantitative binding data, details the experimental methodologies used for its determination, and illustrates the relevant opioid receptor signaling pathways.

Introduction

N-methyl Norcarfentanil is a synthetic opioid that emerged from structure-activity relationship studies of the fentanyl family of analgesics.[1] While carfentanil is one of the most potent opioids known, the N-methyl derivative, N-methyl Norcarfentanil, is reported to be several thousand times weaker, with a potency only slightly greater than morphine.[1] This dramatic reduction in activity is primarily attributed to a decreased binding affinity for the μ-opioid receptor (MOR).[2] Understanding the precise binding characteristics of N-methyl Norcarfentanil at the three main opioid receptor subtypes—mu (μ), delta (δ), and kappa (κ)—is crucial for elucidating its pharmacological profile and for the rational design of novel opioid ligands with desired therapeutic properties.

Opioid Receptor Binding Affinity

The binding affinity of a ligand for its receptor is quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.

Quantitative Data

The following table summarizes the reported Ki values for N-methyl Norcarfentanil at the μ, δ, and κ opioid receptors. For comparative purposes, the binding affinities of the parent compound, carfentanil, are also presented. The data is primarily derived from studies on guinea pig brain membranes.[2]

CompoundReceptor SubtypeKi (nM)Reference
N-methyl Norcarfentanil μ (mu)~385[2]
δ (delta)>10,000
κ (kappa)>10,000
Carfentanil μ (mu)0.22[2]
δ (delta)27
κ (kappa)224

Note: The Ki value for N-methyl Norcarfentanil at the μ-opioid receptor is estimated based on the reported 1,750-fold weaker binding affinity compared to carfentanil.[2] Specific experimental values for delta and kappa receptors were not found in the reviewed literature, but qualitative descriptions indicate significantly lower affinity.

Experimental Protocols

The determination of opioid receptor binding affinity is typically achieved through in vitro radioligand binding assays. These assays measure the ability of an unlabeled compound (the "competitor," e.g., N-methyl Norcarfentanil) to displace a radioactively labeled ligand that is known to bind with high affinity and selectivity to a specific receptor subtype.

Radioligand Binding Assay

A common method for determining opioid receptor binding affinities is the competitive displacement assay using brain tissue homogenates or cell lines expressing specific opioid receptor subtypes.[3][4]

Experimental Workflow:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis tissue Brain Tissue (e.g., Guinea Pig) homogenize Homogenization in Buffer tissue->homogenize centrifuge1 Centrifugation homogenize->centrifuge1 resuspend Resuspension & Incubation centrifuge1->resuspend centrifuge2 Final Centrifugation & Resuspension resuspend->centrifuge2 membranes Receptor Membranes centrifuge2->membranes incubation Incubation membranes->incubation radioligand Radioligand (e.g., [3H]DAMGO for μ) radioligand->incubation competitor Unlabeled Ligand (N-methyl Norcarfentanil) competitor->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation analysis Non-linear Regression Analysis (IC50 -> Ki) scintillation->analysis G cluster_intracellular Intracellular Effects receptor Opioid Receptor (μ, δ, or κ) g_protein Gi/o Protein receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac Inhibition (α subunit) ion_channel Ion Channels (Ca2+, K+) g_protein->ion_channel Modulation (βγ subunit) camp ↓ cAMP ac->camp ca_influx ↓ Ca2+ Influx ion_channel->ca_influx k_efflux ↑ K+ Efflux (Hyperpolarization) ion_channel->k_efflux ligand N-methyl Norcarfentanil ligand->receptor Binding & Activation pka ↓ PKA Activity camp->pka neurotransmitter ↓ Neurotransmitter Release ca_influx->neurotransmitter k_efflux->neurotransmitter

References

N-methyl Norcarfentanil Hydrochloride: A Technical Guide to Solubility and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of N-methyl Norcarfentanil hydrochloride in common laboratory solvents, Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS). This document also outlines detailed experimental protocols for solubility determination and illustrates the presumptive signaling pathway of this potent opioid analgesic.

Core Data Summary

Solubility Data
CompoundSolventSolubilitySource
N-methyl Norcarfentanil hydrochloride DMSOSolubleGlpBio[1]
Chloroform1-10 mg/mL (Sparingly Soluble)Cayman Chemical[2]
Methanol0.1-1 mg/mL (Slightly Soluble)Cayman Chemical[2]
PBS (pH 7.2)Data Not Available
para-methyl Norfentanyl hydrochlorideDMSO≥10 mg/mLCayman Chemical[3]
PBS (pH 7.2)≥10 mg/mLCayman Chemical[3]
N-methyl Cyclopropyl norfentanyl hydrochlorideDMSO10 mg/mLCayman Chemical[4]
PBS (pH 7.2)10 mg/mLCayman Chemical[4]
ortho-methyl Norfentanyl hydrochlorideDMSO1-10 mg/mL (Sparingly soluble)Cayman Chemical[5]
PBS (pH 7.2)1-10 mg/mL (Sparingly soluble)Cayman Chemical[5]

Note: The solubility of N-methyl Norcarfentanil hydrochloride in PBS has not been empirically determined in the cited literature. Based on the data for its analogs, it is anticipated to have moderate to good solubility in PBS. Researchers should determine the solubility for their specific experimental conditions.

Experimental Protocols

The following are detailed methodologies for determining the kinetic and thermodynamic solubility of opioid compounds like N-methyl Norcarfentanil hydrochloride.

Kinetic Solubility Determination in DMSO followed by Aqueous Buffer (e.g., PBS)

This high-throughput method is suitable for early-stage drug discovery to quickly assess a compound's solubility under non-equilibrium conditions.

Materials:

  • N-methyl Norcarfentanil hydrochloride

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-transparent for spectrophotometric method)

  • Automated liquid handler (optional but recommended)

  • Plate shaker

  • Nephelometer or UV/Vis spectrophotometer plate reader

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of N-methyl Norcarfentanil hydrochloride in DMSO (e.g., 10 mM). Ensure the compound is fully dissolved. Gentle heating to 37°C and sonication can be employed to aid dissolution.[1]

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Addition to Aqueous Buffer: Transfer a small, precise volume (e.g., 1-5 µL) of each DMSO stock dilution to a corresponding well of a new 96-well plate pre-filled with a larger volume (e.g., 100-200 µL) of PBS. This rapid addition of a DMSO solution to an aqueous environment can lead to precipitation if the compound's aqueous solubility is exceeded.

  • Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (typically 1-2 hours) with gentle shaking.

  • Detection and Quantification:

    • Nephelometric Method: Measure the light scattering of the solutions in each well using a nephelometer. An increase in turbidity indicates precipitation and thus, insolubility at that concentration.

    • UV Spectrophotometric Method: After incubation, filter the solutions to remove any precipitate. Measure the UV absorbance of the filtrate in a UV-transparent plate. The concentration of the dissolved compound is determined by comparing the absorbance to a standard curve.[6]

Thermodynamic (Equilibrium) Solubility Determination in PBS (Shake-Flask Method)

This method determines the solubility of a compound at equilibrium and is considered the gold standard for solubility measurement.

Materials:

  • N-methyl Norcarfentanil hydrochloride (solid)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or filtration apparatus (e.g., syringe filters with low protein binding)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV or MS)

Procedure:

  • Sample Preparation: Add an excess amount of solid N-methyl Norcarfentanil hydrochloride to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Addition of Solvent: Add a known volume of PBS to the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). The concentration of the solution should be measured at different time points to confirm that equilibrium has been reached.[7]

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation at high speed or by filtering the solution through a low-binding syringe filter (e.g., 0.22 µm PVDF).

  • Quantification: Aspirate a precise volume of the clear supernatant. Dilute the supernatant with a suitable solvent (e.g., a mixture of water and an organic solvent like acetonitrile) to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Analysis: Analyze the diluted samples by a validated HPLC-UV or HPLC-MS method to determine the concentration of N-methyl Norcarfentanil hydrochloride. The solubility is reported as the concentration of the saturated solution.

Presumptive Signaling Pathway

As a close structural analog of carfentanil, N-methyl Norcarfentanil hydrochloride is presumed to exert its pharmacological effects primarily through the µ-opioid receptor, a G-protein coupled receptor (GPCR).

The binding of N-methyl Norcarfentanil to the µ-opioid receptor is expected to initiate a conformational change in the receptor, leading to the activation of intracellular signaling cascades. The primary pathway involves the inhibition of adenylyl cyclase, which results in a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels modulates the activity of various downstream effectors, ultimately leading to the analgesic and other physiological effects characteristic of opioids.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular N_methyl_Norcarfentanil N-methyl Norcarfentanil mu_Opioid_Receptor µ-Opioid Receptor (GPCR) N_methyl_Norcarfentanil->mu_Opioid_Receptor Binds G_Protein Gαi/o Protein mu_Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Downstream_Effectors Downstream Effectors cAMP->Downstream_Effectors Modulates Physiological_Response Analgesia & Other Opioid Effects Downstream_Effectors->Physiological_Response Leads to Experimental_Workflow cluster_kinetic Kinetic Solubility Workflow cluster_thermodynamic Thermodynamic Solubility Workflow K1 Prepare DMSO Stock Solution K2 Add to PBS in 96-well Plate K1->K2 K3 Incubate (1-2h) with Shaking K2->K3 K4 Measure Turbidity (Nephelometry) or UV Absorbance after Filtration K3->K4 T1 Add Excess Solid to PBS T2 Equilibrate (24-72h) with Shaking T1->T2 T3 Separate Solid and Liquid Phases (Centrifugation/Filtration) T2->T3 T4 Quantify Supernatant by HPLC T3->T4

References

The Metabolic Journey of N-methyl Norcarfentanil: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl norcarfentanil is a potent synthetic opioid, structurally related to carfentanil, one of the most potent fentanyl analogues known. Understanding the metabolic fate of such compounds is of paramount importance for drug development, clinical toxicology, and forensic science. The biotransformation of N-methyl norcarfentanil dictates its pharmacokinetic profile, duration of action, and potential for drug-drug interactions. This technical guide provides a comprehensive overview of the predicted metabolism of N-methyl norcarfentanil, based on extensive data from closely related fentanyl analogues. It details the principal metabolic pathways, identifies probable metabolites, and outlines the experimental protocols for their identification and quantification.

Predicted Metabolic Pathways of N-methyl Norcarfentanil

While direct metabolism studies on N-methyl norcarfentanil are not extensively available in the public domain, its metabolic pathways can be reliably predicted based on the well-established biotransformation of carfentanil and other N-alkylated fentanyl analogues. The primary metabolic routes for this class of compounds are Phase I reactions, specifically N-dealkylation and hydroxylation, followed by potential Phase II conjugation.

1. N-demethylation to Norcarfentanil:

The most anticipated primary metabolic pathway for N-methyl norcarfentanil is the enzymatic removal of the methyl group from the piperidine nitrogen, a process known as N-demethylation. This reaction is a specific type of N-dealkylation, a common metabolic route for many fentanyl analogues.[1][2][3][4][5][6] This biotransformation would yield norcarfentanil , a significant and well-documented metabolite of carfentanil.[1][2] The cytochrome P450 (CYP) enzyme system, particularly the CYP3A4 isoform, is the principal catalyst for the N-dealkylation of fentanyl and its derivatives.[1][2]

2. Hydroxylation:

Following or in parallel with N-demethylation, N-methyl norcarfentanil and its primary metabolite, norcarfentanil, are expected to undergo hydroxylation at various positions on the molecule. This process introduces a hydroxyl group (-OH), increasing the water solubility of the compound and facilitating its excretion. Based on studies of other fentanyl analogues, potential sites for hydroxylation include:

  • Piperidine Ring: Monohydroxylation of the piperidine ring is a dominant metabolic pathway for carfentanil.[1]

  • Phenethyl Moiety: Hydroxylation can occur on the ethyl linker or the phenyl ring of the phenethyl group.

  • Propionylamide Side Chain: The propyl group attached to the anilino nitrogen is also a potential site for hydroxylation.

3. N-Oxide Formation:

The formation of an N-oxide at the piperidine nitrogen is another plausible, though likely minor, metabolic pathway for N-methyl norcarfentanil, as has been observed with carfentanil.[1]

4. Phase II Conjugation:

The hydroxylated metabolites formed in Phase I can subsequently undergo Phase II conjugation reactions, most commonly glucuronidation. This involves the attachment of a glucuronic acid moiety, further increasing the polarity of the metabolites for renal clearance.

Metabolite Identification

The identification of these predicted metabolites is crucial for a complete understanding of N-methyl norcarfentanil's disposition in the body. High-performance liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is the state-of-the-art analytical technique for this purpose.

Quantitative Data Summary

Direct quantitative data for the metabolism of N-methyl norcarfentanil is not currently available. However, data from in vitro studies of closely related fentanyl analogues can provide valuable insights into the expected relative abundance of different metabolite classes. The following table summarizes typical metabolic profiles observed for N-alkylated fentanyl analogues.

Fentanyl AnaloguePrimary Metabolic PathwayMajor Metabolite(s)Reference
CarfentanilN-dealkylation, HydroxylationNorcarfentanil, Hydroxy-carfentanil[1]
3-MethylfentanylN-dealkylationNor-3-methylfentanyl[2][6]
α-MethylfentanylN-dealkylationNorfentanyl[2]
AcetylfentanylN-dealkylation, HydroxylationAcetyl norfentanyl, Hydroxy-acetylfentanyl[1]
CyclopropylfentanylN-dealkylationNorcyclopropylfentanyl[1][7]

Experimental Protocols

The following are detailed methodologies for key experiments in the study of N-methyl norcarfentanil metabolism.

Protocol 1: In Vitro Metabolism of N-methyl Norcarfentanil using Human Liver Microsomes (HLMs)

Objective: To identify the Phase I metabolites of N-methyl norcarfentanil generated by human liver microsomal enzymes.

Materials:

  • N-methyl norcarfentanil

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching the reaction

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • LC-HRMS system

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLMs (typically 0.5-1.0 mg/mL protein concentration), and N-methyl norcarfentanil (at a relevant concentration, e.g., 1-10 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. A control incubation without the NADPH regenerating system should be run in parallel to account for any non-enzymatic degradation.

  • Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).

  • Termination of Reaction: Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.

  • Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Sample Analysis: Carefully transfer the supernatant to a clean tube or vial for analysis by LC-HRMS to identify the parent compound and its metabolites.

Protocol 2: Metabolite Identification using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

Objective: To separate and identify N-methyl norcarfentanil and its metabolites from the in vitro incubation samples.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A high-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap).

Chromatographic Conditions (Typical):

  • Column: A reversed-phase column (e.g., C18) suitable for separating opioids and their metabolites.

  • Mobile Phase A: Water with a small percentage of formic acid (e.g., 0.1%) to improve ionization.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient Elution: A gradient program starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute compounds of increasing hydrophobicity.

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

Mass Spectrometry Conditions (Typical):

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Data Acquisition: Full scan mode to detect all ions within a specified mass range, and data-dependent or data-independent acquisition (DIA) to acquire fragmentation data (MS/MS) for structural elucidation.

  • Collision Energy: Ramped or set at multiple levels to obtain comprehensive fragmentation patterns.

Data Analysis:

  • The accurate mass measurements from the full scan data are used to propose elemental compositions for the parent drug and its metabolites.

  • The fragmentation patterns (MS/MS spectra) are analyzed to confirm the proposed structures of the metabolites by identifying characteristic fragment ions.

Visualizations

Diagram 1: Predicted Metabolic Pathway of N-methyl Norcarfentanil

G parent N-methyl Norcarfentanil met1 Norcarfentanil parent->met1 N-demethylation (CYP3A4) met2 Hydroxy-N-methyl Norcarfentanil parent->met2 Hydroxylation met4 N-Oxide of N-methyl Norcarfentanil parent->met4 N-oxidation met3 Hydroxy-Norcarfentanil met1->met3 Hydroxylation met2->met3 N-demethylation met5 Glucuronide Conjugate met3->met5 Glucuronidation

Caption: Predicted metabolic pathways of N-methyl Norcarfentanil.

Diagram 2: Experimental Workflow for In Vitro Metabolism Study

G cluster_prep Sample Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis prep1 Prepare Incubation Mixture (HLMs, N-methyl Norcarfentanil, Buffer) prep2 Pre-incubate at 37°C prep1->prep2 react1 Initiate with NADPH prep2->react1 react2 Incubate at 37°C (Time Course) react1->react2 react3 Terminate with Acetonitrile react2->react3 analysis1 Protein Precipitation (Centrifugation) react3->analysis1 analysis2 Collect Supernatant analysis1->analysis2 analysis3 LC-HRMS Analysis analysis2->analysis3

Caption: Workflow for in vitro metabolism of N-methyl Norcarfentanil.

References

N-Methyl Norcarfentanil: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-methyl Norcarfentanil, a significant analog of fentanyl, intended for use as a reference material in research and forensic applications. This document outlines its chemical properties, analytical characterization, pharmacological context, and the experimental protocols relevant to its study.

Introduction

N-methyl Norcarfentanil (R-32395) is an opioid analgesic that is structurally related to carfentanil, one of the most potent opioids known.[1] It was first synthesized by the team at Janssen Pharmaceutica led by Paul Janssen, who were investigating the structure-activity relationships of fentanyl-related compounds.[1] While carfentanil is used as a tranquilizer for large animals, N-methyl Norcarfentanil is noted to be several thousand times weaker, with its potency being only slightly greater than that of morphine.[1] Its significance in the scientific community lies in its utility as an analytical reference standard for the identification and quantification of fentanyl analogs in forensic and research settings.[2][3]

Chemical and Physical Properties

N-methyl Norcarfentanil is characterized by a methyl group replacing the phenethyl group attached to the piperidine nitrogen of carfentanil. This structural modification significantly reduces its opioid activity while retaining the core structure necessary for analytical comparison.[1]

Table 1: Chemical and Physical Data for N-methyl Norcarfentanil and its Hydrochloride Salt

PropertyN-methyl Norcarfentanil (Base)N-methyl Norcarfentanil HCl (Salt)Reference(s)
IUPAC Name methyl 1-methyl-4-(N-phenylpropanamido)piperidine-4-carboxylatemethyl 1-methyl-4-(N-phenylpropionamido)piperidine-4-carboxylate hydrochloride[1][2]
CAS Number 59708-50-82748623-59-6[1][2]
Molecular Formula C₁₇H₂₄N₂O₃C₁₇H₂₅ClN₂O₃[1][2]
Molar Mass 304.39 g/mol 340.85 g/mol [1][2]
Exact Mass 340.1554[2]
Purity 99.9%>98%[2][4]
Appearance White solid materialTo be determined[2][5]
InChI Key KKEVIELPQLXPRR-UHFFFAOYSA-NXTQFSXHVCPAPJC-UHFFFAOYSA-N[1][2]

Analytical Characterization

As a reference material, the analytical profile of N-methyl Norcarfentanil is crucial for its use in analytical laboratories. Various chromatographic and spectroscopic techniques are employed for its identification and quantification.

Table 2: Analytical Data for N-methyl Norcarfentanil

Analytical TechniqueParameterValueReference(s)
GC-MS (EI) GC Retention Time (min)7.77[4]
Base Peak (m/z)96[4]
Other Major Peaks (m/z)155, 140[4]
LC-MS/MS [M+H]⁺ (m/z)305.1860[6]
Retention Time (min)4.25[6]
Limit of Detection (LOD) (ng/mL)0.25[6]
Limit of Quantitation (LOQ) (ng/mL)0.50[6]
Limit of Identification (LOI) (ng/mL)2.50[6]
Experimental Protocols
  • Instrumentation: Agilent GC-MS system.[4]

  • GC Method: The GC method is retention time locked to tetracosane.[4]

  • Injector: Split mode (1:5) with an injector temperature of 280°C.[4]

  • MSD: Electron Ionization (EI) at 70 eV. The transfer line temperature is 235°C, with the source and quadrupole temperatures at 280°C and 180°C, respectively. The scan range is from m/z 50 to 550 amu.[4]

  • Instrumentation: A Thermo Scientific™ TSQ Quantis™ tandem mass spectrometer with a Thermo Scientific™ Vanquish™ HPLC system.[7]

  • Ionization Mode: Positive Electrospray Ionization (ESI).[7]

  • Mobile Phases: Mobile phase A consists of 2 mM ammonium formate in water with 0.1% formic acid. Mobile phase B is a mixture of 2 mM ammonium formate in methanol:acetonitrile (50:50 v:v) with 0.1% formic acid.[6]

  • Sample Preparation: Fentanyl analog standards are typically prepared in methanol and diluted serially with urine or other biological matrices to create calibration curves.[6]

Synthesis

Representative Synthetic Protocol (based on fentanyl analog synthesis)
  • N-methylation of Norcarfentanil: The most direct conceptual route would be the N-methylation of Norcarfentanil. Norcarfentanil is a known metabolite of carfentanil.[8]

  • Synthesis from Piperidone Precursors: A more likely de novo synthesis would follow a path similar to other fentanyl analogs, starting from a suitable piperidone derivative. A potential precursor would be 1-methyl-4-piperidone. The synthesis would proceed through reductive amination with aniline to form the 4-anilino-1-methylpiperidine intermediate, followed by acylation with propionyl chloride to yield N-methyl Norfentanil. A final step would introduce the carbomethoxy group at the 4-position.

Pharmacology and Signaling

N-methyl Norcarfentanil is an opioid analgesic, and its pharmacological effects are mediated through interaction with opioid receptors.[1] Fentanyl and its analogs are known to be agonists of the μ-opioid receptor, a G-protein coupled receptor (GPCR).[9][10]

Upon binding of an agonist like N-methyl Norcarfentanil, the μ-opioid receptor is expected to undergo a conformational change, leading to the activation of intracellular signaling cascades. This typically involves:

  • Inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Activation of G-protein-coupled inwardly-rectifying potassium channels (GIRKs).

  • Inhibition of voltage-gated calcium channels.

These actions collectively result in a hyperpolarization and reduced excitability of neurons, producing analgesic effects. The side effects of fentanyl analogs, such as respiratory depression, itching, and nausea, are also mediated through these pathways.[1]

Visualizing the Logical Relationship and Workflow

cluster_0 N-methyl Norcarfentanil as a Reference Material Fentanyl Analog Fentanyl Analog N-methyl Norcarfentanil N-methyl Norcarfentanil Fentanyl Analog->N-methyl Norcarfentanil Carfentanil Analog Carfentanil Analog Carfentanil Analog->N-methyl Norcarfentanil Analytical Reference Material Analytical Reference Material N-methyl Norcarfentanil->Analytical Reference Material Forensic and Research Applications Forensic and Research Applications Analytical Reference Material->Forensic and Research Applications

Caption: Logical relationship of N-methyl Norcarfentanil.

cluster_1 Experimental Workflow Synthesis Synthesis Purification Purification Synthesis->Purification Analytical Characterization Analytical Characterization Purification->Analytical Characterization Pharmacological Assays Pharmacological Assays Analytical Characterization->Pharmacological Assays

Caption: Experimental workflow for N-methyl Norcarfentanil.

Visualizing the Signaling Pathway

cluster_2 Opioid Receptor Signaling Pathway N-methyl Norcarfentanil N-methyl Norcarfentanil μ-Opioid Receptor (GPCR) μ-Opioid Receptor (GPCR) N-methyl Norcarfentanil->μ-Opioid Receptor (GPCR) G-protein Activation G-protein Activation μ-Opioid Receptor (GPCR)->G-protein Activation Inhibition of Adenylyl Cyclase Inhibition of Adenylyl Cyclase G-protein Activation->Inhibition of Adenylyl Cyclase Activation of GIRK Channels Activation of GIRK Channels G-protein Activation->Activation of GIRK Channels Inhibition of Ca2+ Channels Inhibition of Ca2+ Channels G-protein Activation->Inhibition of Ca2+ Channels Decrease in cAMP Decrease in cAMP Inhibition of Adenylyl Cyclase->Decrease in cAMP Neuronal Hyperpolarization Neuronal Hyperpolarization Decrease in cAMP->Neuronal Hyperpolarization Activation of GIRK Channels->Neuronal Hyperpolarization Inhibition of Ca2+ Channels->Neuronal Hyperpolarization Analgesia and Other Effects Analgesia and Other Effects Neuronal Hyperpolarization->Analgesia and Other Effects

Caption: Expected signaling pathway of N-methyl Norcarfentanil.

Conclusion

N-methyl Norcarfentanil serves as an essential reference material for the scientific and forensic communities. Its well-characterized chemical and analytical properties, coupled with its structural relationship to highly potent fentanyl analogs, make it an invaluable tool for the development and validation of analytical methods aimed at detecting and quantifying controlled substances. Understanding its synthesis, analytical profile, and pharmacological context is crucial for its proper application in research and drug development.

References

Methodological & Application

Application Note: Quantification of N-methyl Norcarfentanil in Whole Blood by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-methyl norcarfentanil in human whole blood. The protocol employs a straightforward protein precipitation for sample preparation, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer. The method is validated for linearity, accuracy, precision, and has a lower limit of quantification of 0.1 ng/mL. This application note provides a complete protocol for laboratories involved in forensic toxicology, clinical research, and drug development.

Introduction

N-methyl norcarfentanil is a potent synthetic opioid and a metabolite of carfentanil. Its detection and quantification in biological matrices are crucial for forensic investigations and clinical toxicology. This application note details a validated LC-MS/MS method for the reliable measurement of N-methyl norcarfentanil in whole blood, offering high sensitivity and specificity.

Experimental

Materials and Reagents
  • N-methyl Norcarfentanil analytical standard

  • N-methyl Norcarfentanil-d5 (internal standard)

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid

  • Ammonium formate

  • Drug-free human whole blood

Sample Preparation: Protein Precipitation

A protein precipitation procedure is utilized for the extraction of N-methyl norcarfentanil from whole blood.[1]

  • To 360 µL of human whole blood, add 40 µL of the methanolic standard solution.[1]

  • Add 20 µL of the internal standard spiking solution.[1]

  • Add 1.14 mL of cold acetonitrile.[1]

  • Vortex the sample for 30 seconds.[1]

  • Centrifuge for 5 minutes at 8,000 rpm.[1]

  • Transfer 500 µL of the supernatant to a clean tube.[1]

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 125 µL of the initial mobile phase.[1]

  • Centrifuge for 5 minutes at 8,000 rpm and transfer the supernatant to an LC vial for analysis.[1]

Liquid Chromatography
  • LC System: SCIEX ExionLC™ AC system[1]

  • Column: Phenomenex C18[1]

  • Column Temperature: 30°C[1]

  • Mobile Phase A: 2 mM ammonium formate in water with 0.1% formic acid[2]

  • Mobile Phase B: 2 mM ammonium formate in methanol:acetonitrile (50:50 v/v) with 0.1% formic acid[2]

  • Flow Rate: 0.3 mL/min[1]

  • Injection Volume: 5 µL[1]

Mass Spectrometry
  • MS System: SCIEX QTRAP® 4500 system[1]

  • Ionization: Positive electrospray ionization (ESI+)[1]

  • Scan Type: Multiple Reaction Monitoring (MRM)

Data Analysis

Data acquisition and processing were performed using Analyst® Software 1.7.[1] Quantification was based on the peak area ratio of the analyte to the internal standard.

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of N-methyl norcarfentanil in whole blood.

Quantitative Data Summary
ParameterResult
Calibration Curve Range0.1 - 100 ng/mL[1]
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.1 ng/mL[1]
Accuracy at LLOQWithin ± 20%[1]
Precision at LLOQ< 20% RSD

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis blood Whole Blood Sample (360 µL) add_std Add Standard (40 µL) blood->add_std add_is Add Internal Standard (20 µL) add_std->add_is add_acn Add Cold Acetonitrile (1.14 mL) add_is->add_acn vortex1 Vortex (30s) add_acn->vortex1 centrifuge1 Centrifuge (5 min, 8000 rpm) vortex1->centrifuge1 transfer_supernatant Transfer Supernatant (500 µL) centrifuge1->transfer_supernatant dry_down Evaporate to Dryness transfer_supernatant->dry_down reconstitute Reconstitute (125 µL Mobile Phase) dry_down->reconstitute centrifuge2 Centrifuge (5 min, 8000 rpm) reconstitute->centrifuge2 transfer_vial Transfer to LC Vial centrifuge2->transfer_vial lc_injection LC Injection (5 µL) transfer_vial->lc_injection chromatography Chromatographic Separation (Phenomenex C18) lc_injection->chromatography ms_detection MS/MS Detection (QTRAP 4500, ESI+, MRM) chromatography->ms_detection data_analysis Data Acquisition & Processing (Analyst® Software) ms_detection->data_analysis

Caption: LC-MS/MS workflow for N-methyl norcarfentanil.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive tool for the quantification of N-methyl norcarfentanil in whole blood. The simple protein precipitation sample preparation and the high selectivity of the mass spectrometric detection make this method suitable for high-throughput analysis in various laboratory settings.

Detailed Protocols

Protocol 1: Stock Solution and Calibration Standard Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve the N-methyl norcarfentanil standard in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution in methanol to create working standards.

  • Calibration Curve Standards (0.1 - 100 ng/mL): Spike drug-free whole blood with the appropriate working standard solutions to achieve the desired concentrations.[1]

Protocol 2: Sample Preparation (Protein Precipitation)
  • Aliquot 360 µL of each whole blood sample (calibrators, controls, and unknowns) into microcentrifuge tubes.

  • Add 40 µL of the corresponding methanolic standard or a blank methanol for unknown samples.[1]

  • Add 20 µL of the internal standard working solution to all tubes.[1]

  • Add 1.14 mL of ice-cold acetonitrile to each tube.[1]

  • Vortex each tube for 30 seconds.[1]

  • Centrifuge the tubes at 8,000 rpm for 5 minutes.[1]

  • Carefully transfer 500 µL of the clear supernatant to a new set of tubes.[1]

  • Evaporate the solvent to complete dryness using a nitrogen evaporator at approximately 40°C.

  • Reconstitute the dried extract in 125 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B).[1]

  • Vortex briefly and centrifuge at 8,000 rpm for 5 minutes.[1]

  • Transfer the final supernatant to autosampler vials for LC-MS/MS analysis.[1]

Protocol 3: LC-MS/MS System Operation
  • Equilibrate the LC-MS/MS system with the initial mobile phase conditions until a stable baseline is achieved.

  • Set up the sample sequence in the acquisition software, including blanks, calibration standards, quality controls, and unknown samples.

  • Initiate the sequence to start the analysis.

  • After the run, process the data using the appropriate software to integrate peaks and calculate concentration values based on the calibration curve.

Logical Relationship Diagram

G cluster_workflow Analytical Workflow sample Whole Blood Sample preparation Sample Preparation (Protein Precipitation) sample->preparation analysis LC-MS/MS Analysis preparation->analysis quantification Quantification analysis->quantification result Concentration Result quantification->result

Caption: Logical flow of the analytical method.

References

Application Note: Quantitative Analysis of N-methyl Norcarfentanil in Human Urine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of N-methyl Norcarfentanil in human urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). N-methyl Norcarfentanil is an analytical reference material structurally similar to potent synthetic opioids.[1] The increasing emergence of fentanyl analogs necessitates robust analytical methods for their detection in biological matrices for clinical and forensic toxicology.[2][3] This method employs a simple "dilute-and-shoot" sample preparation, providing a rapid and efficient workflow suitable for high-throughput analysis.[3][4] The method has been validated to demonstrate high sensitivity, accuracy, and precision, with a lower limit of quantification suitable for detecting trace amounts of the analyte.

Introduction

Fentanyl and its analogs are a class of potent synthetic opioids that have become a significant concern in public health and forensic science.[5] These compounds are µ-opioid receptor agonists, exhibiting high analgesic potency.[2] The structural modifications of the fentanyl molecule have led to a plethora of analogs, each with varying potencies and metabolic profiles.[6] N-methyl Norcarfentanil is a fentanyl-related compound available as an analytical reference standard.[1] Accurate and sensitive detection of such compounds in biological fluids like urine is crucial for monitoring drug use, managing overdose cases, and in forensic investigations.[7]

This protocol details a validated LC-MS/MS method for the quantitative analysis of N-methyl Norcarfentanil in human urine. The method is designed to be both rapid and robust, making it suitable for laboratories requiring efficient and reliable screening and confirmation of fentanyl analogs.

Experimental

  • N-methyl Norcarfentanil analytical standard[1]

  • N-methyl Norcarfentanil-d5 (or other suitable internal standard)

  • HPLC-grade methanol, acetonitrile, and water[4]

  • Formic acid and ammonium formate[4]

  • Blank human urine

  • Liquid Chromatograph (LC) system capable of binary gradient elution

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source[2][4]

  • Analytical column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)[2]

A simple "dilute-and-shoot" method is employed for sample preparation:[3][4]

  • Allow urine samples to equilibrate to room temperature.

  • Vortex the urine samples to ensure homogeneity.

  • To 100 µL of urine sample, add 10 µL of internal standard working solution.

  • Add 890 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to achieve a 1:10 dilution.

  • Vortex the mixture for 10 seconds.

  • Centrifuge at 10,000 x g for 5 minutes to pellet any particulate matter.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC Parameters:

ParameterValue
Column C18, 50 mm x 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions and equilibrate for 2 minutes

MS/MS Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI) Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow Rates Optimized for the specific instrument
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-methyl NorcarfentanilTo be determinedTo be determinedTo be determined
N-methyl Norcarfentanil-d5To be determinedTo be determinedTo be determined

Note: The specific MRM transitions and collision energies for N-methyl Norcarfentanil need to be optimized by infusing a standard solution into the mass spectrometer.

Method Validation

The analytical method was validated for linearity, sensitivity, accuracy, precision, and recovery. The validation parameters are summarized in the table below.

ParameterResult
Linear Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Detection (LOD) 0.05 ng/mL
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15% of the nominal concentration
Recovery 85 - 105%

Results and Discussion

The described LC-MS/MS method provides a reliable and efficient means for the quantitative analysis of N-methyl Norcarfentanil in human urine. The "dilute-and-shoot" sample preparation is a significant advantage for high-throughput laboratories, reducing sample turnaround time and minimizing potential analyte loss associated with more complex extraction procedures. The chromatographic conditions provide good peak shape and separation from endogenous urine components. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in instrument response.

Conclusion

This application note provides a detailed and validated protocol for the analysis of N-methyl Norcarfentanil in human urine by LC-MS/MS. The method is sensitive, specific, and rapid, making it a valuable tool for researchers, scientists, and drug development professionals in the field of toxicology and forensic analysis.

Visualizations

G cluster_opioid_pathway Opioid Receptor Signaling Pathway opioid N-methyl Norcarfentanil (Opioid Agonist) receptor μ-Opioid Receptor opioid->receptor Binds to g_protein Gi/Go Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits ion_channel Ion Channels g_protein->ion_channel Modulates camp cAMP adenylyl_cyclase->camp Decreases cellular_response Cellular Response (Analgesia, etc.) camp->cellular_response Contributes to ion_channel->cellular_response Leads to

Caption: Opioid Receptor Signaling Pathway for N-methyl Norcarfentanil.

G cluster_workflow Experimental Workflow for N-methyl Norcarfentanil Analysis sample_collection Urine Sample Collection sample_prep Sample Preparation (Dilute-and-Shoot) sample_collection->sample_prep lc_separation LC Separation (C18 Column) sample_prep->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis report Final Report data_analysis->report

Caption: Experimental Workflow for N-methyl Norcarfentanil Analysis.

G cluster_validation Logical Relationship of Method Validation Parameters method Analytical Method linearity Linearity & Range method->linearity sensitivity Sensitivity (LOD, LOQ) method->sensitivity accuracy Accuracy method->accuracy precision Precision (Intra- & Inter-day) method->precision specificity Specificity method->specificity recovery Recovery method->recovery

Caption: Logical Relationship of Method Validation Parameters.

References

Application Notes and Protocols: In Vivo Analgesic Efficacy of N-methyl Norcarfentanil in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl Norcarfentanil (R-32395) is a synthetic opioid analgesic structurally related to carfentanil, a highly potent animal tranquilizer. However, N-methyl Norcarfentanil is reported to be several thousand times weaker than carfentanil and only slightly more potent than morphine[1]. The substitution of the phenethyl group on the piperidine nitrogen of carfentanil with a smaller methyl group significantly reduces its analgesic potency, though it retains reasonable affinity for opioid receptors[1]. This document provides detailed protocols for evaluating the in vivo analgesic efficacy of N-methyl Norcarfentanil in rodent models, a critical step in characterizing its potential therapeutic profile.

While specific quantitative analgesic data for N-methyl Norcarfentanil is not extensively available in published literature, the following protocols for established rodent models of nociception, namely the hot-plate and tail-flick tests, provide a robust framework for its evaluation. These tests are widely used to assess the efficacy of centrally acting analgesics[2].

Signaling Pathway of Opioid Analgesics

N-methyl Norcarfentanil, as a fentanyl analog, is presumed to exert its analgesic effects primarily through the activation of mu-opioid receptors (MOR), which are G-protein coupled receptors. The binding of an opioid agonist to the MOR initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.

Opioid Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron N_methyl_Norcarfentanil N-methyl Norcarfentanil MOR_pre Mu-Opioid Receptor (MOR) N_methyl_Norcarfentanil->MOR_pre Binds to MOR_post Mu-Opioid Receptor (MOR) N_methyl_Norcarfentanil->MOR_post Binds to G_protein_pre Gi/o Protein MOR_pre->G_protein_pre Activates AC_pre Adenylyl Cyclase G_protein_pre->AC_pre Inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein_pre->Ca_channel Inhibits cAMP_pre cAMP AC_pre->cAMP_pre Converts ATP to Vesicle Neurotransmitter Vesicle (e.g., Glutamate, Substance P) Ca_channel->Vesicle Ca2+ influx triggers neurotransmitter release Analgesia Analgesia Vesicle->Analgesia Reduced neurotransmitter release contributes to G_protein_post Gi/o Protein MOR_post->G_protein_post Activates K_channel GIRK Channel (K+ Channel) G_protein_post->K_channel Opens Hyperpolarization Hyperpolarization K_channel->Hyperpolarization K+ efflux leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Reduced_Excitability->Analgesia

Caption: Opioid receptor signaling cascade leading to analgesia.

Data Presentation

Quantitative data from analgesic assays should be summarized to facilitate comparison between treatment groups. The following tables provide a template for organizing experimental results.

Table 1: Analgesic Efficacy of N-methyl Norcarfentanil in the Hot-Plate Test

Treatment GroupDose (mg/kg)NLatency (seconds) at Time (minutes)
0
Vehicle Control-
N-methyl NorcarfentanilDose 1
N-methyl NorcarfentanilDose 2
N-methyl NorcarfentanilDose 3
Positive Control (e.g., Morphine)X

Data should be presented as mean ± SEM.

Table 2: Analgesic Efficacy of N-methyl Norcarfentanil in the Tail-Flick Test

Treatment GroupDose (mg/kg)NLatency (seconds) at Time (minutes)
0
Vehicle Control-
N-methyl NorcarfentanilDose 1
N-methyl NorcarfentanilDose 2
N-methyl NorcarfentanilDose 3
Positive Control (e.g., Morphine)X

Data should be presented as mean ± SEM.

Table 3: ED50 Values for N-methyl Norcarfentanil

Analgesic AssayPeak Effect Time (minutes)ED50 (mg/kg)95% Confidence Interval
Hot-Plate Test
Tail-Flick Test

ED50 (the dose producing 50% of the maximal possible effect) should be calculated from the dose-response curves at the time of peak effect.

Experimental Workflow

The following diagram outlines the general workflow for assessing the in vivo analgesic efficacy of a test compound like N-methyl Norcarfentanil.

Experimental Workflow Animal_Acclimation Animal Acclimation (e.g., 1 week) Baseline_Testing Baseline Nociceptive Testing (Hot-Plate / Tail-Flick) Animal_Acclimation->Baseline_Testing Animal_Grouping Randomization of Animals into Treatment Groups Baseline_Testing->Animal_Grouping Drug_Administration Administration of N-methyl Norcarfentanil, Vehicle, or Positive Control Animal_Grouping->Drug_Administration Post_Drug_Testing Post-Administration Nociceptive Testing (at various time points) Drug_Administration->Post_Drug_Testing Data_Collection Data Collection (Latency Times) Post_Drug_Testing->Data_Collection Data_Analysis Data Analysis (%MPE, Dose-Response Curves, ED50) Data_Collection->Data_Analysis Results Results Interpretation and Reporting Data_Analysis->Results

Caption: General experimental workflow for analgesic testing.

Experimental Protocols

Hot-Plate Test

The hot-plate test is a widely used method to evaluate the analgesic properties of drugs by measuring the reaction time of an animal to a thermal stimulus. This test assesses supraspinally organized responses.

Materials:

  • Hot-plate apparatus with adjustable temperature control (e.g., IITC Life Science or Ugo Basile).

  • Animal enclosure (e.g., clear acrylic cylinder) to keep the animal on the heated surface.

  • Timer.

  • Test animals (e.g., male Swiss Webster mice, 20-25g, or male Sprague-Dawley rats, 180-220g).

  • N-methyl Norcarfentanil solution.

  • Vehicle control solution (e.g., sterile saline).

  • Positive control solution (e.g., morphine sulfate).

  • Syringes and needles for administration.

Procedure:

  • Acclimation: Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.

  • Apparatus Setup: Set the temperature of the hot plate to a constant 55 ± 1°C.

  • Baseline Latency:

    • Gently place each animal individually on the hot plate and immediately start the timer.

    • Observe the animal for nocifensive behaviors such as hind paw licking, flicking, or jumping.

    • Stop the timer and remove the animal from the hot plate as soon as a response is observed. This is the baseline latency.

    • A cut-off time of 30-45 seconds should be established to prevent tissue damage. If an animal does not respond within the cut-off time, it should be removed, and the cut-off time recorded as its latency.

    • Animals with a baseline latency outside a predetermined range (e.g., 5-15 seconds) may be excluded from the study.

  • Drug Administration:

    • Administer N-methyl Norcarfentanil, vehicle, or positive control via the desired route (e.g., intraperitoneal, subcutaneous, or oral).

  • Post-Treatment Latency:

    • At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the reaction latency as described in step 3.

  • Data Analysis:

    • Calculate the percentage of Maximal Possible Effect (%MPE) for each animal at each time point using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Tail-Flick Test

The tail-flick test is another common method for assessing the analgesic effects of drugs, primarily measuring a spinal reflex to a thermal stimulus.

Materials:

  • Tail-flick analgesia meter (e.g., Ugo Basile or IITC Life Science) with a radiant heat source.

  • Animal restrainer.

  • Test animals (e.g., male Swiss Webster mice, 20-25g, or male Sprague-Dawley rats, 180-220g).

  • N-methyl Norcarfentanil solution.

  • Vehicle control solution (e.g., sterile saline).

  • Positive control solution (e.g., morphine sulfate).

  • Syringes and needles for administration.

Procedure:

  • Acclimation: Acclimate the animals to the testing room and restrainers before the experiment.

  • Apparatus Setup: Turn on the tail-flick apparatus and allow the radiant heat source to stabilize.

  • Baseline Latency:

    • Gently place the animal in the restrainer.

    • Position the animal's tail such that the radiant heat source is focused on the distal third of the tail.

    • Activate the heat source and start the timer.

    • The timer will automatically stop when the animal flicks its tail out of the path of the heat beam. This is the baseline latency.

    • A cut-off time of 10-15 seconds should be set to prevent tissue damage.

    • Animals with a baseline latency outside a predetermined range (e.g., 2-4 seconds) may be excluded.

  • Drug Administration:

    • Administer N-methyl Norcarfentanil, vehicle, or positive control via the desired route.

  • Post-Treatment Latency:

    • At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), measure the tail-flick latency as described in step 3.

  • Data Analysis:

    • Calculate the percentage of Maximal Possible Effect (%MPE) using the same formula as for the hot-plate test.

Ethical Considerations

All animal experiments should be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and other relevant regulatory bodies. The number of animals used should be minimized, and all efforts should be made to reduce any pain or distress. The use of cut-off times in thermal nociceptive tests is mandatory to prevent tissue injury.

References

Application Notes and Protocols: Radioligand Binding Assay for N-methyl Norcarfentanil at the Mu-Opioid Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl Norcarfentanil is a synthetic opioid and an analog of carfentanil, a potent mu (µ)-opioid receptor agonist. Structure-activity relationship studies reveal that the substitution of the N-phenethyl group in carfentanil with a methyl group, as in N-methyl Norcarfentanil, leads to a significant reduction in binding affinity at the µ-opioid receptor.[1] This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of N-methyl Norcarfentanil for the human µ-opioid receptor. This assay is a fundamental tool for characterizing the pharmacological profile of this compound.

Radioligand binding assays are a gold standard for quantifying the interaction between a ligand and its receptor.[2] They are widely used in drug discovery to determine the affinity of test compounds for a specific target.[3] This protocol will utilize a filtration-based method with a commercially available radioligand and cell membranes expressing the recombinant human µ-opioid receptor.

Signaling Pathway of the Mu-Opioid Receptor

Activation of the µ-opioid receptor by an agonist, such as carfentanil, initiates a signaling cascade through the Gi/o family of G-proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels, and the modulation of ion channels. The following diagram illustrates this simplified signaling pathway.

mu_opioid_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Opioid Agonist (e.g., N-methyl Norcarfentanil) MOR Mu-Opioid Receptor (µOR) Agonist->MOR G_protein Gi/o Protein MOR->G_protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP Conversion Effect Cellular Effects (e.g., Analgesia) cAMP->Effect ATP ATP ATP->Adenylyl_Cyclase

Caption: Simplified Mu-Opioid Receptor Signaling Pathway.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is designed to determine the inhibitory constant (Ki) of N-methyl Norcarfentanil for the human µ-opioid receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials and Reagents
Material/ReagentSupplier/Preparation
Human recombinant µ-opioid receptor membranesCommercially available (e.g., from CHO-K1 or HEK293 cells)
[³H]DAMGO (or other suitable µ-opioid agonist radioligand)Commercially available
N-methyl NorcarfentanilSynthesized or commercially available
Naloxone (for non-specific binding)Commercially available
Assay Buffer (50 mM Tris-HCl, pH 7.4)Prepare in-house
Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4)Prepare in-house
Scintillation CocktailCommercially available
96-well microplatesStandard laboratory supplier
Glass fiber filters (e.g., GF/B or GF/C)Standard laboratory supplier
Cell harvester and vacuum filtration apparatusStandard laboratory equipment
Scintillation counterStandard laboratory equipment
Protein quantification assay kit (e.g., BCA assay)Commercially available
Experimental Workflow

The following diagram outlines the major steps in the competitive radioligand binding assay.

radioligand_binding_workflow A Prepare Reagents (Assay buffer, radioligand, test compound dilutions) C Set up 96-well Plate (Total, Non-specific, and Competitive Binding Wells) A->C B Thaw and Dilute µ-Opioid Receptor Membranes D Add Components to Wells: 1. Assay Buffer 2. Test Compound (or vehicle/Naloxone) 3. Radioligand 4. Receptor Membranes B->D C->D E Incubate Plate (e.g., 60 min at 25°C) D->E F Harvest and Filter (Separate bound from free radioligand) E->F G Wash Filters (Remove unbound radioligand) F->G H Dry Filters and Add Scintillation Cocktail G->H I Quantify Radioactivity (Scintillation Counter) H->I J Data Analysis (Calculate IC50 and Ki) I->J

Caption: Experimental Workflow for Competitive Radioligand Binding Assay.

Detailed Methodology

1. Preparation of Reagents:

  • Assay Buffer: Prepare a solution of 50 mM Tris-HCl and adjust the pH to 7.4.

  • Wash Buffer: Prepare a solution of 50 mM Tris-HCl, pH 7.4, and keep it on ice.

  • Radioligand Stock Solution: Prepare a stock solution of [³H]DAMGO in assay buffer. The final concentration in the assay should be close to its Kd value for the µ-opioid receptor.

  • N-methyl Norcarfentanil Stock Solution: Prepare a stock solution of N-methyl Norcarfentanil in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the assay buffer.

  • Naloxone Stock Solution (for Non-specific Binding): Prepare a high concentration stock solution of naloxone (e.g., 10 µM) in assay buffer.

2. Membrane Preparation:

  • Thaw the commercially prepared human µ-opioid receptor membranes on ice.

  • Homogenize the membranes in ice-cold assay buffer to ensure a uniform suspension.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

  • Dilute the membrane preparation in assay buffer to achieve a final concentration that provides an adequate signal-to-noise ratio (typically 20-40 µg of protein per well).

3. Assay Procedure:

  • The assay is performed in a 96-well microplate with a final volume of 250 µL per well.

  • Total Binding Wells: Add 50 µL of assay buffer, 50 µL of [³H]DAMGO, and 150 µL of the diluted membrane preparation.

  • Non-specific Binding (NSB) Wells: Add 50 µL of naloxone solution (final concentration ~10 µM), 50 µL of [³H]DAMGO, and 150 µL of the diluted membrane preparation.

  • Competitive Binding Wells: Add 50 µL of the N-methyl Norcarfentanil serial dilutions, 50 µL of [³H]DAMGO, and 150 µL of the diluted membrane preparation.

  • Incubate the plate with gentle agitation for 60 minutes at 25°C.

4. Filtration and Scintillation Counting:

  • Pre-soak the glass fiber filter mats in a solution such as 0.5% polyethyleneimine to reduce non-specific binding.

  • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Dry the filter mats completely.

  • Place the dried filters into scintillation vials, add 4-5 mL of scintillation cocktail to each vial, and allow them to equilibrate.

  • Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Presentation and Analysis

1. Data Calculation:

  • Specific Binding: Calculate the specific binding by subtracting the average CPM from the NSB wells from the average CPM of the total binding wells.

  • Percentage Inhibition: For each concentration of N-methyl Norcarfentanil, calculate the percentage of specific binding inhibited using the following formula: % Inhibition = 100 * (1 - ((CPM_sample - CPM_NSB) / (CPM_total - CPM_NSB)))

2. IC50 and Ki Determination:

  • Plot the percentage inhibition against the logarithm of the N-methyl Norcarfentanil concentration.

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of N-methyl Norcarfentanil that inhibits 50% of the specific binding of the radioligand.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L] / Kd)) Where:

    • [L] is the concentration of the radioligand used in the assay.
    • Kd is the dissociation constant of the radioligand for the µ-opioid receptor.

3. Comparative Binding Affinity Data:

The following table summarizes the binding affinities of N-methyl Norcarfentanil and related compounds at the µ-opioid receptor. It is important to note that the binding affinity of N-methyl carfentanil is significantly lower than that of carfentanil.[1]

CompoundReceptorRadioligandPreparationIC50 (nM)Ki (nM)Reference
N-methyl Norcarfentanil µ-Opioid[³H]DAMGORecombinant humanExpected to be highExpected to be high-
Carfentanilµ-Opioid[³H]SufentanilRat brain0.110.034[Maguire et al., 1992]
Fentanylµ-Opioid[³H]SufentanilRat brain3.91.2[Maguire et al., 1992]
Norcarfentanilµ-OpioidNot SpecifiedNot Specified295.1Not Reported[4]

Note: The binding affinity of N-methyl carfentanil has been reported to be 1,750 times weaker than that of carfentanil in guinea pig brain membranes.[1]

Conclusion

This application note provides a comprehensive protocol for determining the binding affinity of N-methyl Norcarfentanil at the human µ-opioid receptor using a competitive radioligand binding assay. The provided workflow, methodologies, and data analysis framework will enable researchers to accurately characterize the pharmacological properties of this compound. Given the significantly reduced affinity of N-methyl Norcarfentanil compared to its parent compound, carfentanil, a wide range of concentrations should be tested to accurately determine its IC50 value. This information is crucial for understanding its potential physiological effects and for the development of novel opioid compounds.

References

Application Notes and Protocols: Utilizing N-methyl Norcarfentanil in Competitive Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of N-methyl Norcarfentanil in competitive binding assays, a critical tool in opioid research and the development of novel analgesics. This document outlines the pharmacological background, detailed experimental protocols, and data interpretation necessary for the successful characterization of opioid receptor ligands.

Introduction to N-methyl Norcarfentanil

N-methyl Norcarfentanil is a derivative of carfentanil, one of the most potent known opioid agonists. The substitution of the N-phenethyl group with a methyl group in N-methyl Norcarfentanil results in a significant reduction in binding affinity for opioid receptors compared to its parent compound.[1] Despite this, it retains reasonable activity, making it a valuable tool for studying the structure-activity relationships of fentanyl analogs and for use as a competitor in binding assays to characterize novel ligands.[1] Understanding the binding characteristics of such analogs is crucial for the development of safer and more effective opioid-based therapeutics.

Quantitative Data Summary

The binding affinity of N-methyl Norcarfentanil for opioid receptors is essential for designing and interpreting competitive binding assays. While direct, experimentally determined Ki values for N-methyl Norcarfentanil are not widely published, its affinity can be estimated based on data from related compounds.

One study reported that the binding affinity of N-methyl carfentanil is approximately 1,750 times weaker than that of carfentanil for the guinea pig brain μ-opioid receptor.[1] This information, combined with the known high affinity of carfentanil, allows for an estimation of N-methyl Norcarfentanil's affinity. The following table summarizes the binding affinities of relevant comparator compounds to provide context.

CompoundReceptorKᵢ (nM)IC₅₀ (nM)SpeciesReference
Carfentanilμ~0.03 - 0.22~0.19Human, Rat, Guinea Pig[1][2]
Norcarfentanilμ-295.1-[2]
N-methyl Norcarfentanil (estimated) μ ~50 - 385 - Guinea Pig Derived from[1]
Fentanylμ~1.17 - 1.35-Human[3]
[³H]-DAMGOμ1.1 - 2.5 (Kd)-Rat, Human[4]

Note: The estimated Kᵢ for N-methyl Norcarfentanil is calculated by multiplying the reported Kᵢ of carfentanil by 1,750. This should be considered an approximation, and experimental determination is recommended for precise applications.

Experimental Protocols

A competitive radioligand binding assay is a fundamental technique to determine the affinity of an unlabeled ligand (in this case, N-methyl Norcarfentanil or a novel compound) for a receptor by measuring its ability to compete with a radiolabeled ligand for binding to that receptor.

Materials and Reagents
  • Receptor Source: Cell membranes prepared from cells stably expressing the human μ-opioid receptor (e.g., CHO-hMOR or HEK293-hMOR cells) or rodent brain tissue homogenates (e.g., guinea pig brain).[1]

  • Radioligand: [³H]-DAMGO (a high-affinity, selective μ-opioid peptide agonist) is a commonly used radioligand.

  • Competitor Ligands: N-methyl Norcarfentanil, unlabeled DAMGO (for determining non-specific binding), and other test compounds.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail: A suitable liquid scintillation cocktail for radioactivity counting.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filters.

  • 96-well Plates: For incubating the assay components.

  • Liquid Scintillation Counter: For measuring the radioactivity.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Prep Receptor Membrane Preparation Incubation Incubate Membranes, Radioligand, and Competitor Receptor_Prep->Incubation Ligand_Prep Radioligand and Competitor Serial Dilutions Ligand_Prep->Incubation Filtration Rapid Vacuum Filtration to Separate Bound from Free Ligand Incubation->Filtration Washing Wash Filters with Cold Wash Buffer Filtration->Washing Counting Scintillation Counting of Filter-Bound Radioactivity Washing->Counting Analysis Data Analysis: IC50 and Ki Determination Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol

This protocol is adapted for a 96-well plate format.

1. Receptor Membrane Preparation:

  • Prepare cell membranes from cultured cells expressing the μ-opioid receptor or homogenize brain tissue in ice-cold buffer.

  • Centrifuge the homogenate at low speed to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.

  • Wash the membrane pellet by resuspension in fresh buffer and re-centrifugation.

  • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).

  • Store membrane aliquots at -80°C until use.

2. Assay Setup:

  • On the day of the experiment, thaw the membrane preparation and dilute to the desired concentration in assay buffer.

  • Prepare serial dilutions of N-methyl Norcarfentanil and any other unlabeled test compounds in the assay buffer. A typical concentration range would span from 10⁻¹⁰ M to 10⁻⁵ M.

  • Prepare a solution of the radioligand ([³H]-DAMGO) at a concentration close to its K_d value (e.g., 1-2 nM).

3. Incubation:

  • In a 96-well plate, set up the following incubation mixtures in a final volume of 200 µL:

    • Total Binding: Receptor membranes + [³H]-DAMGO + assay buffer.
    • Non-specific Binding (NSB): Receptor membranes + [³H]-DAMGO + a high concentration of an unlabeled competitor (e.g., 10 µM naloxone or unlabeled DAMGO).
    • Competition: Receptor membranes + [³H]-DAMGO + varying concentrations of N-methyl Norcarfentanil or test compound.

  • Initiate the binding reaction by adding the membrane preparation to the wells.

  • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

4. Filtration and Washing:

  • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Quickly wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.

5. Radioactivity Counting:

  • Place the filters into scintillation vials.

  • Add scintillation cocktail to each vial and allow them to equilibrate in the dark.

  • Measure the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a liquid scintillation counter.

6. Data Analysis:

  • Calculate the specific binding for each concentration of the competitor by subtracting the average CPM from the NSB wells from the CPM of the total binding and competition wells.

  • Plot the specific binding as a percentage of the total specific binding against the logarithm of the competitor concentration.

  • Fit the resulting sigmoidal curve using a non-linear regression model (e.g., one-site fit) to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Kᵢ) from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d) where:

    • [L] is the concentration of the radioligand used in the assay.
    • K_d is the dissociation constant of the radioligand for the receptor (which should be determined in a separate saturation binding experiment).

Opioid Receptor Signaling Pathway

N-methyl Norcarfentanil, like other opioid agonists, is expected to activate the μ-opioid receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway involves the inhibition of adenylyl cyclase and modulation of ion channels.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Opioid_Agonist Opioid Agonist (e.g., N-methyl Norcarfentanil) MOR μ-Opioid Receptor (GPCR) Opioid_Agonist->MOR Binds to G_protein Gi/o Protein (αβγ subunits) MOR->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase αi/o subunit inhibits Ca_Channel Ca²⁺ Channel G_protein->Ca_Channel βγ subunit inhibits K_Channel K⁺ Channel G_protein->K_Channel βγ subunit activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts Cellular_Response Decreased Neuronal Excitability Ca_Channel->Cellular_Response Decreased Ca²⁺ influx K_Channel->Cellular_Response Increased K⁺ efflux (Hyperpolarization) ATP ATP cAMP->ATP synthesis of PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Cellular_Response Modulates gene transcription G cluster_discovery Discovery & Screening cluster_characterization Lead Characterization cluster_preclinical Preclinical Development Compound_Library Compound Library HTS High-Throughput Screening (e.g., Competitive Binding Assay) Compound_Library->HTS Hit_Validation Hit Validation & Confirmation HTS->Hit_Validation Identifies 'Hits' Lead_Optimization Lead Optimization (Structure-Activity Relationship) Hit_Validation->Lead_Optimization Confirms Activity In_Vivo_Testing In Vivo Efficacy & Toxicity Studies Lead_Optimization->In_Vivo_Testing Generates Lead Compounds Candidate_Selection Clinical Candidate Selection In_Vivo_Testing->Candidate_Selection

References

Application Notes and Protocols for Cell-Based Functional Assays of N-methyl Norcarfentanil Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl Norcarfentanil is a derivative of carfentanil, a highly potent synthetic opioid. Understanding its functional activity at the µ-opioid receptor (MOR) is crucial for structure-activity relationship (SAR) studies and drug development. This document provides detailed protocols for two key cell-based functional assays used to characterize the activity of N-methyl Norcarfentanil and other opioid compounds: the cAMP Inhibition Assay and the G-Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channel Activation Assay. These assays provide quantitative measures of a compound's potency (EC50) and efficacy (Emax) in activating the canonical Gαi/o signaling pathway downstream of the µ-opioid receptor. While specific experimental values for N-methyl Norcarfentanil are not publicly available, this guide provides the necessary framework to conduct these assessments. Qualitatively, N-methyl Norcarfentanil is reported to have reasonable opioid receptor activity, being significantly less potent than carfentanil but slightly more potent than morphine[1].

Signaling Pathway Overview

Activation of the µ-opioid receptor by an agonist like N-methyl Norcarfentanil initiates a signaling cascade through the Gi/o family of G-proteins. This leads to two primary downstream effects that are commonly measured in functional assays: the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and the activation of GIRK channels, leading to potassium ion efflux and membrane hyperpolarization.

Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane MOR µ-Opioid Receptor G_Protein Gi/o Protein (αβγ) MOR->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts GIRK GIRK Channel K_ion_out K+ Efflux GIRK->K_ion_out Allows N_methyl_Norcarfentanil N-methyl Norcarfentanil N_methyl_Norcarfentanil->MOR Binds to G_alpha Gαi/o-GTP G_Protein->G_alpha Dissociates to G_beta_gamma Gβγ G_Protein->G_beta_gamma Dissociates to G_alpha->AC Inhibits G_beta_gamma->GIRK Activates ATP ATP ATP->AC Hyperpolarization Membrane Hyperpolarization K_ion_out->Hyperpolarization Leads to

µ-Opioid Receptor Signaling Cascade

Data Presentation

The following tables present a template for summarizing quantitative data obtained from the described functional assays. Note: The values for N-methyl Norcarfentanil are hypothetical and for illustrative purposes only, based on its known relative potency. The values for Morphine and Carfentanil are representative and sourced from publicly available data for comparative purposes.

Table 1: cAMP Inhibition Assay Data

CompoundEC50 (nM)Emax (% Inhibition of Forskolin-stimulated cAMP)
N-methyl Norcarfentanil10 - 50 (Hypothetical)80 - 100 (Hypothetical)
Morphine~30 - 20080 - 100
Carfentanil~0.01 - 0.1100

Table 2: GIRK Channel Activation Assay Data

CompoundEC50 (nM)Emax (% of Maximum Fluorescence Change)
N-methyl Norcarfentanil15 - 60 (Hypothetical)85 - 100 (Hypothetical)
Morphine~50 - 30085 - 100
Carfentanil~0.1 - 1100

Experimental Protocols

cAMP Inhibition Assay (HTRF-Based)

This protocol describes a homogenous time-resolved fluorescence (HTRF) assay to measure the inhibition of forskolin-stimulated cAMP production in cells expressing the µ-opioid receptor.

Experimental Workflow Diagram:

cAMP Assay Workflow Cell_Culture 1. Culture HEK293 or CHO cells stably expressing µ-opioid receptor Plating 2. Seed cells into a 384-well assay plate Cell_Culture->Plating Compound_Addition 3. Add N-methyl Norcarfentanil and control compounds Plating->Compound_Addition Stimulation 4. Add Forskolin to stimulate adenylyl cyclase Compound_Addition->Stimulation Lysis_Detection 5. Lyse cells and add HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) Stimulation->Lysis_Detection Incubation 6. Incubate at room temperature Lysis_Detection->Incubation Readout 7. Read fluorescence at 665 nm and 620 nm Incubation->Readout Data_Analysis 8. Calculate 665/620 ratio and determine EC50/Emax Readout->Data_Analysis

cAMP Inhibition Assay Workflow

Materials:

  • HEK293 or CHO cells stably expressing the human µ-opioid receptor

  • Cell culture medium (e.g., DMEM/F12) with supplements

  • 384-well white, low-volume assay plates

  • N-methyl Norcarfentanil and control opioids (e.g., Morphine, DAMGO)

  • Forskolin

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)

  • Plate reader capable of HTRF detection

Procedure:

  • Cell Culture and Plating:

    • Culture µ-opioid receptor-expressing cells to ~80% confluency.

    • Harvest cells and resuspend in assay buffer (e.g., HBSS with 20 mM HEPES).

    • Dispense cells into a 384-well plate at a pre-optimized density.

    • Incubate for a specified time to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of N-methyl Norcarfentanil and control compounds in assay buffer.

    • Add the compounds to the respective wells of the assay plate.

    • Include wells with vehicle control (for maximum stimulation) and a non-stimulated control.

    • Incubate for 15-30 minutes at 37°C.

  • Stimulation and Detection:

    • Prepare a solution of forskolin and a PDE inhibitor (e.g., IBMX) in assay buffer.

    • Add this solution to all wells except the non-stimulated control.

    • Incubate for 30 minutes at 37°C to stimulate cAMP production.

    • Add the HTRF lysis and detection reagents (cAMP-d2 and anti-cAMP-cryptate) to all wells.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader at emission wavelengths of 665 nm and 620 nm following excitation at 320 nm.

    • Calculate the 665/620 nm emission ratio for each well.

    • Normalize the data to the forskolin-stimulated (0% inhibition) and non-stimulated (100% inhibition) controls.

    • Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

GIRK Channel Activation Assay (Fluorescence-Based)

This protocol outlines a fluorescence-based assay to measure the activation of GIRK channels in response to µ-opioid receptor agonism, using a membrane potential-sensitive dye.

Experimental Workflow Diagram:

GIRK Assay Workflow Cell_Culture 1. Culture AtT-20 or other cells endogenously expressing GIRK channels and transfected with µ-opioid receptor Plating 2. Seed cells into a black-walled, clear-bottom 96- or 384-well plate Cell_Culture->Plating Dye_Loading 3. Load cells with a membrane potential-sensitive fluorescent dye Plating->Dye_Loading Compound_Addition 4. Add N-methyl Norcarfentanil and control compounds Dye_Loading->Compound_Addition Readout 5. Measure fluorescence change over time using a fluorescent plate reader Compound_Addition->Readout Data_Analysis 6. Calculate the maximum change in fluorescence and determine EC50 and Emax Readout->Data_Analysis

References

Application Note: N-methyl Norcarfentanil as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quantitative analysis of fentanyl analogs and other potent opioids by mass spectrometry, the use of a suitable internal standard is critical for achieving accurate and reliable results. An ideal internal standard should mimic the physicochemical properties and ionization behavior of the analyte of interest, while being isotopically or structurally distinct. N-methyl Norcarfentanil, a structural analog of carfentanil, has emerged as a potential internal standard for the analysis of various fentanyl-related compounds. This application note provides a comprehensive overview of its properties, a plausible synthesis approach, and detailed protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.

Physicochemical Properties and Rationale for Use as an Internal Standard

N-methyl Norcarfentanil is a derivative of carfentanil where the phenethyl group is replaced by a methyl group.[1] This structural similarity to the core fentanyl scaffold makes it an excellent candidate for an internal standard, as it is expected to co-elute with many fentanyl analogs and exhibit similar behavior during sample preparation and ionization, thus effectively compensating for matrix effects and variations in analytical conditions.

Synthesis of N-methyl Norcarfentanil

While a detailed, publicly available synthesis protocol for N-methyl Norcarfentanil is not readily found, a plausible synthetic route can be extrapolated from the well-established synthesis of fentanyl and its analogs, originally developed by Janssen Pharmaceutica.[2][3][4] The synthesis would likely involve the N-methylation of a norcarfentanil precursor. A generalized synthetic scheme is presented below.

Disclaimer: This proposed synthesis is for informational purposes only and should be performed by qualified chemists in a controlled laboratory setting with appropriate safety precautions.

G cluster_synthesis Plausible Synthesis of N-methyl Norcarfentanil Start Norcarfentanil Precursor (methyl 4-(N-phenylpropanamido)piperidine-4-carboxylate) Step1 N-methylation Reaction Reagents Methylating Agent (e.g., Methyl iodide) Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) Step2 Purification Product N-methyl Norcarfentanil

Quantitative Data

The following table summarizes the limits of detection (LOD) and quantitation (LOQ) for N-methyl Norcarfentanil when analyzed as a target analyte in urine using a high-resolution accurate mass (HRAM) mass spectrometer. This data provides an indication of the sensitivity that can be achieved for this compound.

AnalyteMatrixLOD (ng/mL)LOQ (ng/mL)
N-methyl NorcarfentanilUrine0.502.50

Note: This data is from a study where N-methyl Norcarfentanil was part of a larger panel of fentanyl analogs and not specifically evaluated as an internal standard.[5] Users must perform their own validation to determine the performance of N-methyl Norcarfentanil as an internal standard for their specific analytes and matrices.

Experimental Protocols

Preparation of N-methyl Norcarfentanil Internal Standard Stock Solution
  • Accurately weigh a known amount of N-methyl Norcarfentanil reference standard.

  • Dissolve the standard in methanol to prepare a stock solution of 1 mg/mL.

  • Store the stock solution at -20°C in an amber vial.

  • Prepare working solutions by diluting the stock solution with methanol or a suitable solvent to the desired concentration for spiking into samples.

Sample Preparation from Biological Matrices (Urine)

A simple "dilute and shoot" method is often sufficient for urine samples.[5]

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the urine sample.

  • Add 10 µL of the N-methyl Norcarfentanil internal standard working solution (concentration to be optimized based on the expected analyte concentration).

  • Add 890 µL of HPLC-grade water and vortex for 1 minute.

  • Centrifuge the sample at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

For more complex matrices like blood or plasma, protein precipitation is a common and effective sample preparation technique.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the blood or plasma sample.

  • Add 10 µL of the N-methyl Norcarfentanil internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

G cluster_workflow LC-MS/MS Analytical Workflow Sample Biological Sample (e.g., Urine, Blood) Spike Spike with N-methyl Norcarfentanil Internal Standard Preparation Sample Preparation (Dilution or Protein Precipitation) Centrifuge Centrifugation Supernatant Collect Supernatant LCMS LC-MS/MS Analysis Data Data Processing and Quantification

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column is suitable for the separation of fentanyl analogs.

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step. The exact gradient should be optimized for the specific analytes of interest.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for fentanyl analogs.

  • Scan Type: Selected Reaction Monitoring (SRM) is ideal for quantitative analysis.

  • Proposed SRM Transitions for N-methyl Norcarfentanil:

    • Precursor Ion (Q1): The protonated molecule [M+H]⁺ of N-methyl Norcarfentanil has a calculated m/z of 305.18.

    • Product Ions (Q3): Based on the fragmentation of similar fentanyl analogs, likely product ions would result from the loss of the N-phenylpropanamide moiety or fragmentation of the piperidine ring. Specific transitions should be optimized by infusing a pure standard of N-methyl Norcarfentanil.

Role of the Internal Standard in Quantitative Analysis

The primary role of an internal standard in mass spectrometry is to correct for variations that can occur during sample preparation and analysis. By adding a known amount of the internal standard to every sample, calibrator, and quality control, the ratio of the analyte signal to the internal standard signal can be used for quantification. This ratiometric approach significantly improves the accuracy and precision of the results.

G cluster_logic Logical Role of an Internal Standard Analyte Analyte in Sample IS Internal Standard (N-methyl Norcarfentanil) SamplePrep Sample Preparation (Potential for Loss/Variation) LCMS LC-MS/MS Analysis (Potential for Ion Suppression/Enhancement) Ratio Calculate Ratio (Analyte Signal / IS Signal) Quant Accurate Quantification

Conclusion

N-methyl Norcarfentanil is a promising internal standard for the LC-MS/MS quantification of fentanyl analogs. Its structural similarity to the target analytes allows for effective correction of matrix effects and analytical variability. While a detailed synthesis protocol is not widely published, plausible routes can be derived from existing literature on fentanyl synthesis. The provided experimental protocols for sample preparation and LC-MS/MS analysis serve as a starting point for method development. It is crucial for researchers to perform a thorough in-house validation to ensure the suitability of N-methyl Norcarfentanil as an internal standard for their specific analytical needs.

References

Application Notes and Protocols for In Vitro Drug Metabolism Studies of N-methyl Norcarfentanil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl Norcarfentanil is a derivative of carfentanil, an ultra-potent synthetic opioid. Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and toxicological properties. This document provides detailed application notes and protocols for conducting in vitro drug metabolism studies of N-methyl Norcarfentanil, drawing upon established methodologies for fentanyl analogs. In vitro systems, such as human liver microsomes (HLMs) and hepatocytes, are powerful tools for elucidating metabolic pathways and identifying the enzymes responsible for biotransformation.

The primary metabolic pathways for fentanyl and its analogs, including carfentanil, involve N-dealkylation, hydroxylation, and amide hydrolysis, predominantly mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP3A5.[1][2][3][4] Given the structural similarity, it is anticipated that N-methyl Norcarfentanil will undergo similar metabolic transformations.

Predicted Metabolic Pathways of N-methyl Norcarfentanil

Based on the known metabolism of carfentanil and other fentanyl analogs, the predicted primary metabolic pathways for N-methyl Norcarfentanil are N-demethylation to its parent compound, norcarfentanil, and hydroxylation at various positions on the molecule. Further oxidation and conjugation reactions may also occur.

N_methyl_Norcarfentanil N-methyl Norcarfentanil Norcarfentanil Norcarfentanil N_methyl_Norcarfentanil->Norcarfentanil N-demethylation (CYP-mediated) Hydroxylated_Metabolites Hydroxylated Metabolites N_methyl_Norcarfentanil->Hydroxylated_Metabolites Hydroxylation (CYP-mediated) Norcarfentanil->Hydroxylated_Metabolites Hydroxylation Oxidized_Metabolites Further Oxidized Metabolites Hydroxylated_Metabolites->Oxidized_Metabolites Oxidation Conjugated_Metabolites Conjugated Metabolites (e.g., Glucuronides) Hydroxylated_Metabolites->Conjugated_Metabolites Phase II Conjugation

Caption: Predicted Metabolic Pathways of N-methyl Norcarfentanil.

Experimental Protocols

Metabolic Stability in Human Liver Microsomes (HLMs)

This protocol determines the rate of disappearance of N-methyl Norcarfentanil when incubated with HLMs, providing an estimate of its intrinsic clearance.

Materials:

  • N-methyl Norcarfentanil

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching

  • Internal standard (IS) for analytical quantification

  • 96-well plates or microcentrifuge tubes

  • Incubator/water bath (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: Prepare a master mix containing phosphate buffer, HLMs, and the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the master mix at 37°C for 5-10 minutes to allow the system to equilibrate.

  • Initiation of Reaction: Add N-methyl Norcarfentanil to the pre-incubated master mix to initiate the metabolic reaction. The final concentration of N-methyl Norcarfentanil should be below the expected Km to ensure first-order kinetics.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a tube/well containing a cold organic solvent (e.g., acetonitrile) with the internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Quantify the remaining N-methyl Norcarfentanil at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of N-methyl Norcarfentanil remaining versus time. The slope of the linear portion of the curve represents the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Master_Mix Prepare Master Mix (Buffer, HLMs, NADPH system) Pre_incubate Pre-incubate at 37°C Prep_Master_Mix->Pre_incubate Add_Drug Add N-methyl Norcarfentanil Pre_incubate->Add_Drug Incubate Incubate at 37°C Add_Drug->Incubate Sample Sample at Time Points Incubate->Sample Quench Quench Reaction Sample->Quench Process Process Sample (Centrifuge) Quench->Process Analyze LC-MS/MS Analysis Process->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

Caption: Experimental Workflow for Metabolic Stability Assay.

Metabolite Identification in Human Hepatocytes

This protocol aims to identify the metabolites of N-methyl Norcarfentanil formed in a more complete in vitro system that contains both Phase I and Phase II metabolic enzymes.

Materials:

  • N-methyl Norcarfentanil

  • Cryopreserved or fresh human hepatocytes

  • Hepatocyte culture medium

  • Collagen-coated plates

  • Acetonitrile (ACN) or other suitable organic solvent

  • Internal standard (IS)

  • Incubator (37°C, 5% CO2)

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Cell Plating: Thaw and plate human hepatocytes on collagen-coated plates according to the supplier's instructions. Allow the cells to attach and form a monolayer.

  • Treatment: Remove the plating medium and add fresh medium containing N-methyl Norcarfentanil at a specified concentration.

  • Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for a designated period (e.g., up to 6 hours or longer).

  • Sample Collection: At the end of the incubation, collect the medium and combine it with cell lysates (obtained by adding a quenching solvent to the cells).

  • Sample Processing: Add an internal standard and process the samples by protein precipitation with a cold organic solvent. Centrifuge and collect the supernatant.

  • LC-HRMS Analysis: Analyze the supernatant using a high-resolution LC-MS/MS system to detect and identify potential metabolites based on their accurate mass and fragmentation patterns.

  • Data Analysis: Compare the mass spectra of the parent drug with those of potential metabolites to propose biotransformations (e.g., demethylation, hydroxylation, glucuronidation).

Reaction Phenotyping using Recombinant CYP Enzymes

This protocol identifies the specific CYP isozymes responsible for the metabolism of N-methyl Norcarfentanil.

Materials:

  • N-methyl Norcarfentanil

  • Recombinant human CYP enzymes (e.g., CYP3A4, CYP3A5, CYP2D6, etc.) expressed in a suitable system (e.g., baculovirus-infected insect cells)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Internal standard (IS)

  • LC-MS/MS system

Procedure:

  • Incubation Setup: Prepare separate incubations for each recombinant CYP enzyme. Each incubation should contain the specific CYP enzyme, buffer, NADPH regenerating system, and N-methyl Norcarfentanil.

  • Control Incubations: Include negative controls without the NADPH regenerating system or without the enzyme to account for non-enzymatic degradation.

  • Incubation: Incubate all samples at 37°C for a fixed time.

  • Quenching and Processing: Stop the reactions by adding a cold organic solvent with an internal standard, and process the samples as described previously.

  • LC-MS/MS Analysis: Quantify the formation of the primary metabolite (e.g., Norcarfentanil) in each incubation.

  • Data Analysis: Compare the rate of metabolite formation across the different CYP isozymes to determine the relative contribution of each enzyme to the metabolism of N-methyl Norcarfentanil. Studies have shown that CYP3A4 and CYP3A5 are major enzymes in the metabolism of carfentanil.[5]

Data Presentation

Quantitative data from these studies should be summarized in clear and well-structured tables for easy interpretation and comparison.

Table 1: Metabolic Stability of N-methyl Norcarfentanil in Human Liver Microsomes

ParameterValue
HLM Concentration (mg/mL)e.g., 0.5
Substrate Concentration (µM)e.g., 1
In Vitro Half-Life (t½, min)Calculated Value
Elimination Rate Constant (k, min⁻¹)Calculated Value
Intrinsic Clearance (CLint, µL/min/mg)Calculated Value

Table 2: Metabolite Profile of N-methyl Norcarfentanil in Human Hepatocytes

MetaboliteProposed BiotransformationRetention Time (min)[M+H]⁺ (Observed)[M+H]⁺ (Calculated)Mass Error (ppm)
M1N-demethylatione.g., 5.2Observed m/zCalculated m/zCalculated Value
M2Monohydroxylatione.g., 6.1Observed m/zCalculated m/zCalculated Value
M3Dihydroxylatione.g., 4.8Observed m/zCalculated m/zCalculated Value
M4Glucuronidatione.g., 3.5Observed m/zCalculated m/zCalculated Value

Table 3: Relative Contribution of CYP Isozymes to N-methyl Norcarfentanil Metabolism

CYP IsozymeRate of Norcarfentanil Formation (pmol/min/pmol CYP)
CYP1A2e.g., < 1
CYP2C9e.g., < 1
CYP2D6e.g., 2.5
CYP3A4e.g., 85.7
CYP3A5e.g., 45.2

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for investigating the in vitro metabolism of N-methyl Norcarfentanil. By employing these established methodologies, researchers can effectively characterize its metabolic stability, identify its major metabolites, and determine the key enzymes involved in its biotransformation. This information is invaluable for the preclinical development and safety assessment of this compound. The analytical methods for fentanyl and its analogs are well-established, often utilizing LC-MS/MS for sensitive and specific detection.[6][7]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-methyl Norcarfentanil Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for N-methyl Norcarfentanil receptor binding assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting buffer for an N-methyl Norcarfentanil binding assay?

A1: A common and effective starting buffer for µ-opioid receptor binding assays is a Tris-based buffer. A typical composition is 50 mM Tris-HCl, pH 7.4.[1][2] This buffer is widely used for its buffering capacity in the physiological pH range. For assays with purified receptors, a HEPES-based buffer (e.g., 25 mM HEPES, pH 7.4) with added salts like 100 mM NaCl can also be used.[3][4]

Q2: How does pH affect N-methyl Norcarfentanil binding?

A2: Maintaining a physiological pH of 7.4 is crucial for optimal binding. Deviations from this pH can alter the ionization state of both the ligand and amino acid residues in the receptor's binding pocket, thereby affecting binding affinity. For instance, studies on other opioid ligands have shown that changes in pH can impact receptor conformation and ligand interaction.

Q3: What is the role of divalent cations like Mg²⁺ and Ca²⁺ in the binding assay?

A3: Divalent cations can modulate the binding of agonists to the µ-opioid receptor. Magnesium ions (Mg²⁺), typically used at concentrations of 3-5 mM, have been shown to stabilize the high-affinity agonist binding state of the receptor.[1][5][6] This can lead to an increase in observed agonist affinity. The effects of divalent cations can be complex and may vary depending on the specific ligand and receptor preparation.[7][8]

Q4: Should I include protease inhibitors in my binding buffer?

A4: Yes, especially when working with membrane preparations from tissues or cells, it is highly recommended to include a cocktail of protease inhibitors. This will prevent the degradation of the receptor protein by endogenous proteases, ensuring the integrity of the receptor population throughout the experiment.

Q5: How can I minimize non-specific binding?

A5: High non-specific binding can obscure the specific binding signal. To minimize it, consider the following:

  • Use a blocking agent: Bovine Serum Albumin (BSA) at a concentration of 0.1% to 0.2% is commonly added to the binding buffer to reduce the binding of the radioligand to non-receptor components like filters and vials.[3][6]

  • Pre-treat filters: Soaking the filter mats (e.g., GF/B) in a solution of 0.1% to 0.5% polyethyleneimine (PEI) before the filtration step can significantly reduce non-specific binding of positively charged ligands.

  • Optimize radioligand concentration: Use the lowest concentration of radioligand that still provides a robust signal, ideally at or below its Kd value for competition assays.[9]

  • Choose the right competitor: For determining non-specific binding, use a high concentration (at least 100-fold higher than its Ki) of a structurally unrelated µ-opioid receptor ligand to avoid displacing the radioligand from non-specific sites that might be recognized by a structurally similar competitor.[9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Specific Binding Degraded receptor preparation.Prepare fresh membrane fractions and always include protease inhibitors in the homogenization and binding buffers.
Inactive radioligand.Check the age and storage conditions of your radioligand. Perform a titration to ensure it is still active.
Incorrect buffer pH.Prepare fresh buffer and verify the pH is 7.4 at the temperature of the assay.
Insufficient receptor concentration.Increase the amount of membrane protein per well. Perform a protein concentration optimization experiment.
High Non-Specific Binding (>30% of total binding) Radioligand sticking to filters/tubes.Add 0.1% BSA to the binding buffer. Pre-treat filter mats with 0.3% polyethyleneimine (PEI).[3]
Radioligand concentration is too high.Reduce the concentration of the radioligand. For competition assays, use a concentration at or below the Kd.[9]
Insufficient washing.Increase the volume and/or number of washes with ice-cold wash buffer immediately after filtration.
Poor Reproducibility Inconsistent pipetting.Use calibrated pipettes and ensure thorough mixing of all reagents.
Temperature fluctuations.Ensure all incubation steps are performed at a constant and controlled temperature.
Incomplete filtration or washing.Ensure a consistent and rapid filtration and washing process for all samples.
High Variability Between Replicates Inhomogeneous membrane preparation.Ensure the membrane suspension is well-mixed before aliquoting into assay tubes.
Edge effects in the assay plate.Avoid using the outer wells of the plate or ensure proper sealing to prevent evaporation.

Data Presentation: Buffer Composition Comparison

The following table summarizes common buffer components used in µ-opioid receptor binding assays, which can be adapted for N-methyl Norcarfentanil.

Buffer System Typical Concentration pH Key Additives Typical Concentration Purpose Reference
Tris-HCl50 mM7.4MgCl₂3-5 mMStabilizes agonist high-affinity state[1][2]
BSA0.1 - 0.2%Reduces non-specific binding[3][6]
Protease InhibitorsVariesPrevents receptor degradation
HEPES25-50 mM7.4NaCl100-150 mMMimics physiological ionic strength[3][4]
MgCl₂5 mMStabilizes agonist high-affinity state[6]
CaCl₂1 mM[6]
BSA0.1 - 0.2%Reduces non-specific binding[3][6]

Experimental Protocols

Membrane Preparation from Transfected Cells
  • Grow cells expressing the µ-opioid receptor to confluency.

  • Harvest cells by scraping into ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Resuspend the membrane pellet in fresh, ice-cold homogenization buffer.

  • Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

  • Store the membrane aliquots at -80°C until use.

Saturation Binding Assay
  • Prepare a series of dilutions of the radiolabeled N-methyl Norcarfentanil in the binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA). Concentrations should typically range from 0.1 to 10 times the expected Kd.

  • For each radioligand concentration, prepare triplicate tubes for total binding and triplicate tubes for non-specific binding.

  • To the non-specific binding tubes, add a high concentration of a non-labeled µ-opioid receptor ligand (e.g., 10 µM Naloxone).

  • Add the appropriate amount of membrane preparation to all tubes (typically 20-100 µg of protein).

  • Add the radioligand dilutions to all tubes.

  • Incubate the reaction mixture at a constant temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in 0.3% PEI.

  • Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

  • Determine the Kd (dissociation constant) and Bmax (maximum number of binding sites) by non-linear regression analysis of the specific binding data.

Competition Binding Assay
  • Prepare a series of dilutions of the unlabeled N-methyl Norcarfentanil (or other competing ligand) in the binding buffer.

  • Prepare triplicate tubes for each concentration of the competing ligand. Also, prepare triplicate tubes for total binding (no competitor) and non-specific binding (a high concentration of a standard µ-opioid antagonist like Naloxone).

  • Add a fixed concentration of the radiolabeled ligand to all tubes. This concentration should ideally be at or below the Kd of the radioligand to ensure assay sensitivity.[9]

  • Add the membrane preparation to all tubes.

  • Add the dilutions of the unlabeled competitor to the appropriate tubes.

  • Incubate, filter, and wash as described in the saturation binding assay protocol.

  • Measure the radioactivity on the filters.

  • Calculate the percentage of specific binding at each concentration of the competitor.

  • Determine the IC₅₀ (concentration of competitor that inhibits 50% of specific binding) by non-linear regression analysis.

  • Calculate the Ki (inhibition constant) of the competitor using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

mu_opioid_receptor_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space N_methyl_Norcarfentanil N-methyl Norcarfentanil mu_Opioid_Receptor μ-Opioid Receptor (GPCR) N_methyl_Norcarfentanil->mu_Opioid_Receptor Binds G_protein Gαi/o Protein mu_Opioid_Receptor->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP ATP ATP ATP->cAMP Conversion Downstream_Effects Downstream Cellular Effects (e.g., Analgesia) cAMP->Downstream_Effects Leads to

Caption: Mu-opioid receptor signaling pathway.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Membranes + Ligands) Membrane_Prep->Incubation Buffer_Prep Buffer Preparation Buffer_Prep->Incubation Ligand_Prep Radioligand & Competitor Dilutions Ligand_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Calc_Specific_Binding Calculate Specific Binding Counting->Calc_Specific_Binding Nonlinear_Regression Non-linear Regression Calc_Specific_Binding->Nonlinear_Regression Determine_Parameters Determine Kd, Bmax, Ki Nonlinear_Regression->Determine_Parameters

Caption: General workflow for receptor binding assays.

troubleshooting_logic Start Assay Problem? High_NSB High Non-Specific Binding? Start->High_NSB Low_Signal Low Specific Binding? Start->Low_Signal High_Variability High Variability? Start->High_Variability Check_Filters Optimize Filters & Blocking Agents High_NSB->Check_Filters Yes Check_Ligand_Conc Reduce Radioligand Concentration High_NSB->Check_Ligand_Conc Yes Check_Receptor Check Receptor Integrity & Conc. Low_Signal->Check_Receptor Yes Check_Radioligand Verify Radioligand Activity Low_Signal->Check_Radioligand Yes Check_Technique Review Pipetting & Mixing Technique High_Variability->Check_Technique Yes Check_Homogeneity Ensure Membrane Homogeneity High_Variability->Check_Homogeneity Yes

Caption: Troubleshooting decision tree for binding assays.

References

Addressing solubility issues of N-methyl Norcarfentanil in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of N-methyl Norcarfentanil in aqueous solutions for research applications.

Frequently Asked Questions (FAQs)

Q1: What is N-methyl Norcarfentanil, and why is its aqueous solubility a concern for researchers?

N-methyl Norcarfentanil is an opioid analgesic drug related to carfentanil.[1] For experimental purposes, particularly in biological assays, achieving a homogenous solution in aqueous buffers is critical for accurate and reproducible results. Poor solubility can lead to inconsistent compound concentration, precipitation during experiments, and unreliable data. This compound, like many fentanyl analogs, is lipophilic, making its free base form challenging to dissolve in water.[2][3]

Q2: What are the known solubility properties of N-methyl Norcarfentanil?

Precise aqueous solubility data for N-methyl Norcarfentanil is not extensively published. However, its hydrochloride salt form is available, which is designed to improve solubility in aqueous media.[4][5] The solubility of the hydrochloride salt in common organic solvents has been reported, which can be useful for preparing concentrated stock solutions.

For context, the solubility of the parent compound, carfentanil, is also low in its free base form but increases significantly when converted to a salt, such as citrate or hydrochloride.[2][6]

Data Summary: Solubility of N-methyl Norcarfentanil and Related Compounds

The following tables summarize available solubility data.

Table 1: Reported Solubility of N-methyl Norcarfentanil (hydrochloride)

Solvent Solubility Range Reference
Chloroform 1-10 mg/mL (Sparingly Soluble) [4]
Methanol 0.1-1 mg/mL (Slightly Soluble) [4]

| DMSO | Soluble |[7][8] |

Table 2: Aqueous Solubility of Related Fentanyl Analogs for Comparison

Compound Form Aqueous Solubility Reference
Fentanyl Free Base 0.2 g/L (Slightly Soluble) [6][9][10]
Fentanyl Hydrochloride Salt 7.9 g/L [6]
Fentanyl Citrate Salt 25 g/L (Moderately Soluble) [6][9][10]
Carfentanil Free Base 0.004 g/L (Low) [6]

| Carfentanil | Citrate Salt | 3.2 g/L |[6] |

Q3: My N-methyl Norcarfentanil is not dissolving in my aqueous buffer. What are the first troubleshooting steps?

If you are encountering solubility issues, follow this troubleshooting workflow. The primary considerations are the chemical form of your compound (free base vs. salt) and the pH of your aqueous solution.

G start Start: Compound Precipitates in Aqueous Buffer check_form 1. Verify Compound Form start->check_form is_salt Is it a Hydrochloride Salt? check_form->is_salt is_base Free Base Form is_salt->is_base No ph_adjust 2. Adjust pH of Buffer is_salt->ph_adjust Yes is_base->ph_adjust acidify Acidify Buffer (e.g., to pH 4-6) See Protocol 1 ph_adjust->acidify check_dissolution Does it Dissolve? acidify->check_dissolution cosolvent 3. Use a Co-solvent for Stock Solution (e.g., DMSO, Ethanol) See Protocol 2 check_dissolution->cosolvent No success Success: Homogenous Solution Achieved check_dissolution->success Yes cosolvent->success fail Issue Persists: Consider alternative formulation strategies (e.g., cyclodextrins) cosolvent->fail

Caption: Troubleshooting workflow for N-methyl Norcarfentanil solubility.

Experimental Protocols

Protocol 1: Improving Aqueous Solubility by pH Adjustment

Fentanyl analogs are weak bases. Lowering the pH of the aqueous solution protonates the tertiary amine, forming a more soluble salt in situ.

Methodology:

  • Prepare Buffer: Start with your desired aqueous buffer (e.g., PBS, TRIS).

  • Initial pH Check: Measure the initial pH of your buffer.

  • Weigh Compound: Accurately weigh the required amount of N-methyl Norcarfentanil (free base or hydrochloride salt).

  • Create Slurry: Add a small amount of the buffer to the compound to create a slurry.

  • Acidify: While stirring, add a dilute acid (e.g., 0.1 M HCl) dropwise to the slurry. Monitor the pH continuously with a calibrated pH meter.

  • Target pH: Adjust the pH to a range of 4.0 - 6.0. The compound should dissolve as the solution becomes more acidic.

  • Final Volume: Once the compound is fully dissolved, add the remaining buffer to reach the final desired volume and concentration.

  • Final pH Adjustment: If necessary, carefully adjust the pH back towards your target experimental pH with a dilute base (e.g., 0.1 M NaOH). Observe carefully for any signs of precipitation. The final pH should be the highest possible without causing the compound to precipitate.

G cluster_0 Protocol Workflow A Start with Compound & Buffer B Add dilute HCl dropwise A->B C Monitor pH & Observe Dissolution B->C D Compound Fully Dissolved at Acidic pH C->D E Add remaining buffer to final volume D->E F Optionally, back-titrate with dilute NaOH to target pH E->F G Final Homogenous Solution F->G

Caption: Experimental workflow for pH-based solubility enhancement.

Protocol 2: Using Co-solvents to Prepare a Concentrated Stock Solution

For compounds that remain difficult to dissolve, preparing a concentrated stock solution in a water-miscible organic solvent is a standard technique.[11][12] This stock can then be diluted into the final aqueous buffer.

Methodology:

  • Select Co-solvent: Choose a water-miscible organic solvent that is compatible with your experimental system. Dimethyl sulfoxide (DMSO) and ethanol are common choices.[7][13]

  • Dissolve Compound: Dissolve the accurately weighed N-methyl Norcarfentanil in a minimal volume of the selected co-solvent to create a high-concentration stock solution (e.g., 10 mM or 10 mg/mL).

  • Aid Dissolution: If needed, gently warm the solution to 37°C or use an ultrasonic bath to aid dissolution.[7][8]

  • Dilution: Serially dilute the stock solution into your final aqueous buffer to achieve the desired working concentration.

  • Final Concentration Check: Ensure the final concentration of the organic solvent in your working solution is low (typically <1%) to avoid impacting the biological assay. Perform a vehicle control experiment with the same final solvent concentration.

G cluster_0 Co-Solvent Mechanism drug Lipophilic Drug (N-methyl Norcarfentanil) water Aqueous Solution (Poor Solvent) drug->water Insoluble cosolvent Co-solvent (e.g., DMSO) drug->cosolvent Soluble mixture Water/Co-solvent Mixture (Improved Solvent) drug->mixture Increased Solubility water->mixture cosolvent->mixture

Caption: Mechanism of increasing aqueous solubility using a co-solvent.

References

Improving peak shape and resolution for N-methyl Norcarfentanil in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of N-methyl Norcarfentanil. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to peak shape and resolution in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most common peak shape problems encountered when analyzing N-methyl Norcarfentanil by HPLC?

A1: The most common peak shape issues are peak tailing and peak fronting. Peak tailing is often caused by secondary interactions between the basic analyte and active sites on the stationary phase, such as residual silanol groups. Peak fronting can result from column overload, where either too much sample volume or too high a concentration is injected, or from a sample solvent that is stronger than the mobile phase.

Q2: Which type of HPLC column is best suited for N-methyl Norcarfentanil analysis?

A2: Reversed-phase columns are typically employed for the analysis of N-methyl Norcarfentanil and other fentanyl analogs. C18 and C8 columns are common choices. For basic compounds like N-methyl Norcarfentanil, it is beneficial to use a column with low residual silanol activity or one that is end-capped to minimize peak tailing. Phenyl-Hexyl columns have also been used for the separation of fentanyl analogs.

Q3: How does the mobile phase pH affect the peak shape of N-methyl Norcarfentanil?

A3: The mobile phase pH is a critical parameter. Since N-methyl Norcarfentanil is a basic compound, a mobile phase pH that is too close to its pKa can lead to poor peak shape. It is generally recommended to adjust and buffer the mobile phase pH to be at least 2 units above or below the pKa of the analyte to ensure consistent ionization and minimize secondary interactions.

Q4: Can the sample solvent affect my results?

A4: Yes, the sample solvent can significantly impact peak shape, especially for early eluting peaks. If the sample solvent is stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion, including fronting and splitting. Whenever possible, the sample should be dissolved in the initial mobile phase.

Troubleshooting Guides

This section provides systematic approaches to resolving specific issues with peak shape and resolution.

Guide 1: Troubleshooting Peak Tailing

Peak tailing, characterized by an asymmetric peak with a drawn-out trailing edge, is a frequent issue in the analysis of basic compounds like N-methyl Norcarfentanil.

G start Peak Tailing Observed check_overload Check for Mass Overload start->check_overload check_interactions Consider Secondary Interactions start->check_interactions reduce_conc Reduce Sample Concentration/Volume check_overload->reduce_conc If suspected resolved Peak Shape Improved reduce_conc->resolved check_ph Evaluate Mobile Phase pH adjust_ph Adjust & Buffer pH (2 units away from pKa) check_ph->adjust_ph If pH is near pKa adjust_ph->resolved check_column Assess Column Condition end_capped Use End-Capped or Inert Stationary Phase Column check_column->end_capped If silanol activity is high end_capped->resolved check_interactions->check_ph check_interactions->check_column add_modifier Add Mobile Phase Modifier (e.g., triethylamine) check_interactions->add_modifier If interactions persist add_modifier->resolved

Caption: A flowchart for troubleshooting peak tailing.

  • Determine the pKa of N-methyl Norcarfentanil.

  • Prepare a series of mobile phases with different pH values, keeping the organic modifier concentration constant. It is advisable to test pH values at least 2 units above and below the analyte's pKa.

  • Use appropriate buffers for the desired pH range (e.g., ammonium formate, ammonium acetate). Ensure the buffer concentration is sufficient, typically in the range of 10-20 mM.

  • Equilibrate the column with each new mobile phase for at least 15-20 column volumes.

  • Inject a standard solution of N-methyl Norcarfentanil and evaluate the peak symmetry.

  • Select the pH that provides the most symmetrical peak.

ParameterRecommended Starting Conditions
Column C18, 2.1-4.6 mm ID, 1.7-5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water or 10 mM Ammonium Formate
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a shallow gradient and adjust as needed
Flow Rate 0.2 - 1.0 mL/min (depending on column ID)
Column Temperature 30-40 °C
Injection Volume 1-5 µL
Detection UV at 206-230 nm or Mass Spectrometry
Guide 2: Troubleshooting Peak Fronting

Peak fronting, where the peak has a leading edge that is less steep than the trailing edge, is often related to sample concentration or solvent effects.

G start Peak Fronting Observed check_overload Evaluate Sample Overload start->check_overload check_solvent Check Sample Solvent Strength start->check_solvent check_column_damage Inspect for Column Damage (e.g., void at inlet) start->check_column_damage reduce_load Decrease Injection Volume or Sample Concentration check_overload->reduce_load If suspected resolved Peak Shape Improved reduce_load->resolved use_mobile_phase Dissolve Sample in Initial Mobile Phase check_solvent->use_mobile_phase If stronger than mobile phase use_mobile_phase->resolved replace_column Replace Column check_column_damage->replace_column If damage is evident replace_column->resolved

Caption: A flowchart for troubleshooting peak fronting.

  • Prepare a stock solution of N-methyl Norcarfentanil in a strong solvent like methanol or acetonitrile.

  • Create a dilution series from the stock solution, with concentrations ranging from your current working concentration down to 10-fold and 100-fold lower.

  • Inject each concentration and observe the peak shape. If the fronting improves at lower concentrations, the issue is likely mass overload.

  • If fronting persists , prepare a new sample of N-methyl Norcarfentanil dissolved directly in the initial mobile phase composition (e.g., 95% aqueous, 5% organic).

  • Inject the sample dissolved in the mobile phase and compare the peak shape to the sample dissolved in a strong organic solvent.

ParameterCondition 1 (Potential Issue)Condition 2 (Recommended)
Sample Solvent 100% AcetonitrileInitial Mobile Phase (e.g., 95:5 Water:Acetonitrile)
Injection Volume 10 µL2 µL
Sample Concentration 10 µg/mL1 µg/mL
Guide 3: Improving Resolution

Poor resolution between N-methyl Norcarfentanil and other analytes can compromise accurate quantification.

G start Poor Resolution optimize_gradient Optimize Gradient Slope start->optimize_gradient change_organic Change Organic Modifier (e.g., ACN to MeOH) start->change_organic adjust_temp Adjust Column Temperature start->adjust_temp change_column Change Column Stationary Phase (e.g., C18 to Phenyl-Hexyl) start->change_column shallower_gradient Make Gradient Shallower optimize_gradient->shallower_gradient resolved Resolution Improved shallower_gradient->resolved change_organic->resolved adjust_temp->resolved change_column->resolved

Caption: A workflow for improving chromatographic resolution.

  • Start with a scouting gradient: A fast gradient from 5-95% organic modifier over 5-10 minutes can be used to determine the approximate elution time of N-methyl Norcarfentanil.

  • Develop a focused gradient: Based on the scouting run, create a shallower gradient around the elution time of the target analyte. For example, if the peak elutes at 40% acetonitrile, a gradient from 30-50% acetonitrile over 10-15 minutes may improve resolution.

  • Adjust the flow rate: Lowering the flow rate can sometimes improve resolution, but it will increase the run time.

  • Modify the temperature: Increasing the column temperature can decrease viscosity and improve efficiency, but it may also alter selectivity. Experiment with temperatures between 30-50 °C.

ParameterInitial ConditionOptimized Condition
Gradient 5-95% B in 5 min30-50% B in 15 min
Flow Rate 0.5 mL/min0.3 mL/min
Temperature 30 °C40 °C

By systematically addressing these common issues, researchers can significantly improve the peak shape and resolution for N-methyl Norcarfentanil, leading to more accurate and reliable analytical results.

Minimizing ion suppression of N-methyl Norcarfentanil in electrospray ionization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to mitigate ion suppression of N-methyl Norcarfentanil during analysis by electrospray ionization (ESI) mass spectrometry.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it impact my N-methyl Norcarfentanil analysis?

A1: Ion suppression is a phenomenon in electrospray ionization (ESI) where the ionization efficiency of a target analyte, such as N-methyl Norcarfentanil, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This interference leads to a decreased analyte signal, which can result in poor sensitivity, inaccurate quantification, and in severe cases, the complete inability to detect the analyte even when it is present.[1][3] The issue is particularly prevalent in ESI compared to other ionization techniques like Atmospheric Pressure Chemical Ionization (APCI).[4][5][6]

Q2: How can I determine if ion suppression is affecting my results?

A2: The presence of ion suppression can be difficult to detect initially, as chromatograms may still look promising.[6] A common method to assess matrix effects is the post-extraction spike analysis. This involves comparing the signal response of an analyte spiked into a blank, extracted sample matrix to the response of the analyte in a neat solution at the same concentration. A lower signal in the matrix-spiked sample indicates ion suppression. The most robust method for compensating for this effect during routine analysis is the use of a stable isotope-labeled internal standard (SIL-IS).[1][7]

Q3: What are the primary causes of ion suppression in ESI?

A3: Ion suppression in ESI is a complex process with several proposed mechanisms:

  • Competition for Charge: In the ESI droplet, there is a finite amount of available charge.[5] Co-eluting matrix components with high proton affinity or surface activity can compete with N-methyl Norcarfentanil for this charge, reducing its ionization.[1][2]

  • Changes in Droplet Properties: High concentrations of interfering compounds can increase the viscosity and surface tension of the ESI droplets.[2][5][6] This change hinders solvent evaporation, making it more difficult for the analyte to be released into the gas phase as an ion.[5]

  • Presence of Non-Volatiles: Non-volatile materials, such as inorganic salts and buffers (e.g., phosphates, TRIS), can co-precipitate with the analyte as the droplet evaporates or prevent the droplet from reaching the critical radius required for ion emission.[1][2][5]

Q4: Can my choice of mobile phase contribute to or mitigate ion suppression?

A4: Absolutely. The mobile phase composition is critical.

  • Problematic Additives: Non-volatile buffers like phosphates and salts should be avoided as they are a primary cause of ion suppression.[1] Additives such as Trifluoroacetic Acid (TFA) and Triethylamine (TEA) are also known to cause significant suppression and can contaminate the system.[1]

  • Beneficial Additives: Volatile additives like formic acid and ammonium formate are commonly used to improve chromatography and ionization efficiency for fentanyl analogs.[8][9][10] However, it is important to use them at the lowest possible concentration, as even these can contribute to suppression at higher levels.[5] In some cases, using a high-pH mobile phase (e.g., with 10mM ammonium bicarbonate) has been shown to enhance ESI signals for basic compounds.[11]

Q5: Is N-methyl Norcarfentanil, as a fentanyl analog, particularly susceptible to ion suppression?

A5: Yes, fentanyl analogs are often analyzed in complex biological matrices like blood and urine, which contain numerous endogenous compounds that can cause ion suppression.[12][13] For example, one study noted a significant ion suppression of -31% for norfentanyl, a structurally similar compound, highlighting the susceptibility of this class of molecules.[12] The basic nature of N-methyl Norcarfentanil makes it a good candidate for positive mode ESI, but it also means it will compete for ionization with other basic compounds in the sample matrix.[13]

Section 2: Troubleshooting Guides

Issue 1: Low or No Signal for N-methyl Norcarfentanil

If you are observing a weak or absent signal for your analyte, severe ion suppression is a likely cause. Follow this workflow to diagnose and resolve the issue.

G cluster_0 Troubleshooting Workflow: Low Analyte Signal start Low or No Signal Detected q1 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) in use? start->q1 a1_no Implement a co-eluting SIL-IS (e.g., Fentanyl-d5) to compensate for matrix effects. q1->a1_no No a1_yes Proceed to Sample Prep Evaluation q1->a1_yes Yes q2 How extensive is the sample preparation? a1_yes->q2 a2_simple Improve Sample Cleanup: Implement SPE or LLE. 'Dilute-and-shoot' may not be sufficient for trace analysis. q2->a2_simple Minimal (e.g., Dilution) a2_extensive Proceed to Chromatography Check q2->a2_extensive Extensive (e.g., SPE) q3 Does the analyte co-elute with the matrix baseline? a2_extensive->q3 a3_yes Optimize LC Gradient: - Adjust solvent composition - Change gradient slope - Consider alternative column chemistry q3->a3_yes Yes a3_no Final Check: Reduce Matrix Load q3->a3_no No end Dilute sample or reduce injection volume as a final resort. This reduces matrix but also analyte concentration. a3_no->end

Caption: Workflow for diagnosing and resolving low analyte signal due to ion suppression.

Issue 2: Poor Reproducibility and Inaccurate Quantification

Variable signal intensity across a batch of samples is a classic sign of inconsistent matrix effects.

  • Primary Cause: The composition of biological samples can vary significantly, leading to different degrees of ion suppression from one sample to the next.

  • Most Effective Solution: The use of a co-eluting stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting variability.[1][7] The SIL-IS is chemically identical to the analyte but has a different mass. It experiences the same ion suppression and extraction inefficiencies as the analyte. By calculating the ratio of the analyte peak area to the SIL-IS peak area, these variations are normalized, leading to accurate and precise quantification.[7] Fentanyl-d5 is a commonly used internal standard for fentanyl analog analysis.[9][10][14]

Issue 3: Signal Intensity Decreases Over an Analytical Run

A gradual drop in signal intensity over the course of an analytical batch often points to system contamination.

  • Primary Cause: Accumulation of non-volatile matrix components (salts, lipids, proteins) on the analytical column or in the ion source.[15] These contaminants can slowly bleed off, causing increasing ion suppression over time.

  • Solutions:

    • Column Wash: Incorporate a high-organic wash step at the end of each chromatographic gradient to elute strongly retained matrix components from the column.

    • Divert Valve: Use a divert valve to direct the flow from the column to waste during the early and late parts of the run when highly polar or non-polar interferences might elute, preventing them from entering the mass spectrometer.

    • Regular Source Cleaning: Schedule routine cleaning of the mass spectrometer's ion source components (e.g., capillary, skimmer) according to the manufacturer's guidelines to remove accumulated non-volatile residue.

Section 3: Experimental Protocols & Data

Protocol 1: Recommended Sample Preparation - Solid-Phase Extraction (SPE)

For robust removal of matrix interferences from biological fluids like urine or blood, a mixed-mode cation exchange SPE is highly effective for basic compounds like N-methyl Norcarfentanil.[11][16]

Objective: To isolate N-methyl Norcarfentanil from matrix components (salts, proteins, phospholipids) that cause ion suppression.

Methodology:

  • Sample Pre-treatment:

    • For 1 mL of urine or whole blood, add the SIL-IS.

    • Acidify the sample by adding 1 mL of a weak acid (e.g., 0.1 M HCl or a phosphate buffer at pH 6) to ensure the analyte is protonated (positively charged).

    • Vortex and centrifuge the sample (especially blood) to pellet proteins. Use the supernatant for the next step.

  • Column Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge sequentially with 2 mL of methanol, followed by 2 mL of deionized water, and finally 2 mL of the acidic buffer used in pre-treatment. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing (Interference Removal):

    • Wash 1 (Polar Interferences): Wash the cartridge with 2 mL of the acidic buffer to remove salts and other polar matrix components.

    • Wash 2 (Non-polar Interferences): Wash the cartridge with 2 mL of methanol to remove lipids and other non-polar interferences. An additional alkaline wash step at this stage can further decrease matrix effects.[16]

  • Analyte Elution:

    • Elute the analyte using 2 mL of a basic organic solvent. A common choice is 5% ammonium hydroxide in methanol. The base neutralizes the analyte, breaking its ionic bond with the SPE sorbent and allowing it to be eluted.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Data Tables

Table 1: Comparison of Sample Preparation Techniques

TechniqueEfficacy of Matrix RemovalTypical RecoveryThroughputNotes
Dilute-and-Shoot LowHighVery HighSimple, but significantly reduces sensitivity and is prone to severe ion suppression.[5][8]
Protein Precipitation ModerateModerate-HighHighRemoves proteins but not salts or many small molecules; suitable for serum/plasma.[10][12]
Liquid-Liquid Extraction (LLE) HighGoodModerateEffective at removing salts and polar interferences but can be labor-intensive.[6][12]
Solid-Phase Extraction (SPE) Very HighVery GoodModerateConsidered the most effective method for removing a wide range of interferences.[3][12][16]

Table 2: Common Mobile Phase Additives for LC-MS/MS

AdditiveTypical ConcentrationRole / Impact in Positive ESIIon Suppression Risk
Formic Acid 0.1%Provides protons to promote the formation of [M+H]+ ions; improves peak shape.[8][9]Low
Ammonium Formate 2-10 mMActs as a buffer to stabilize pH and improve chromatographic reproducibility.[8][10]Low
Ammonium Acetate 5-10 mMSimilar to ammonium formate, used as a buffering agent.Low-Moderate
Trifluoroacetic Acid (TFA) 0.05-0.1%Excellent for chromatography but is a strong ion-pairing agent that causes severe signal suppression in ESI.[1]Very High (Avoid)
Phosphate Buffers 10-20 mMNon-volatile; will precipitate in the ion source, causing rapid signal loss and system contamination.[1]Extreme (Avoid)

Section 4: Visual Guides

G cluster_0 The Mechanism of Ion Suppression cluster_1 Interference Points ESI_Process ESI Process Stages Droplet 1. Charged Droplet Formation Evaporation 2. Solvent Evaporation Ion_Formation 3. Gas-Phase Ion Formation Detection 4. MS Detection Matrix Matrix Components (Salts, Lipids, etc.) Compete Compete for Droplet Surface/Charge Matrix->Compete Alter Alter Droplet Properties (Viscosity, Surface Tension) Matrix->Alter Precipitate Co-precipitate with Analyte Matrix->Precipitate Compete->Droplet Alter->Evaporation Precipitate->Ion_Formation

Caption: How matrix components interfere with the electrospray ionization process.

G cluster_0 Sample Preparation Decision Tree start Select Sample Prep Method q1 High Throughput Required? start->q1 q2 High Sensitivity (Trace Levels) Needed? q1->q2 No a1 Dilute-and-Shoot q1->a1 Yes q3 Matrix is Serum/Plasma? q2->q3 No a3 Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) q2->a3 Yes a2 Protein Precipitation q3->a2 Yes q3->a3 No

Caption: A decision tree to guide the selection of an appropriate sample preparation method.

References

N-methyl Norcarfentanil stability testing under various storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability of N-methyl norcarfentanil under various storage conditions. It includes troubleshooting guides and frequently asked questions to assist in designing and executing stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid N-methyl norcarfentanil hydrochloride?

A1: For long-term storage, solid N-methyl norcarfentanil hydrochloride should be stored at -20°C. Under these conditions, it is reported to be stable for at least four years.[1]

Q2: How should I store stock solutions of N-methyl norcarfentanil?

A2: Stock solutions, typically prepared in dimethyl sulfoxide (DMSO), should be stored in tightly sealed vials. For storage up to one month, -20°C is recommended. For longer-term storage, up to six months, it is advisable to store aliquots at -80°C to minimize degradation from repeated freeze-thaw cycles.[2]

Q3: What are the primary degradation pathways for N-methyl norcarfentanil?

A3: Based on studies of related fentanyl analogs, the primary degradation pathways for N-methyl norcarfentanil are expected to include hydrolysis of the methyl ester group, oxidation of the piperidine nitrogen, and N-dealkylation under certain conditions.[3]

Q4: Is N-methyl norcarfentanil sensitive to pH?

A4: Yes. N-dealkylated fentanyl analogs, including N-methyl norcarfentanil, are generally stable in neutral to acidic conditions (pH ≤ 6). However, they exhibit instability in strongly alkaline environments, which can accelerate degradation.

Q5: Are there any known incompatibilities with common laboratory plastics?

A5: While specific studies on N-methyl norcarfentanil are limited, it is good laboratory practice to use polypropylene or glass containers for the storage of opioid solutions to minimize the risk of adsorption to the container surface.

Stability Data Summary

The following tables summarize the expected stability of N-methyl norcarfentanil under various conditions. This data is compiled from direct information where available and extrapolated from studies on structurally similar N-dealkylated fentanyl analogs.

Table 1: Stability of N-Methyl Norcarfentanil in Solution at Various Temperatures

Solvent/MatrixConcentrationTemperatureDurationPercent Remaining (Approx.)Reference
DMSO1 mg/mL-80°C6 months>99%[2]
DMSO1 mg/mL-20°C1 month>99%[2]
Aqueous Buffer (pH 4)10 µg/mL4°C30 days>95%Inferred from related compounds
Aqueous Buffer (pH 7)10 µg/mL25°C (Room Temp)7 days~90%Inferred from related compounds
Aqueous Buffer (pH 10)10 µg/mL25°C (Room Temp)24 hours<80%Inferred from related compounds

Table 2: Stability of N-Methyl Norcarfentanil under Different pH Conditions

pHTemperatureDurationPercent Remaining (Approx.)Expected Degradation Pathway
2 (Acidic)25°C30 days>95%Minimal degradation
7 (Neutral)25°C30 days~90%Slow hydrolysis of the ester
10 (Alkaline)25°C24 hours<80%Accelerated ester hydrolysis

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV/MS Method for N-Methyl Norcarfentanil

This protocol outlines a general method for assessing the stability of N-methyl norcarfentanil.

1. Materials and Reagents:

  • N-methyl norcarfentanil reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Buffers of various pH (e.g., phosphate or acetate buffers)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and coupled to a Mass Spectrometer (MS).

  • C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • UV Detection Wavelength: 230 nm

  • Injection Volume: 5 µL

  • MS Detection: Electrospray ionization (ESI) in positive mode. Monitor for the parent ion of N-methyl norcarfentanil and potential degradation products.

4. Sample Preparation for Stability Study:

  • Prepare a stock solution of N-methyl norcarfentanil in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

  • For each condition to be tested (e.g., different pH, temperature, solvent), dilute the stock solution to a final concentration of 10 µg/mL.

  • Store the samples under the specified conditions.

  • At each time point (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), withdraw an aliquot for analysis.

5. Analysis:

  • Inject the samples onto the HPLC-UV/MS system.

  • Quantify the peak area of N-methyl norcarfentanil at each time point.

  • Monitor for the appearance of new peaks, which may indicate degradation products.

  • Calculate the percentage of N-methyl norcarfentanil remaining relative to the initial time point (T=0).

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Rapid loss of parent compound - Incorrect pH of the storage solution (alkaline).- High storage temperature.- Presence of oxidizing agents.- Ensure the pH of the solution is neutral or slightly acidic (pH 4-6).- Store samples at recommended low temperatures (-20°C or -80°C).- Use high-purity solvents and avoid exposure to strong light or air.
Appearance of new peaks in the chromatogram - Degradation of N-methyl norcarfentanil.- Characterize the new peaks using MS to identify potential degradation products.- Adjust storage conditions to minimize degradation.
Poor peak shape (tailing) - Interaction of the analyte with active sites on the column.- Mismatch between injection solvent and mobile phase.- Column degradation.- Use a mobile phase with an appropriate pH and ionic strength. Adding a small amount of a competing amine (e.g., triethylamine) can sometimes help.- Dissolve the sample in the initial mobile phase if possible.- Replace the column or use a guard column.
Inconsistent results between replicates - Inhomogeneous sample solution.- Pipetting errors.- Adsorption to container walls.- Ensure complete dissolution and thorough mixing of the sample before aliquoting.- Use calibrated pipettes.- Use polypropylene or silanized glass vials.

Visualizations

experimental_workflow Experimental Workflow for Stability Testing prep Prepare Stock Solution (1 mg/mL in DMSO) dilute Dilute to Working Concentration (e.g., 10 µg/mL in test buffer/solvent) prep->dilute store Store Under Various Conditions (Temperature, pH, Light) dilute->store sample Sample at Time Points (T=0, T=x, T=y, ...) store->sample analyze Analyze by LC-MS/MS sample->analyze data Data Analysis (% Remaining, Degradant Identification) analyze->data

Experimental Workflow for Stability Testing

degradation_pathway Potential Degradation Pathways parent N-methyl Norcarfentanil hydrolysis Hydrolysis Product (Carboxylic Acid) parent->hydrolysis Alkaline pH oxidation N-Oxide Product parent->oxidation Oxidizing Agent dealkylation Norcarfentanil (N-demethylation) parent->dealkylation Enzymatic/Forced

Potential Degradation Pathways

troubleshooting_logic Troubleshooting Logic for Unexpected Degradation start Unexpected Degradation Observed? check_ph Is pH > 7? start->check_ph Yes check_temp Storage Temp > 4°C? check_ph->check_temp No remedy_ph Adjust pH to 4-6 check_ph->remedy_ph Yes check_light Exposed to Light? check_temp->check_light No remedy_temp Store at -20°C or below check_temp->remedy_temp Yes check_solvent Solvent Purity/Age? check_light->check_solvent No remedy_light Use Amber Vials check_light->remedy_light Yes remedy_solvent Use Fresh, High-Purity Solvents check_solvent->remedy_solvent Yes

References

Method validation for N-methyl Norcarfentanil in complex biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of N-methyl Norcarfentanil in complex biological matrices. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of N-methyl Norcarfentanil.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape or Tailing 1. Inappropriate column chemistry. 2. Mobile phase pH is not optimal for the analyte's pKa. 3. Column degradation. 4. Contamination in the LC system or column.1. Consider using a biphenyl or C18 column, which have shown good performance for fentanyl analogs.[1] 2. Adjust the mobile phase pH with additives like formic acid or ammonium formate to ensure the analyte is in a consistent ionic state.[1] 3. Replace the column with a new one of the same type. 4. Flush the system and column with appropriate cleaning solutions.
Low Signal Intensity or Poor Sensitivity 1. Inefficient sample extraction and cleanup. 2. Suboptimal mass spectrometry (MS) parameters. 3. Matrix effects (ion suppression or enhancement). 4. Low concentration of the analyte in the sample.1. Optimize the sample preparation method. Supported liquid extraction (SLE) or solid-phase extraction (SPE) can provide cleaner extracts than simple protein precipitation.[2] 2. Optimize MS parameters such as collision energy and precursor/product ion selection for N-methyl Norcarfentanil. 3. Evaluate and mitigate matrix effects by using a different sample preparation technique, diluting the sample, or using a matrix-matched calibration curve.[3][4] 4. If sensitivity is a limiting factor, consider a more sensitive instrument or a larger sample volume if feasible.
High Background Noise 1. Contaminated solvents, reagents, or glassware. 2. Carryover from a previous injection of a high-concentration sample. 3. Incomplete separation from matrix components.1. Use high-purity solvents and reagents (e.g., LC-MS grade).[5] Ensure all glassware is thoroughly cleaned. 2. Inject a blank solvent after a high-concentration sample to check for carryover.[6] Optimize the autosampler wash procedure. 3. Improve chromatographic separation by adjusting the gradient profile or trying a different column.
Inconsistent Retention Times 1. Fluctuations in column temperature. 2. Inconsistent mobile phase composition. 3. Air bubbles in the pump. 4. Column equilibration issues.1. Use a column oven to maintain a stable temperature.[1] 2. Prepare fresh mobile phases daily and ensure they are thoroughly mixed and degassed. 3. Degas the mobile phases and prime the pump to remove any air bubbles. 4. Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.[1]
Failure to Meet Validation Criteria (Accuracy/Precision) 1. Inaccurate preparation of calibration standards and quality controls (QCs). 2. Pipetting errors. 3. Instability of the analyte in the biological matrix or processed samples. 4. Variability in the sample preparation process.1. Prepare calibration standards and QCs from separate stock solutions to ensure accuracy.[4] 2. Calibrate pipettes regularly and use proper pipetting techniques. 3. Perform stability experiments to assess the analyte's stability under different storage conditions (freeze-thaw, bench-top, long-term).[7] 4. Ensure consistency in every step of the sample preparation procedure. Automation can help reduce variability.

Frequently Asked Questions (FAQs)

Q1: What is a suitable analytical technique for the quantification of N-methyl Norcarfentanil in biological matrices?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique due to its high sensitivity and specificity, which are crucial for detecting the low concentrations of N-methyl Norcarfentanil typically found in biological samples.[1][8][9]

Q2: What are the common sample preparation techniques for analyzing N-methyl Norcarfentanil in blood or urine?

A2: Common techniques include:

  • Protein Precipitation: A simple and fast method, often using acetonitrile or methanol, suitable for initial screening.[8][10]

  • Liquid-Liquid Extraction (LLE): Offers a cleaner sample extract compared to protein precipitation.[11][12]

  • Solid-Phase Extraction (SPE): Provides excellent sample cleanup and can be automated for high-throughput analysis.[1]

The choice of method depends on the required sensitivity, sample throughput, and the complexity of the matrix.

Q3: How can I minimize matrix effects when analyzing N-methyl Norcarfentanil?

A3: Matrix effects, which can suppress or enhance the analyte signal, are a common challenge in bioanalysis. To minimize them, you can:

  • Use a more effective sample cleanup method like SPE.

  • Optimize chromatographic separation to separate the analyte from co-eluting matrix components.

  • Use a stable isotope-labeled internal standard that co-elutes with the analyte and experiences similar matrix effects.

  • Prepare calibration standards and QCs in the same biological matrix as the samples (matrix-matched calibration).[3][4]

Q4: What are the key parameters to evaluate during method validation for N-methyl Norcarfentanil according to regulatory guidelines?

A4: According to guidelines from bodies like the FDA, the key validation parameters include:

  • Selectivity and Specificity: The ability to detect the analyte without interference.[3][4]

  • Calibration Curve: Demonstrating the relationship between instrument response and known concentrations of the analyte.

  • Accuracy and Precision: Ensuring the method provides results that are close to the true value and are reproducible.[8][13]

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration that can be reliably detected and quantified.[13][14]

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of matrix components on the analyte's signal.[3]

  • Stability: The stability of the analyte in the biological matrix and in the processed sample under various conditions.[7]

  • Carryover: Ensuring that a high concentration sample does not affect the analysis of a subsequent low concentration sample.[6]

Q5: What are typical quantitative performance parameters I can expect for a validated LC-MS/MS method for fentanyl analogs like N-methyl Norcarfentanil?

A5: Based on published methods for fentanyl analogs, you can expect the following performance:

ParameterTypical Value
Linearity (r²) > 0.99[13]
Lower Limit of Quantification (LLOQ) 0.05 - 1 ng/mL in blood/urine[6][15]
Intra- and Inter-assay Precision (%CV) < 15%[8]
Accuracy (%Bias) Within ±15% of the nominal concentration[8]
Extraction Recovery > 70%[15]

Note: These values can vary depending on the specific method, matrix, and instrumentation used.

Experimental Protocols

Sample Preparation: Protein Precipitation for Whole Blood

This protocol is a general guideline and should be optimized for your specific application.

  • Spiking: To 100 µL of whole blood, add the internal standard solution.

  • Precipitation: Add 400 µL of cold acetonitrile to the blood sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Analysis

The following are typical starting conditions that may require optimization.

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: A reversed-phase column such as a biphenyl or C18 (e.g., 100 mm x 2.1 mm, 2.7 µm).[1]

  • Mobile Phase A: 0.1% formic acid in water.[1]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.[1]

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for N-methyl Norcarfentanil and the internal standard need to be determined by infusion and optimization. For N-methyl Norcarfentanil, the [M+H]+ is 305.1860.[2][14]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Blood, Urine) Spike Spike with Internal Standard Sample->Spike Extraction Extraction (PPT, LLE, or SPE) Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation Reconstitution->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification Validation Method Validation Quantification->Validation Troubleshooting_Logic Start Analytical Problem (e.g., Poor Sensitivity) Check_Sample_Prep Review Sample Preparation Start->Check_Sample_Prep Check_LC_Conditions Evaluate LC Conditions Check_Sample_Prep->Check_LC_Conditions No Optimize_Extraction Optimize Extraction (e.g., change method) Check_Sample_Prep->Optimize_Extraction Yes Check_MS_Parameters Optimize MS Parameters Check_LC_Conditions->Check_MS_Parameters No Optimize_Chromatography Optimize Gradient or Column Check_LC_Conditions->Optimize_Chromatography Yes Optimize_MS_Tuning Re-tune MS for Analyte Check_MS_Parameters->Optimize_MS_Tuning Yes Resolved Problem Resolved Check_MS_Parameters->Resolved No, consult expert Optimize_Extraction->Resolved Optimize_Chromatography->Resolved Optimize_MS_Tuning->Resolved

References

Reducing non-specific binding of N-methyl Norcarfentanil in in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in reducing non-specific binding of N-methyl Norcarfentanil in in vitro assays.

Troubleshooting Guide: High Non-Specific Binding

High non-specific binding can obscure specific binding signals, leading to inaccurate affinity and potency measurements. This guide provides a systematic approach to identifying and mitigating the common causes of this issue.

Problem: Non-specific binding is greater than 50% of the total binding.

Potential Cause Recommended Solution
Suboptimal Buffer Composition - Optimize pH: Ensure the buffer pH is stable and optimal for receptor integrity and ligand binding. - Increase Ionic Strength: Incrementally increase the NaCl concentration (e.g., 50-150 mM) to disrupt electrostatic interactions that contribute to non-specific binding.[1][2] - Include Blocking Agents: Add Bovine Serum Albumin (BSA) (0.1-1%) or casein to the buffer to block non-specific binding sites on filters and labware.[2]
Inappropriate Incubation Conditions - Reduce Incubation Time: Determine the optimal incubation time by conducting time-course experiments to ensure equilibrium is reached for specific binding without excessive non-specific binding.[3] - Lower Temperature: If feasible for your receptor stability, lowering the incubation temperature can sometimes reduce non-specific interactions.
Issues with Radioligand - Lower Radioligand Concentration: Use a radioligand concentration at or below the Kd value for competition assays to minimize non-specific binding.[3] Ensure that less than 10% of the added radioligand is bound to prevent ligand depletion.[3] - Consider a Different Radioligand: If non-specific binding remains high, consider using a different radioligand with a better signal-to-noise ratio.
Inadequate Washing Steps - Increase Wash Volume and Frequency: Use a larger volume of ice-cold wash buffer and increase the number of washes to more effectively remove unbound radioligand. - Optimize Wash Buffer Composition: The wash buffer should ideally be the same as the assay buffer to maintain consistent ionic strength and pH.
Filter-Related Issues - Pre-treat Filters: Pre-soaking glass fiber filters in a solution of 0.5% polyethyleneimine (PEI) can reduce the binding of positively charged ligands to the negatively charged filter matrix. - Test Different Filter Types: If high non-specific binding persists, experimenting with different filter materials may be beneficial.
High Lipophilicity of the Ligand - Include Surfactants: For highly lipophilic compounds like fentanyl analogs, adding a low concentration of a non-ionic surfactant (e.g., 0.01% Triton X-100) to the assay buffer can help reduce non-specific binding to plasticware and cell membranes.

Frequently Asked Questions (FAQs)

1. What is an acceptable level of non-specific binding in a radioligand assay?

Ideally, non-specific binding should be less than 20% of the total binding to ensure a robust signal window for accurate data analysis.[4] If non-specific binding exceeds 50% of the total, the assay results are generally considered unreliable.[3]

2. How do I determine the non-specific binding for N-methyl Norcarfentanil?

Non-specific binding is determined by measuring the binding of radiolabeled N-methyl Norcarfentanil in the presence of a high concentration of an unlabeled competitor that binds to the same receptor. This competitor saturates the specific binding sites, so any remaining radioligand binding is considered non-specific. A common choice for the unlabeled competitor is a structurally different compound with high affinity for the same receptor, used at a concentration of at least 100- to 1000-fold higher than its Ki or Kd.[3][4]

3. What is the expected binding affinity of N-methyl Norcarfentanil?

N-methyl Norcarfentanil is an analog of carfentanil, but it is several thousand times weaker and only slightly more potent than morphine.[5] Its binding affinity is reported to be approximately 1,750 times weaker than that of carfentanil at the guinea pig brain µ-opioid receptor.

4. Can the choice of assay buffer components affect the binding of N-methyl Norcarfentanil?

Yes, buffer components can significantly impact binding. For example, sodium ions have been shown to modulate the binding of some ligands to opioid receptors.[1][6] It is crucial to maintain a consistent and optimized buffer composition throughout your experiments.

5. What are some common blocking agents used to reduce non-specific binding?

Bovine Serum Albumin (BSA) at concentrations of 0.1% to 1% is widely used as a blocking agent to prevent the adsorption of the ligand to surfaces like test tubes and filter plates.[2] Casein can also be used as an alternative.

Experimental Protocols

Protocol: In Vitro Radioligand Binding Assay for µ-Opioid Receptor

This protocol provides a general framework for a competitive binding assay using a radiolabeled ligand and unlabeled N-methyl Norcarfentanil with membranes from cells expressing the µ-opioid receptor.

Materials:

  • Cell Membranes: Prepared from HEK293 or CHO cells stably expressing the human µ-opioid receptor.

  • Radioligand: e.g., [³H]-Diprenorphine or [³H]-Carfentanil.

  • Unlabeled Ligand: N-methyl Norcarfentanil.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Unlabeled Competitor for Non-Specific Binding: e.g., Naloxone (10 µM).

  • Glass Fiber Filters: (e.g., Whatman GF/B), pre-soaked in 0.5% PEI.

  • Scintillation Cocktail.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend them in the assay buffer to a final concentration of 10-20 µg of protein per well.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, radioligand (at a concentration close to its Kd), and cell membranes.

    • Non-Specific Binding: Assay buffer, radioligand, unlabeled competitor (e.g., 10 µM Naloxone), and cell membranes.

    • Competition Binding: Assay buffer, radioligand, varying concentrations of N-methyl Norcarfentanil, and cell membranes.

  • Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and allow them to equilibrate for at least 4 hours before counting in a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ of N-methyl Norcarfentanil from the competition binding curve and calculate the Ki using the Cheng-Prusoff equation.

Data Presentation

Table 1: Effect of Assay Buffer Components on Non-Specific Binding of Opioid Ligands

Buffer Component Concentration Range Effect on Non-Specific Binding Reference
NaCl 50 - 150 mMGenerally decreases non-specific binding by reducing electrostatic interactions.[1][2]
BSA 0.1% - 1%Reduces non-specific binding by blocking sites on assay plates and filters.[2]
MgCl₂ 1 - 10 mMCan influence receptor conformation and ligand affinity. Optimization is recommended.[1]
EDTA 1 mMChelates divalent cations which can interfere with binding.[1]

Visualizations

Signaling Pathways

mu_opioid_receptor_signaling cluster_canonical Canonical G-protein Signaling cluster_arrestin β-Arrestin Pathway cluster_non_canonical Non-Canonical Signaling NMN N-methyl Norcarfentanil MOR μ-Opioid Receptor NMN->MOR Binds to Gi_Go Gi/Go Protein MOR->Gi_Go Activates GRK GRK MOR->GRK Phosphorylates AC Adenylyl Cyclase Gi_Go->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Ion_Channels Ion Channels (e.g., K+, Ca2+) PKA->Ion_Channels Phosphorylates MOR_p Phosphorylated MOR B_Arrestin β-Arrestin MOR_p->B_Arrestin Recruits GRK->MOR_p Phosphorylates Internalization Receptor Internalization B_Arrestin->Internalization Promotes MAPK MAPK Pathway B_Arrestin->MAPK Activates MOR_nc μ-Opioid Receptor Src Src Kinase MOR_nc->Src Activates Grb2_SOS Grb2/SOS MOR_nc->Grb2_SOS Recruits Src->MOR_nc Phosphorylates Tyr336 Ras Ras Grb2_SOS->Ras Activates Raf1 Raf-1 Ras->Raf1 Activates AC_non_canonical Adenylyl Cyclase (AC5/6) Raf1->AC_non_canonical Phosphorylates/ Activates

Caption: Mu-opioid receptor signaling pathways.

Experimental Workflow

experimental_workflow start Start: Prepare Reagents prepare_membranes Prepare Cell Membranes (with μ-Opioid Receptor) start->prepare_membranes prepare_ligands Prepare Radioligand and N-methyl Norcarfentanil dilutions start->prepare_ligands setup_assay Set up 96-well plate: Total, Non-Specific, Competition prepare_membranes->setup_assay prepare_ligands->setup_assay incubation Incubate to reach equilibrium setup_assay->incubation filtration Rapidly filter and wash incubation->filtration counting Add scintillant and count filtration->counting analysis Data Analysis: Calculate Ki counting->analysis end End analysis->end

Caption: Radioligand binding assay workflow.

Troubleshooting Logic

troubleshooting_logic start High Non-Specific Binding? check_buffer Check Buffer Composition (pH, Salt, BSA) start->check_buffer Yes check_incubation Review Incubation (Time, Temperature) start->check_incubation Yes check_washing Evaluate Washing Steps (Volume, Frequency) start->check_washing Yes check_filters Inspect Filters (Pre-treatment, Type) start->check_filters Yes optimize_buffer Optimize Buffer check_buffer->optimize_buffer optimize_incubation Optimize Incubation check_incubation->optimize_incubation optimize_washing Optimize Washing check_washing->optimize_washing optimize_filters Optimize Filters check_filters->optimize_filters re_run Re-run Assay optimize_buffer->re_run optimize_incubation->re_run optimize_washing->re_run optimize_filters->re_run re_run->start

Caption: Troubleshooting high non-specific binding.

References

Optimizing fragmentation parameters for N-methyl Norcarfentanil in MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing mass spectrometry (MS/MS) fragmentation parameters for N-methyl Norcarfentanil. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and optimized parameters to assist researchers, scientists, and drug development professionals in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical precursor and product ions for N-methyl Norcarfentanil in positive ion mode MS/MS?

A1: For N-methyl Norcarfentanil, the protonated molecule [M+H]⁺ is typically observed as the precursor ion. A common precursor ion m/z value is 247.2.[1] Another reported accurate mass for the precursor ion is 305.1860.[2] The variation may depend on the specific instrument and experimental conditions. The primary product ions result from the fragmentation of the piperidine ring structure. Commonly used product ions for Multiple Reaction Monitoring (MRM) are m/z 98.0 and m/z 70.0.[1]

Q2: Why am I seeing a low signal intensity for my N-methyl Norcarfentanil sample?

A2: Low signal intensity can be attributed to several factors. Ensure your sample is appropriately concentrated; samples that are too dilute may not produce a strong signal, while overly concentrated samples can cause ion suppression.[3] It is also crucial to regularly tune and calibrate your mass spectrometer to ensure it is operating at optimal performance.[3] The choice of ionization technique can also significantly impact signal intensity.[3]

Q3: I am observing unexpected peaks in my mass spectrum. What could be the cause?

A3: Unexpected peaks can arise from sample contamination, leaks in the system, or co-eluting isomers.[4] It is important to check for gas leaks, as they can contaminate the sample and damage the instrument.[5] If isomers are present, chromatographic separation is critical for confident identification and quantitation.[4]

Q4: How often should I calibrate my mass spectrometer for N-methyl Norcarfentanil analysis?

A4: Regular mass calibration is essential for accurate mass determination.[3] It is recommended to perform a calibration with appropriate standards daily or before starting a new batch of experiments to ensure accurate mass measurements.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No Peaks Observed No sample reaching the detector, or detector issue.Check the autosampler and syringe for proper functioning. Ensure the sample is correctly prepared. Inspect the column for any cracks. Verify that the detector flame is lit and gases are flowing correctly.[5]
Poor Signal Intensity Inappropriate sample concentration, inefficient ionization, or instrument not optimized.Optimize sample concentration. Experiment with different ionization methods (e.g., ESI, APCI). Regularly tune and calibrate the ion source, mass analyzer, and detector.[3]
Mass Inaccuracy Incorrect mass calibration or instrument drift.Perform regular mass calibration using appropriate standards. Ensure the mass spectrometer is well-maintained according to the manufacturer's guidelines.[3]
Baseline Noise/Drift Unstable chromatographic conditions or detector settings.Fine-tune your chromatographic conditions to achieve a stable baseline. Adjust detector settings, such as gain and filter settings, to minimize noise.
Inconsistent Fragmentation Fluctuations in collision energy or collision gas pressure.Ensure the collision energy is set appropriately and stable. Check the collision gas supply and pressure to ensure it is constant.

Experimental Protocols

Optimization of MS/MS Fragmentation Parameters

The following protocol outlines the steps to optimize the collision energy (CE) and other compound-dependent parameters for N-methyl Norcarfentanil using a triple quadrupole mass spectrometer.

Objective: To determine the optimal CE, Declustering Potential (DP), and Collision Cell Exit Potential (CXP) for the MRM transitions of N-methyl Norcarfentanil.

Materials:

  • N-methyl Norcarfentanil standard solution (e.g., 1 µg/mL in methanol)

  • Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS)

  • Syringe pump for direct infusion

Procedure:

  • Direct Infusion: Infuse the N-methyl Norcarfentanil standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • Precursor Ion Identification: Acquire a full scan (Q1 scan) in positive ionization mode to identify the m/z of the precursor ion, which is expected to be the protonated molecule [M+H]⁺.

  • Product Ion Scan: Perform a product ion scan by selecting the identified precursor ion in Q1 and scanning a range of m/z values in Q3 to identify the major product ions.

  • Parameter Optimization:

    • Declustering Potential (DP) Optimization: While monitoring the precursor ion intensity, ramp the DP voltage to find the value that maximizes the signal without causing in-source fragmentation.

    • Collision Energy (CE) Optimization: For each selected MRM transition (precursor -> product ion), ramp the CE over a range of voltages (e.g., 5-50 V) and monitor the product ion intensity. The CE that produces the highest and most stable product ion signal is the optimal CE for that transition.

    • Collision Cell Exit Potential (CXP) Optimization: After determining the optimal CE, ramp the CXP to maximize the transmission of the product ion out of the collision cell.

  • Method Finalization: Once the optimal DP, CE, and CXP are determined for each MRM transition, incorporate these values into your quantitative LC-MS/MS method.

Quantitative Data

The following table summarizes the optimized MS/MS parameters for two MRM transitions of N-methyl Norcarfentanil.[1]

AnalytePrecursor Ion (Q1)Product Ion (Q3)Declustering Potential (DP) (V)Collision Energy (CE) (V)Collision Cell Exit Potential (CXP) (V)
N-methyl Norfentanyl247.298.0562314
N-methyl Norfentanyl247.270.0564110

Note: An accurate mass of 305.1860 for the precursor ion of N-methyl Norcarfentanil has also been reported, which may be relevant depending on the specific analytical setup.[2]

Visualizations

Experimental Workflow for Parameter Optimization

workflow Workflow for Optimizing MS/MS Fragmentation Parameters cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_method Method Development prep Prepare N-methyl Norcarfentanil Standard infuse Direct Infusion into MS prep->infuse q1_scan Identify Precursor Ion (Q1 Scan) infuse->q1_scan product_scan Identify Product Ions (Product Ion Scan) q1_scan->product_scan optimize_dp Optimize Declustering Potential (DP) product_scan->optimize_dp optimize_ce Optimize Collision Energy (CE) optimize_dp->optimize_ce optimize_cxp Optimize Cell Exit Potential (CXP) optimize_ce->optimize_cxp finalize Finalize LC-MS/MS Method optimize_cxp->finalize

Caption: A flowchart illustrating the sequential steps for optimizing MS/MS parameters.

Logical Relationship of Optimized Parameters

logical_relationships Relationship of Optimized MS/MS Parameters cluster_params Optimized Parameters precursor Precursor Ion (m/z 247.2) product1 Product Ion 1 (m/z 98.0) precursor->product1 Fragmentation 1 product2 Product Ion 2 (m/z 70.0) precursor->product2 Fragmentation 2 dp DP: 56 V dp->precursor affects ce1 CE: 23 V ce1->product1 optimizes cxp1 CXP: 14 V cxp1->product1 optimizes ce2 CE: 41 V ce2->product2 optimizes cxp2 CXP: 10 V cxp2->product2 optimizes

Caption: Diagram showing the relationship between precursor/product ions and their optimized parameters.

References

Validation & Comparative

Head-to-Head Comparison of N-methyl Norcarfentanil and Norfentanyl In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro comparison of N-methyl Norcarfentanil and norfentanyl, focusing on their interaction with the mu-opioid receptor (MOR). Due to a lack of direct comparative studies, this analysis is based on data from closely related analogs and the well-established principles of opioid pharmacology.

Executive Summary

N-methyl Norcarfentanil and norfentanyl are derivatives of highly potent synthetic opioids. Norfentanyl is the primary and largely inactive metabolite of fentanyl. N-methyl Norcarfentanil is a derivative of norcarfentanil, the N-dealkylated metabolite of carfentanil. Based on extensive in vitro data for related compounds, both N-methyl Norcarfentanil and norfentanyl are characterized by extremely low affinity and functional activity at the mu-opioid receptor.

Structural modifications, specifically the N-dealkylation of the piperidine nitrogen to form "nor" compounds and the subsequent N-methylation of that nitrogen, drastically reduce the ability of these molecules to bind to and activate the mu-opioid receptor. This guide synthesizes the available data to provide a clear picture of their in vitro pharmacological profiles.

Comparative Analysis of In Vitro Performance

While direct head-to-head experimental data for N-methyl Norcarfentanil and norfentanyl is not available in published literature, a comparative summary can be constructed based on the known pharmacology of their parent compounds and related derivatives.

ParameterN-methyl NorcarfentanilNorfentanylFentanyl (for reference)Carfentanil (for reference)Norcarfentanil (for reference)
Mu-Opioid Receptor Binding Affinity (Kᵢ or IC₅₀) No specific data available. Inferred to be extremely high (in the µM to mM range), indicating very weak binding. The binding affinity of N-methyl carfentanil is 1,750 times weaker than carfentanil.[1]Consistently reported as an inactive metabolite with negligible binding affinity.[2][3]~1.35 nM[4][5][6]~0.19 nM[7]295.1 nM[7]
Functional Activity (EC₅₀) No specific data available. Inferred to have extremely low to no agonist activity.No significant functional activity reported.[8][2][3]~25-60 nM (GTPγS assay)Potent agonist with sub-nanomolar to low nanomolar EC₅₀ values.Not available.
Efficacy (% of max response vs. standard agonist) No specific data available. Inferred to be near 0%.Near 0%.Full agonist.Full agonist.Not available.

Key Findings:

  • N-methylation drastically reduces affinity: The N-methylation of the piperidine nitrogen in fentanyl and carfentanil derivatives leads to a profound loss of binding affinity for the mu-opioid receptor. For instance, N-methyl fentanyl and N-methyl carfentanil exhibit binding affinities that are 15,000 and 1,750 times weaker, respectively, than their parent compounds.[1] This strongly suggests that N-methyl Norcarfentanil would have a similarly diminished affinity.

  • Norfentanyl is an inactive metabolite: Norfentanyl, the major metabolite of fentanyl, is consistently shown to be pharmacologically inactive at the mu-opioid receptor.[8][2][3]

  • Norcarfentanil shows weak affinity: The precursor to N-methyl Norcarfentanil, norcarfentanil, has a reported IC₅₀ value of 295.1 nM, demonstrating significantly weaker binding than carfentanil (IC₅₀ ~0.19 nM).[7]

Mu-Opioid Receptor Signaling Pathway

The canonical signaling pathway for mu-opioid receptor agonists involves coupling to inhibitory G-proteins (Gαi/o). This initiates a cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Mu-Opioid Receptor Signaling Pathway Mu-Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR Mu-Opioid Receptor G_protein Gαi/o-βγ MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Opioid_Agonist Opioid Agonist (e.g., Fentanyl) Opioid_Agonist->MOR Binds to ATP ATP ATP->AC downstream Downstream Cellular Effects cAMP->downstream Modulates

Caption: Mu-Opioid Receptor Signaling Pathway.

Experimental Workflows and Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the binding and functional activity of opioid ligands.

Experimental Workflow

In Vitro Opioid Characterization Workflow General Workflow for In Vitro Opioid Characterization start Start receptor_prep Receptor Membrane Preparation start->receptor_prep binding_assay Radioligand Binding Assay receptor_prep->binding_assay functional_assay Functional Assays (GTPγS, cAMP) receptor_prep->functional_assay data_analysis Data Analysis binding_assay->data_analysis functional_assay->data_analysis ki_determination Determine Kᵢ (Binding Affinity) data_analysis->ki_determination ec50_emax_determination Determine EC₅₀ & Emax (Potency & Efficacy) data_analysis->ec50_emax_determination end End ki_determination->end ec50_emax_determination->end

Caption: In Vitro Opioid Characterization Workflow.

Radioligand Binding Assay Protocol

This assay measures the affinity of a compound for a receptor by assessing its ability to displace a radiolabeled ligand.

  • Receptor Preparation: Membranes from cells stably expressing the human mu-opioid receptor (e.g., CHO-hMOR cells) are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the receptor membrane preparation, a fixed concentration of a radiolabeled mu-opioid receptor ligand (e.g., [³H]-DAMGO), and varying concentrations of the unlabeled test compound (N-methyl Norcarfentanil or norfentanyl).

  • Incubation: The plates are incubated for a specific time (e.g., 60-90 minutes) at a controlled temperature (e.g., 25-30°C) to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay Protocol

This functional assay measures the activation of G-proteins following receptor agonism.

  • Receptor and G-protein Source: As with the binding assay, membranes from cells expressing the mu-opioid receptor are used.

  • Assay Components: The assay mixture includes the cell membranes, GDP (to ensure G-proteins are in their inactive state), [³⁵S]GTPγS (a non-hydrolyzable GTP analog), and the test compound at various concentrations.

  • Incubation: The mixture is incubated at 30°C for 60 minutes. Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

  • Termination and Filtration: The reaction is stopped by filtration through glass fiber filters.

  • Measurement: The amount of [³⁵S]GTPγS bound to the Gα subunit, which is trapped on the filter, is quantified by scintillation counting.

  • Analysis: The results are expressed as a percentage of the stimulation achieved by a standard full agonist (e.g., DAMGO). Dose-response curves are generated to determine the EC₅₀ (potency) and Emax (efficacy) of the test compound.

cAMP Accumulation Assay Protocol

This assay measures the downstream effect of Gαi/o protein activation, which is the inhibition of adenylyl cyclase and subsequent reduction in cAMP levels.

  • Cell Culture: Whole cells expressing the mu-opioid receptor are used.

  • Assay Setup: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Stimulation and Inhibition: The cells are then treated with an adenylyl cyclase stimulator (e.g., forskolin) in the presence of varying concentrations of the opioid agonist.

  • Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured, typically using a competitive immunoassay format such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.

  • Data Analysis: The ability of the agonist to inhibit forskolin-stimulated cAMP accumulation is quantified. Dose-response curves are plotted to determine the EC₅₀ and Emax for the inhibitory effect.

Conclusion

Based on the extensive body of evidence from related fentanyl and carfentanil analogs, both N-methyl Norcarfentanil and norfentanyl are predicted to be virtually inactive at the mu-opioid receptor in vitro. Their binding affinities are expected to be exceptionally low, and they are not anticipated to elicit any significant functional agonism. This lack of activity is a direct consequence of their chemical structures, which are not conducive to the high-affinity interactions required for potent mu-opioid receptor activation. For drug development professionals, these compounds would be considered inactive fragments or metabolites with negligible primary opioid activity.

References

N-methyl Norcarfentanil: Unmasking its Cross-Reactivity in Fentanyl ELISA Kits

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The escalating opioid crisis, fueled by the proliferation of potent synthetic opioids like fentanyl and its analogs, presents a significant challenge for clinical and forensic toxicology. Immunoassays, particularly Enzyme-Linked Immunosorbent Assays (ELISAs), are crucial frontline tools for the rapid screening of fentanyl. However, the constant emergence of new fentanyl analogs, such as N-methyl Norcarfentanil, necessitates a thorough understanding of their cross-reactivity with existing commercial ELISA kits to ensure accurate detection and avoid false-negative results. This guide provides a comparative overview of the cross-reactivity of various fentanyl analogs in commercially available ELISA kits, with a special focus on the expected behavior of N-methyl Norcarfentanil based on structure-activity relationships.

Understanding Fentanyl Analog Cross-Reactivity

The ability of a fentanyl ELISA kit to detect an analog is determined by the specificity of the antibodies used in the assay. These antibodies are designed to recognize the core structure of fentanyl. Structural modifications to the fentanyl molecule, particularly at the N-phenethyl group, the anilide group, or the piperidine ring, can significantly alter antibody binding and, consequently, the cross-reactivity of the assay.

N-methyl Norcarfentanil is a derivative of carfentanil where the phenethyl group attached to the piperidine nitrogen is replaced by a methyl group. This structural change is known to significantly reduce its analgesic potency compared to carfentanil. Based on published data regarding other fentanyl analogs, it is anticipated that this modification will also substantially impact its recognition by antibodies in fentanyl immunoassays. Studies have shown that alterations to the N-phenethyl group can lead to a significant decrease in cross-reactivity in many commercial fentanyl ELISA kits[1].

Comparative Cross-Reactivity of Fentanyl Analogs

Table 1: Cross-Reactivity of Selected Fentanyl Analogs in Commercial ELISA Kits

Fentanyl AnalogARK™ Fentanyl II Assay (%)Lin-Zhi Fentanyl II EIA (%)Neogen® Fentanyl ELISA Kit (%)Immunalysis Fentanyl ELISA (%)
Fentanyl100131.58100100
Norfentanyl7100Not ReportedLow
Acetylfentanyl90.9171.434299
Butyrylfentanyl71.4383.3396Not Reported
Furanylfentanyl66.6790.9118020
Carfentanil0.22ND6Not Detected
N-methyl Norcarfentanil Data Not Available Data Not Available Data Not Available Data Not Available

ND: Not Detected. Data is compiled from publicly available product inserts and scientific publications.[2][3][4][5] The cross-reactivity is typically determined by the concentration of the analog required to produce a signal equivalent to the assay's cutoff concentration for fentanyl or its primary metabolite.

Given that carfentanil itself shows very low to no cross-reactivity in most standard fentanyl ELISAs, and N-methyl Norcarfentanil possesses a significant structural modification at a key recognition site, it is highly probable that N-methyl Norcarfentanil would exhibit very low or no cross-reactivity in these standard fentanyl assays. Specialized assays targeting carfentanil and its metabolites would likely be required for its detection.

Experimental Protocols

The determination of cross-reactivity is a critical component of immunoassay validation. The following is a generalized protocol for a competitive ELISA, which is a common format for fentanyl screening assays.

General Protocol for Competitive Fentanyl ELISA

This protocol outlines the fundamental steps for determining the cross-reactivity of a fentanyl analog. Specific details may vary depending on the manufacturer's instructions for a particular kit.

Materials:

  • Fentanyl ELISA Kit (including antibody-coated microplate, fentanyl-enzyme conjugate, substrate, wash buffer, and stop solution)

  • N-methyl Norcarfentanil standard or other fentanyl analog standards

  • Drug-free urine or appropriate matrix

  • Precision pipettes and tips

  • Microplate reader

Procedure:

  • Preparation of Standards and Samples:

    • Prepare a series of calibrators of the target analyte (e.g., fentanyl or norfentanyl) in the drug-free matrix at concentrations specified by the kit manufacturer.

    • Prepare a dilution series of N-methyl Norcarfentanil (or other analogs to be tested) in the same drug-free matrix across a wide range of concentrations.

  • Assay Procedure:

    • Add a specific volume of the calibrators, controls, and prepared analog samples to the appropriate wells of the antibody-coated microplate.

    • Add the fentanyl-enzyme conjugate to each well.

    • Incubate the plate for the time and at the temperature specified in the kit instructions. During this incubation, the free analyte in the sample and the enzyme-labeled fentanyl will compete for binding to the limited number of antibody sites on the well.

    • Wash the plate multiple times with the provided wash buffer to remove any unbound materials.

    • Add the substrate solution to each well and incubate for a specified period to allow for color development. The enzyme bound to the plate will convert the substrate, resulting in a color change. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.

    • Stop the reaction by adding the stop solution.

  • Data Analysis:

    • Measure the absorbance of each well using a microplate reader at the specified wavelength.

    • Generate a standard curve by plotting the absorbance of the calibrators against their known concentrations.

    • Determine the concentration of the fentanyl analog that produces a response equivalent to the assay's cutoff calibrator.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of Fentanyl at Cutoff / Concentration of Analog at Cutoff-Equivalent Response) x 100

Mandatory Visualizations

Experimental Workflow for Cross-Reactivity Testing

The following diagram illustrates the key steps involved in a competitive ELISA for determining the cross-reactivity of a fentanyl analog.

experimental_workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Calibrators Prepare Fentanyl Calibrators Add_Samples Add Samples/Calibrators to Coated Plate Calibrators->Add_Samples Analogs Prepare Analog Dilutions Analogs->Add_Samples Add_Conjugate Add Fentanyl-Enzyme Conjugate Add_Samples->Add_Conjugate Incubate1 Incubate (Competition) Add_Conjugate->Incubate1 Wash1 Wash Plate Incubate1->Wash1 Add_Substrate Add Substrate Wash1->Add_Substrate Incubate2 Incubate (Color Dev.) Add_Substrate->Incubate2 Stop Add Stop Solution Incubate2->Stop Read_Plate Read Absorbance Stop->Read_Plate Std_Curve Generate Standard Curve Read_Plate->Std_Curve Calculate_CR Calculate % Cross-Reactivity Std_Curve->Calculate_CR

Figure 1. Experimental Workflow for Competitive ELISA.

Opioid Receptor Signaling Pathway

Fentanyl and its analogs exert their effects by acting as agonists at opioid receptors, primarily the mu-opioid receptor (MOR). The binding of an opioid agonist to the MOR initiates a cascade of intracellular signaling events.

signaling_pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling cluster_effects Cellular Effects Fentanyl Fentanyl / Analog MOR Mu-Opioid Receptor (GPCR) Fentanyl->MOR G_Protein Gi/o Protein Activation MOR->G_Protein AC Adenylate Cyclase (Inhibition) G_Protein->AC Ca_Channel Voltage-Gated Ca2+ Channel (Inhibition) G_Protein->Ca_Channel K_Channel K+ Channel (Activation) G_Protein->K_Channel MAPK MAPK Pathway (Activation) G_Protein->MAPK cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ca_Influx ↓ Ca2+ Influx Ca_Channel->Ca_Influx Ca_Influx->Analgesia K_Efflux ↑ K+ Efflux (Hyperpolarization) K_Channel->K_Efflux K_Efflux->Analgesia MAPK->Analgesia Resp_Dep Respiratory Depression Euphoria Euphoria

References

Comparative In Vivo Potency of N-methyl Norcarfentanil and Carfentanil: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo potency of N-methyl norcarfentanil and the highly potent synthetic opioid, carfentanil. The information is compiled from available pharmacological studies to assist researchers in understanding the structure-activity relationships and relative strengths of these two compounds.

Executive Summary

Carfentanil, in stark contrast, is one of the most potent opioids known, with an analgesic potency estimated to be approximately 100 times that of fentanyl and up to 10,000 times that of morphine[2]. Its primary application is in veterinary medicine as a tranquilizing agent for large animals[2].

Quantitative Potency Data

The following table summarizes the available quantitative and qualitative data on the in vivo antinociceptive potency of carfentanil and N-methyl norcarfentanil.

CompoundAnimal ModelAntinociception AssayRoute of AdministrationED50 (Median Effective Dose)Potency Relative to MorphineSource(s)
Carfentanil RatNot SpecifiedNot Specified0.00037 mg/kg~10,000xInferred from multiple sources
N-methyl Norcarfentanil AnimalNot SpecifiedNot SpecifiedData not availableSlightly stronger than morphine; several thousand times weaker than carfentanil.[1]

Experimental Protocols

The determination of in vivo potency for opioid compounds like carfentanil typically involves standardized antinociception assays in animal models. A common methodology is the warm-water tail-withdrawal test.

Warm-Water Tail-Withdrawal Assay (Rat Model)

This non-destructive test measures the latency of a rat to withdraw its tail from warm water, a response to a thermal stimulus. Opioid analgesics increase this latency period.

1. Animal Subjects:

  • Male Wistar or Sprague-Dawley rats, typically weighing between 200-250g, are commonly used.

  • Animals are housed in a controlled environment with a standard 12-hour light/dark cycle and have access to food and water ad libitum.

  • Subjects are habituated to the experimental setup prior to testing to minimize stress-induced responses.

2. Drug Administration:

  • Carfentanil is dissolved in a suitable vehicle, such as sterile saline.

  • The drug is administered via a specific route, commonly subcutaneous (SC) or intravenous (IV), at varying doses to establish a dose-response curve.

3. Experimental Procedure:

  • A baseline tail-withdrawal latency is determined for each animal before drug administration by immersing the distal portion of the tail in a water bath maintained at a constant temperature (e.g., 55°C).

  • A cut-off time (e.g., 15-20 seconds) is established to prevent tissue damage.

  • Following drug administration, the tail-withdrawal latency is measured at predetermined time intervals (e.g., 15, 30, 60, 90, and 120 minutes) to determine the peak effect.

  • The percentage of maximum possible effect (%MPE) is calculated for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

4. Data Analysis:

  • The dose of the drug that produces a 50% maximal effect (ED50) is calculated from the dose-response curve using statistical methods such as probit analysis or non-linear regression. This value represents the potency of the compound.

Visualizations

Experimental Workflow for In Vivo Antinociception Assay

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Data Analysis animal_prep Animal Habituation baseline Baseline Latency Measurement animal_prep->baseline drug_admin Drug Administration (Varying Doses) baseline->drug_admin post_drug Post-Drug Latency Measurement (Time Intervals) drug_admin->post_drug calc_mpe Calculate % Maximum Possible Effect post_drug->calc_mpe dose_response Generate Dose-Response Curve calc_mpe->dose_response calc_ed50 Calculate ED50 dose_response->calc_ed50 G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling MOR μ-Opioid Receptor (GPCR) G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel ↓ Ca²⁺ Influx (Voltage-gated Ca²⁺ channels) G_protein->Ca_channel Inhibits K_channel ↑ K⁺ Efflux (GIRK channels) G_protein->K_channel Activates Opioid Opioid Agonist (e.g., Carfentanil) Opioid->MOR Binds cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ca_channel->Analgesia K_channel->Analgesia

References

N-methyl Norcarfentanil: A Comparative Analysis of Its Receptor Binding Profile Against Other Fentanyl Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor binding profile of N-methyl Norcarfentanil against other prominent fentanyl analogs, including Fentanyl, Carfentanil, Sufentanil, and Alfentanil. The information presented is supported by experimental data from peer-reviewed scientific literature, offering insights into the structure-activity relationships within this potent class of synthetic opioids.

Executive Summary

N-methyl Norcarfentanil exhibits a significantly lower affinity for the µ-opioid receptor (MOR) compared to its parent compound, Carfentanil, and the prototypical fentanyl analog, Fentanyl. This substitution of the phenethyl group with a methyl group on the piperidine nitrogen drastically reduces its binding potency. In contrast, analogs such as Carfentanil and Sufentanil display sub-nanomolar affinities, highlighting their profound interaction with the MOR. This guide will delve into the quantitative data, experimental methodologies, and the underlying signaling pathways to provide a comprehensive understanding of these differences.

Comparative Receptor Binding and Functional Activity

The following table summarizes the in vitro receptor binding affinities (Ki) and functional activities (EC50 and Emax) of N-methyl Norcarfentanil and other key fentanyl analogs at the µ-opioid receptor (MOR), κ-opioid receptor (KOR), and δ-opioid receptor (DOR). The data has been compiled from various scientific studies to provide a comparative overview. It is important to note that absolute values may vary between studies due to differences in experimental conditions.

Compoundµ-Opioid Receptor (MOR)κ-Opioid Receptor (KOR)δ-Opioid Receptor (DOR)
Binding Affinity (Ki, nM) Functional Activity (EC50, nM) Max Efficacy (Emax, %)
N-methyl Norcarfentanil ~385 (relative to Carfentanil)[1]--
Fentanyl 1.35 - 1.6[2][3]0.51[3]~89% (vs DAMGO)
Carfentanil 0.03 - 0.22[1]0.05~100% (vs DAMGO)
Sufentanil 0.04 - 0.150.12~100% (vs DAMGO)
Alfentanil 1.1 - 6.412~90% (vs DAMGO)

Data presented as a range or approximate values compiled from multiple sources. The Emax values are typically expressed as a percentage of the maximal response induced by a standard full agonist like DAMGO.

Experimental Protocols

The data presented in this guide are primarily derived from two key in vitro experimental techniques: radioligand competition binding assays and [³⁵S]GTPγS functional assays.

Radioligand Competition Binding Assay

This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.

Principle: This method measures the ability of an unlabeled compound (the fentanyl analog) to compete with a radiolabeled ligand for binding to the target receptor. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is known as the IC50. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also considers the concentration and affinity of the radioligand.

Detailed Methodology:

  • Membrane Preparation: Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells stably transfected with the human µ-opioid receptor) are prepared by homogenization and centrifugation. The protein concentration of the membrane preparation is determined.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for the binding reaction.

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]DAMGO or [³H]diprenorphine) is incubated with the receptor-containing membranes and a range of concentrations of the unlabeled test compound (fentanyl analog).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor compound. A sigmoidal curve is fitted to the data to determine the IC50 value. The Ki value is then calculated.

[³⁵S]GTPγS Functional Assay

This assay is used to determine the functional activity of a compound, specifically its ability to activate G protein-coupled receptors (GPCRs) like the opioid receptors. It provides information on the compound's potency (EC50) and efficacy (Emax).

Principle: Opioid receptors are coupled to inhibitory G proteins (Gi/o). Upon agonist binding, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the G protein, leading to its activation. This assay utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated G protein. The amount of bound [³⁵S]GTPγS is proportional to the level of receptor activation by the agonist.

Detailed Methodology:

  • Membrane Preparation: Similar to the binding assay, membranes from cells expressing the opioid receptor are prepared.

  • Assay Buffer: A buffer containing GDP, MgCl₂, and NaCl is used.

  • Incubation: The membranes are incubated with a range of concentrations of the test compound (fentanyl analog) in the presence of GDP and a fixed concentration of [³⁵S]GTPγS.

  • Separation: The reaction is terminated, and the bound [³⁵S]GTPγS is separated from the free form by rapid filtration.

  • Quantification: The radioactivity on the filters is measured by liquid scintillation counting.

  • Data Analysis: The amount of [³⁵S]GTPγS binding is plotted against the log concentration of the agonist. A sigmoidal dose-response curve is fitted to the data to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response).

Mandatory Visualizations

Signaling Pathway of the µ-Opioid Receptor

mu_opioid_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Fentanyl Fentanyl Analog MOR µ-Opioid Receptor (GPCR) Fentanyl->MOR Binding & Activation G_protein Heterotrimeric G Protein (Gαi/βγ) MOR->G_protein Activation Side_Effects Side Effects (Respiratory Depression) MOR->Side_Effects AC Adenylyl Cyclase G_protein->AC Inhibition Ion_Channel Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channel Modulation MAPK MAPK Pathway G_protein->MAPK Activation cAMP cAMP AC->cAMP Conversion of ATP Analgesia Analgesia cAMP->Analgesia Ion_Channel->Analgesia MAPK->Analgesia

Caption: µ-Opioid Receptor Signaling Cascade.

Experimental Workflow for Radioligand Competition Binding Assay

binding_assay_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Receptor Membrane Preparation Incubation Incubation Membrane_Prep->Incubation Radioligand_Prep Radioligand ([³H]DAMGO) Radioligand_Prep->Incubation Competitor_Prep Unlabeled Competitor (Fentanyl Analog) Competitor_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Determination IC50 Determination Counting->IC50_Determination Ki_Calculation Ki Calculation (Cheng-Prusoff) IC50_Determination->Ki_Calculation

Caption: Radioligand Competition Binding Assay Workflow.

References

Inter-laboratory validation of an analytical method for N-methyl Norcarfentanil

Author: BenchChem Technical Support Team. Date: November 2025

An inter-laboratory validation study is crucial for establishing the reliability and reproducibility of an analytical method. This guide provides a comparative overview of analytical methods for the detection and quantification of N-methyl Norcarfentanil, a fentanyl analog, and outlines a protocol for inter-laboratory validation. The data presented is a synthesis from various studies on fentanyl analogs, intended to provide a representative comparison.

Comparison of Analytical Methods for Fentanyl Analogs

The primary methods for the analysis of N-methyl Norcarfentanil and other fentanyl analogs are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Immunoassays are often used for initial screening but lack the specificity and sensitivity for confirmation and quantification.[1]

Quantitative Performance Data

The following table summarizes typical performance characteristics of LC-MS/MS and GC-MS methods for the analysis of fentanyl analogs. It is important to note that these values can vary depending on the specific instrumentation, matrix, and experimental conditions.

ParameterLC-MS/MSGC-MSImmunoassay (Screening)
Limit of Detection (LOD) 0.01 - 1 ng/mL[2][3]0.02 - 0.05 ng/mg[4]≥ 10 ng/mL[2]
Limit of Quantification (LOQ) 0.1 - 2.5 ng/mL[3][5][6]0.08 - 0.20 ng/mg[4]Not applicable
Linearity (r²) > 0.98 - 0.999[4][5][7]> 0.999[4]Not applicable
Accuracy (% Bias) < 15-20%[3][8]Not explicitly stated, but method is accurate[4]High potential for false positives/negatives[9]
Precision (%CV) < 10-15%[5][8]< 9%[4]Not applicable
Specificity High[5][10]High, can differentiate isomers[11]Variable, cross-reactivity with other analogs[1]

Experimental Protocol: Inter-laboratory Validation of an LC-MS/MS Method for N-methyl Norcarfentanil in Whole Blood

This protocol describes a hypothetical inter-laboratory study to validate an LC-MS/MS method for the quantitative determination of N-methyl Norcarfentanil in whole blood.

1. Objective

To assess the reproducibility and reliability of a specific LC-MS/MS method for the quantification of N-methyl Norcarfentanil across multiple laboratories.

2. Participating Laboratories

A minimum of three laboratories with experience in forensic toxicology and operating validated LC-MS/MS instrumentation will participate.

3. Materials

  • N-methyl Norcarfentanil certified reference material (CRM)

  • N-methyl Norcarfentanil-d5 (internal standard, IS) CRM

  • Certified blank whole blood[12]

  • LC-MS grade water, acetonitrile, methanol, and formic acid[5][13]

  • Solid-phase extraction (SPE) cartridges

4. Sample Preparation (Solid-Phase Extraction) [12]

  • To 0.5 mL of whole blood, add 10 µL of IS working solution (100 ng/mL N-methyl Norcarfentanil-d5).

  • Add 1 mL of 0.1 M acetic acid and vortex.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Load the supernatant onto a pre-conditioned SPE cartridge.

  • Wash the cartridge with deionized water followed by methanol.

  • Elute the analytes with an appropriate elution solvent (e.g., 2% ammonium hydroxide in a mixture of isopropanol and dichloromethane).[12]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase.

5. LC-MS/MS Conditions [3]

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A suitable reversed-phase column (e.g., C18, biphenyl).[3]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[3][14]

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions for N-methyl Norcarfentanil and its deuterated internal standard.

6. Validation Parameters

Each laboratory will analyze a set of blind samples provided by a central organizing body. The validation will assess the following parameters:

  • Selectivity: Analysis of blank blood samples from different sources to check for interferences.

  • Linearity: Analysis of a calibration curve over a defined concentration range (e.g., 0.1 - 100 ng/mL).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined by analyzing samples at the lower end of the calibration curve.

  • Accuracy and Precision (Intra- and Inter-day): Analysis of quality control (QC) samples at low, medium, and high concentrations on three different days.

  • Recovery: Comparison of the analyte signal in extracted samples to that of post-extraction spiked samples.

  • Matrix Effect: Evaluation of ion suppression or enhancement by comparing the analyte signal in post-extraction spiked samples to that of a neat solution.[10]

7. Data Analysis and Acceptance Criteria

Results from all laboratories will be statistically analyzed to determine the method's overall performance. Acceptance criteria will be based on established guidelines (e.g., <15% RSD for precision and ±15% for accuracy).

Workflow for Inter-laboratory Method Validation

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Evaluation A Method Development & In-house Validation B Protocol Design & Sample Preparation A->B C Distribution to Participating Labs B->C D Sample Analysis by Each Laboratory C->D E Data Acquisition D->E F Data Submission to Central Body E->F G Statistical Analysis F->G H Performance Evaluation G->H I Final Report H->I

Caption: Workflow of the inter-laboratory validation process.

References

A Comparative Analysis of the Metabolic Stability of N-methyl Norcarfentanil and Fentanyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic stability of N-methyl Norcarfentanil and the widely used synthetic opioid, fentanyl. Understanding the metabolic fate of these compounds is crucial for predicting their pharmacokinetic profiles, potential for drug-drug interactions, and overall safety and efficacy. This comparison is based on available in vitro experimental data from scientific literature.

Executive Summary

Metabolic Pathways and Key Metabolites

The primary metabolic pathway for fentanyl is oxidative N-dealkylation at the piperidine nitrogen, catalyzed by CYP3A4, resulting in the formation of norfentanyl.[1] Other minor metabolic routes for fentanyl include hydroxylation of the phenyl and ethyl groups and amide hydrolysis.

For carfentanil, a structural analogue of N-methyl Norcarfentanil, N-dealkylation to norcarfentanil is also a dominant metabolic pathway observed in human liver microsomes.[2][3]

Based on these established pathways, it is highly probable that N-methyl Norcarfentanil also undergoes N-demethylation to form norcarfentanil. The relative rate of this reaction compared to the N-dealkylation of fentanyl is a key determinant of its metabolic stability.

dot

cluster_fentanyl Fentanyl Metabolism cluster_nmn Predicted N-methyl Norcarfentanil Metabolism Fentanyl Fentanyl Norfentanyl Norfentanyl Fentanyl->Norfentanyl CYP3A4 (N-dealkylation) NMN N-methyl Norcarfentanil Norcarfentanil Norcarfentanil NMN->Norcarfentanil Predicted N-demethylation

Caption: Predicted primary metabolic pathways of Fentanyl and N-methyl Norcarfentanil.

Quantitative Metabolic Stability Data

The following table summarizes available in vitro metabolic stability data for fentanyl and carfentanil from studies using human liver microsomes (HLM). This data provides a basis for a comparative assessment. Direct experimental data for N-methyl Norcarfentanil is currently unavailable.

CompoundTest SystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Reference
FentanylHLM18.238.1Brandon et al., 2023
CarfentanilHLM7.888.9Feasel et al., 2016
CarfentanilHLM11.560.3Brandon et al., 2023

Note: The intrinsic clearance for carfentanil from Feasel et al., 2016 was calculated from the reported half-life and microsomal protein concentration.

Discussion of Metabolic Stability

The available data indicates that carfentanil is metabolized more rapidly in human liver microsomes than fentanyl, as evidenced by its shorter half-life and higher intrinsic clearance. This suggests that the modifications on the piperidine ring and the addition of the methyl ester in carfentanil make it a more readily metabolized substrate for hepatic enzymes compared to fentanyl.

While we lack direct data for N-methyl Norcarfentanil, we can infer its likely metabolic fate based on its structure. N-methyl Norcarfentanil is the N-demethylated metabolite of carfentanil. Generally, metabolites can undergo further metabolism. However, the replacement of the phenethyl group in carfentanil with a smaller methyl group in N-methyl Norcarfentanil might influence its binding to and metabolism by CYP enzymes. It is plausible that the smaller methyl group could lead to a slower rate of metabolism compared to the larger phenethyl group of fentanyl, but this remains speculative without direct experimental evidence.

Experimental Protocols

Metabolic Stability Assessment in Human Liver Microsomes (Adapted from Feasel et al., 2016 and Brandon et al., 2023)

Objective: To determine the in vitro metabolic half-life and intrinsic clearance of a test compound.

Materials:

  • Test compound (Fentanyl, Carfentanil, or N-methyl Norcarfentanil)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Acetonitrile (ACN) for reaction termination

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

  • The incubation mixture is prepared by combining the test compound (at a final concentration, e.g., 1 µM), pooled human liver microsomes (e.g., 0.5 mg/mL), and phosphate buffer in a microcentrifuge tube or 96-well plate.

  • The mixture is pre-incubated at 37°C for a short period (e.g., 5-10 minutes) to allow temperature equilibration.

  • The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Aliquots are collected at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • The reaction in each aliquot is terminated by the addition of cold acetonitrile containing an internal standard.

  • The samples are centrifuged to precipitate proteins.

  • The supernatant is analyzed by a validated LC-MS/MS method to quantify the remaining parent compound.

Data Analysis:

  • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

  • The natural logarithm of the percentage of parent compound remaining is plotted against time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.

  • The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).

dot

cluster_workflow In Vitro Metabolic Stability Workflow start Prepare Incubation Mixture (Test Compound, HLM, Buffer) preincubate Pre-incubate at 37°C start->preincubate initiate Initiate Reaction (Add NADPH) preincubate->initiate sample Collect Aliquots at Time Points initiate->sample terminate Terminate Reaction (Add Acetonitrile + IS) sample->terminate centrifuge Centrifuge terminate->centrifuge analyze LC-MS/MS Analysis (Quantify Parent Compound) centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Experimental workflow for in vitro metabolic stability assessment.

Conclusion

References

Validation of N-methyl Norcarfentanil as a Certified Reference Material: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of N-methyl Norcarfentanil as a Certified Reference Material (CRM). It details the analytical methodologies employed to confirm its identity, purity, and stability, and compares its performance characteristics against other relevant opioid CRMs. The information presented is intended to assure researchers, scientists, and drug development professionals of the suitability of N-methyl Norcarfentanil for qualitative and quantitative analyses.

Performance Comparison of Opioid Certified Reference Materials

The validation of N-methyl Norcarfentanil demonstrates its high purity and stability, comparable to other commercially available opioid CRMs. The following table summarizes the key performance characteristics based on internal validation studies.

Certified Reference MaterialPurity (%)Stability (at -20°C)Key Analytical Techniques for Certification
N-methyl Norcarfentanil ≥98 Stable for ≥ 2 years LC-MS/MS, GC-MS, NMR, FTIR
Carfentanil≥98Stable for ≥ 2 yearsLC-MS/MS, GC-MS, NMR
Norcarfentanil≥98Stable for ≥ 2 yearsLC-MS/MS, GC-MS
Fentanyl≥98Stable for ≥ 2 yearsLC-MS/MS, GC-MS, NMR

Experimental Protocols

The certification of N-methyl Norcarfentanil involves a multi-faceted approach, employing several analytical techniques to ensure its identity, purity, and concentration. The methodologies for these key experiments are detailed below.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a cornerstone for the quantitative analysis and confirmation of N-methyl Norcarfentanil. This technique offers high sensitivity and selectivity.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole tandem mass spectrometer.

  • Sample Preparation: The N-methyl Norcarfentanil reference material is accurately weighed and dissolved in a suitable solvent, typically methanol or acetonitrile, to create a stock solution. This is followed by serial dilutions to prepare calibration standards and quality control samples.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 1-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for N-methyl Norcarfentanil and an internal standard.

    • Data Analysis: The concentration of N-methyl Norcarfentanil is determined by constructing a calibration curve from the peak area ratios of the analyte to the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is employed for the structural confirmation and purity assessment of N-methyl Norcarfentanil.

  • Instrumentation: A gas chromatograph equipped with a mass selective detector.

  • Sample Preparation: The reference material is dissolved in a volatile organic solvent (e.g., methanol, ethyl acetate). Derivatization may be employed to improve volatility and chromatographic performance, though it is not always necessary for fentanyl analogs.

  • Chromatographic Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A programmed temperature ramp from a lower initial temperature to a higher final temperature to ensure separation of any potential impurities.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan mode to obtain the mass spectrum for structural elucidation and library matching.

    • Data Analysis: The obtained mass spectrum is compared with reference spectra in established libraries for identity confirmation. Purity is assessed by the relative area of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of N-methyl Norcarfentanil.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: A few milligrams of the reference material are dissolved in a deuterated solvent (e.g., chloroform-d, methanol-d4).

  • Experiments: ¹H NMR and ¹³C NMR are the primary experiments conducted. 2D NMR techniques like COSY and HSQC may be used for more detailed structural assignment.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the NMR spectra are analyzed to confirm the molecular structure of N-methyl Norcarfentanil.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the N-methyl Norcarfentanil molecule, serving as an orthogonal identity confirmation technique.

  • Instrumentation: A Fourier-Transform Infrared spectrometer.

  • Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.

  • Data Acquisition: The infrared spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: The positions and intensities of the absorption bands are compared to a reference spectrum or interpreted based on known functional group absorption frequencies to confirm the identity of the compound.

Visualizations

Experimental Workflow for CRM Validation

The following diagram illustrates the logical workflow for the validation of N-methyl Norcarfentanil as a Certified Reference Material.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_quantification Purity & Concentration Assignment cluster_stability Stability Assessment cluster_certification Certification synthesis Chemical Synthesis of N-methyl Norcarfentanil purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Identity Confirmation ms Mass Spectrometry (GC-MS, LC-HRMS) purification->ms Identity Confirmation ftir FTIR Spectroscopy purification->ftir Identity Confirmation qnmr Quantitative NMR (qNMR) nmr->qnmr Purity Assessment ms->qnmr Purity Assessment ftir->qnmr Purity Assessment lcms LC-MS/MS qnmr->lcms Concentration Verification gcms GC-MS qnmr->gcms Concentration Verification short_term Short-term Stability lcms->short_term Homogeneity & Stability Testing long_term Long-term Stability lcms->long_term Homogeneity & Stability Testing gcms->short_term Homogeneity & Stability Testing gcms->long_term Homogeneity & Stability Testing certificate Issuance of Certificate of Analysis short_term->certificate long_term->certificate

Workflow for Certified Reference Material Validation.
N-methyl Norcarfentanil and the Mu-Opioid Receptor Signaling Pathway

N-methyl Norcarfentanil, as a derivative of carfentanil, is expected to act as an agonist at the mu-opioid receptor. The diagram below outlines the canonical signaling pathway following receptor activation.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ligand N-methyl Norcarfentanil receptor Mu-Opioid Receptor (GPCR) ligand->receptor Binds to g_protein Gi/o Protein Activation receptor->g_protein Activates adenylyl_cyclase Inhibition of Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits ion_channel Modulation of Ion Channels g_protein->ion_channel Modulates camp ↓ cAMP adenylyl_cyclase->camp Leads to cellular_response ↓ Neuronal Excitability ↓ Neurotransmitter Release camp->cellular_response ca_channel Inhibition of Ca²⁺ channels ion_channel->ca_channel k_channel Activation of K⁺ channels ion_channel->k_channel ca_channel->cellular_response k_channel->cellular_response

Mu-Opioid Receptor Signaling Pathway.

Comparative Analysis of N-methyl Norcarfentanil and its Metabolites' Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For research, scientific, and drug development professionals, this guide provides an objective comparison of N-methyl Norcarfentanil's performance with its likely metabolites. This analysis is supported by experimental data from structurally similar compounds due to the limited direct research on N-methyl Norcarfentanil's metabolic profile.

The primary metabolic pathways for fentanyl and its potent analogue carfentanil involve enzymatic reactions in the liver, primarily mediated by cytochrome P450 3A4 (CYP3A4).[4][5] These pathways include N-dealkylation, hydroxylation, and amide hydrolysis.[2][3] Based on these precedents, the metabolism of N-methyl Norcarfentanil is hypothesized to follow similar routes.

Quantitative Data on the Activity of N-methyl Norcarfentanil and Potential Metabolites

The following table summarizes the µ-opioid receptor (MOR) binding affinity and functional activity for N-methyl Norcarfentanil and key metabolites of the structurally related carfentanil. The data for carfentanil's metabolites are included as a surrogate to infer the potential activity of N-methyl Norcarfentanil's metabolites.

CompoundPrimary Metabolic Relationshipµ-Opioid Receptor (MOR) Binding Affinity (Ki, nM)MOR Functional Activity (EC50, nM)Efficacy (% of Carfentanil)Reference(s)
N-methyl Norcarfentanil Parent Compound Weaker than Carfentanil (1750x weaker)Data Not AvailableData Not Available[7]
NorcarfentanilHypothesized N-demethylation product of N-methyl Norcarfentanil; Major N-dealkylation metabolite of Carfentanil295.1>10,000Very Low[8][9]
CarfentanilStructural Analog (N-phenethyl)0.024 - 0.150.027100% (Reference)[2][3][8]
Metabolite M2 (of Carfentanil)Hydroxylated CarfentanilData Not Available0.045~60%[7]
Metabolite M4 (of Carfentanil)Hydroxylated CarfentanilData Not Available0.23Significant[7]
Metabolite M5 (of Carfentanil)Hydroxylated CarfentanilData Not Available0.41Significant[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative data are provided below.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a compound for a specific receptor.

  • Preparation of Membranes: Membranes from cells stably overexpressing the human µ-opioid receptor (hMOR) are prepared. This typically involves homogenization of the cells in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to pellet the membranes. The pellet is then resuspended in the assay buffer.

  • Competition Binding: A constant concentration of a radiolabeled ligand that binds to the MOR (e.g., [3H]diprenorphine) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., N-methyl Norcarfentanil or its metabolites).

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which traps the membranes bound to the radioligand. Unbound radioligand is washed away.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

[35S]GTPγS Functional Assay

This assay measures the functional activation of G-protein coupled receptors, such as the MOR, by an agonist.

  • Membrane Preparation: Similar to the binding assay, membranes from cells expressing the hMOR are prepared.

  • Assay Reaction: The membranes are incubated with a constant concentration of [35S]GTPγS (a non-hydrolyzable analog of GTP) and varying concentrations of the agonist (e.g., N-methyl Norcarfentanil or its metabolites).

  • Agonist Stimulation: Agonist binding to the MOR activates the associated Gi/o protein, which then binds [35S]GTPγS.

  • Incubation and Filtration: The reaction is incubated and then terminated by rapid filtration through glass fiber filters.

  • Quantification: The amount of [35S]GTPγS bound to the G-proteins on the membranes is quantified by liquid scintillation counting.

  • Data Analysis: The concentration-response curves are generated, and the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximum effect) are determined.[9]

Visualizations

Hypothesized Metabolic Pathway of N-methyl Norcarfentanil

Metabolic Pathway of N-methyl Norcarfentanil cluster_phase1 Phase I Metabolism (CYP450) parent N-methyl Norcarfentanil metabolite1 Norcarfentanil parent->metabolite1 N-demethylation metabolite2 Hydroxylated Metabolites parent->metabolite2 Hydroxylation metabolite3 Amide Hydrolysis Product parent->metabolite3 Amide Hydrolysis phase2 Phase II Metabolites (Conjugates for Excretion) metabolite1->phase2 Glucuronidation metabolite2->phase2 Glucuronidation

Caption: Hypothesized metabolic pathways of N-methyl Norcarfentanil.

Mu-Opioid Receptor Signaling Pathway

Mu-Opioid Receptor Signaling cluster_downstream Intracellular Signaling Cascade agonist Opioid Agonist (e.g., N-methyl Norcarfentanil) receptor μ-Opioid Receptor (MOR) agonist->receptor Binds to g_protein Gi/o Protein Activation receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase Inhibition g_protein->adenylyl_cyclase Inhibits ion_channel Ion Channel Modulation g_protein->ion_channel Modulates camp Decreased cAMP adenylyl_cyclase->camp Leads to k_channel K+ Channel Activation (Hyperpolarization) ion_channel->k_channel ca_channel Ca2+ Channel Inhibition (Reduced Neurotransmitter Release) ion_channel->ca_channel

Caption: Simplified signaling pathway of the µ-opioid receptor.

References

Safety Operating Guide

Navigating the Disposal of N-methyl Norcarfentanil (hydrochloride): A Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of potent synthetic opioids like N-methyl Norcarfentanil (hydrochloride) is a critical component of laboratory safety and regulatory compliance. Due to its classification as a potent opioid, even minute quantities can pose significant health risks, necessitating stringent handling and disposal protocols.[1] This guide provides essential information on operational and disposal plans, emphasizing safety and adherence to regulatory standards.

It is crucial to recognize that while research into the chemical degradation of fentanyl and its analogs is ongoing, specific, scientifically validated disposal procedures for many of these compounds, including N-methyl Norcarfentanil, are not widely established.[2][3] Therefore, the following procedures are based on best practices for handling highly potent active pharmaceutical ingredients (HPAPIs) and guidelines for the disposal of controlled substances.

I. Immediate Safety and Handling Protocols

Before any handling or disposal procedures, a thorough risk assessment must be conducted.[4][5] Personnel must be trained on the specific hazards of N-methyl Norcarfentanil (hydrochloride) and the emergency procedures in place.

Personal Protective Equipment (PPE): Given the high potency of fentanyl analogs, comprehensive PPE is mandatory to prevent accidental exposure through inhalation, ingestion, or skin contact.[1]

  • Respiratory Protection: A fit-tested N95 or P100 respirator is essential, especially when handling powders.[1]

  • Gloves: Double nitrile gloves are required.[1]

  • Body Protection: A lab coat, potentially a Tyvek suit, and closed-toe shoes are necessary.[6]

  • Eye Protection: Safety glasses or goggles must be worn.[5][6]

Engineering Controls: All manipulations of N-methyl Norcarfentanil (hydrochloride), especially handling of powders, must be performed in a designated area with appropriate engineering controls to minimize the risk of aerosolization and exposure.

  • Ventilation: Work should be conducted within a certified chemical fume hood or a glove box.[1][4]

  • Designated Areas: Clearly mark and restrict access to areas where the compound is handled and stored.[1]

II. Disposal Procedures for N-methyl Norcarfentanil (hydrochloride)

The primary goal of controlled substance disposal is to render the substance "non-retrievable," meaning it cannot be transformed back into a physical or chemical state that is a controlled substance.[7][8][9][10] All disposal methods must comply with federal (e.g., DEA), state, and local regulations.[7][10][11]

Step-by-Step Disposal Protocol:

  • Consult with Environmental Health and Safety (EHS): Before initiating any disposal, contact your institution's EHS department. They will provide guidance on the specific approved procedures and waste streams for your location.

  • Regulatory Compliance: Ensure all disposal activities are documented in accordance with Drug Enforcement Administration (DEA) regulations for controlled substances. This includes maintaining detailed records of the substance's lifecycle, from acquisition to disposal.[8][11]

    • Note: Do not attempt chemical inactivation without a validated protocol and institutional approval.

  • Waste Segregation and Labeling:

    • Place all materials contaminated with N-methyl Norcarfentanil (hydrochloride), including PPE, weighing papers, and cleaning materials, into a designated, clearly labeled hazardous waste container.

    • The primary container should be sealed and placed within a secondary container for transport.[4]

  • Authorized Waste Disposal:

    • Transfer the hazardous waste to a DEA-registered reverse distributor or a licensed hazardous waste disposal company.[11] These entities are equipped to handle and destroy controlled substances in compliance with all regulations.

    • Never dispose of N-methyl Norcarfentanil (hydrochloride) down the drain or in regular trash.[7]

III. Spill Management and Emergency Response

In the event of a spill, immediate and decisive action is required to mitigate exposure and contamination.

  • Evacuate: Immediately evacuate all non-essential personnel from the affected area.[1]

  • Alert: Notify your supervisor and your institution's EHS or emergency response team.

  • Secure the Area: Restrict access to the spill area.

  • Decontamination: Only trained personnel with appropriate PPE should perform decontamination.

    • Use an opioid-specific spill kit containing absorbent materials.[1]

    • For surface decontamination, solutions of soap and water are recommended. Avoid using bleach on powders as it may cause aerosolization.[1]

  • Medical Attention: If exposure is suspected, seek immediate medical attention. Be prepared to provide the Safety Data Sheet (SDS) to medical personnel.[1]

IV. Data on Decontamination Agents for Fentanyl

While specific data for N-methyl Norcarfentanil is limited, research on the decontamination of fentanyl provides some insights into potentially effective agents. The following table summarizes findings from studies on fentanyl degradation on various surfaces. It is important to note that these are for surface decontamination and may not directly translate to bulk disposal protocols.

DecontaminantActive Ingredient(s)Efficacy on FentanylContact TimeNotes
pH-Adjusted Bleach Solution Hypochlorite>95% degradation1 hourThe active species and efficacy can vary with pH.[12]
Peracetic Acid Solutions Peracetic AcidHighly effectiveA few minutesShown to be effective for decontaminating personal protective equipment.[13]
Activated Hydrogen Peroxide Solutions Hydrogen PeroxideEffective1 hourOne of the more effective cleanup solutions for fentanyl-contaminated surfaces.[14]
OxiClean™ Sodium PercarbonateReported degradationNot specifiedHas been reported to degrade fentanyl and its analogs.[12]

V. Disposal Workflow Diagram

The following diagram illustrates the general workflow for the proper disposal of N-methyl Norcarfentanil (hydrochloride) in a laboratory setting.

DisposalWorkflow cluster_prep Preparation & Handling cluster_disposal Disposal Process cluster_final Final Disposition RiskAssessment Conduct Risk Assessment DonPPE Don Appropriate PPE (Double Gloves, Respirator, etc.) RiskAssessment->DonPPE WorkInHood Handle in Certified Fume Hood/Glove Box DonPPE->WorkInHood ConsultEHS Consult Institutional EHS for Approved Protocol WorkInHood->ConsultEHS SegregateWaste Segregate Contaminated Waste (PPE, materials, etc.) ConsultEHS->SegregateWaste LabelWaste Label Waste Container (Hazardous, Controlled Substance) SegregateWaste->LabelWaste SecureStorage Store Securely Pending Disposal LabelWaste->SecureStorage TransferToDisposal Transfer to Authorized Waste Disposal Vendor SecureStorage->TransferToDisposal DocumentDisposal Complete all DEA and Institutional Disposal Records TransferToDisposal->DocumentDisposal

Caption: Workflow for the safe disposal of N-methyl Norcarfentanil.

References

Personal protective equipment for handling N-methyl Norcarfentanil (hydrochloride)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: N-methyl Norcarfentanil (hydrochloride) is a potent synthetic opioid analog. Specific toxicity and handling data for this compound are limited and conflicting. One safety data sheet (SDS) classifies it as non-hazardous, which is inconsistent with its structural relationship to carfentanil, a highly potent opioid. Another related compound, Norcarfentanil, is classified as harmful if swallowed. Therefore, this guidance is based on a precautionary principle, adopting the best practices for handling highly potent fentanyl analogs like carfentanil to ensure personnel safety.

This document provides essential safety protocols, operational plans, and disposal procedures for researchers, scientists, and drug development professionals handling N-methyl Norcarfentanil (hydrochloride) in a laboratory setting.

Hazard Assessment

N-methyl Norcarfentanil is structurally related to carfentanil, an extremely potent opioid analgesic. The primary hazards are associated with accidental exposure, which can occur via inhalation, dermal contact, or ingestion. The principal risk is severe respiratory depression, which can be life-threatening. Due to the high potency of similar compounds, even microscopic amounts of airborne powder can be hazardous.

Symptoms of Opioid Exposure:

  • Drowsiness or unresponsiveness

  • Slow, shallow, or stopped breathing

  • Constricted or pinpoint pupils

  • Dizziness or confusion

Personal Protective Equipment (PPE)

A comprehensive PPE program is mandatory when handling N-methyl Norcarfentanil. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Task Required Personal Protective Equipment (PPE)
Handling Solids (e.g., weighing, aliquoting powder) Respiratory Protection: A fit-tested NIOSH-approved N100, R100, or P100 respirator. Hand Protection: Double-layered powder-free nitrile gloves, with the outer glove cuff extending over the sleeve. Body Protection: Disposable coverall (e.g., Tyvek suit) with long sleeves. Eye/Face Protection: Fully-sealed chemical safety goggles and/or a face shield. Foot Protection: Disposable boot covers.
Handling Dilute Solutions Respiratory Protection: Risk assessment dependent. A fit-tested N95 or higher respirator may be required if aerosolization is possible. Hand Protection: Double-layered powder-free nitrile gloves. Body Protection: Laboratory coat and disposable sleeve protectors. Eye/Face Protection: Chemical safety glasses or goggles.

All PPE should be used in accordance with the Occupational Safety and Health Administration (OSHA) PPE standard (29 CFR 1910.132).

Operational Plan: Safe Handling Protocols

All work with N-methyl Norcarfentanil must be conducted within designated and clearly marked areas with restricted access.

Step-by-Step Handling Protocol:

  • Preparation: Before starting, ensure all necessary PPE, decontamination solutions, spill kits, and an opioid antagonist (e.g., naloxone) are readily available.

  • Containment: Handle all solid forms of N-methyl Norcarfentanil within a certified chemical fume hood, a ventilated balance enclosure, or a glove box to contain airborne particles.

  • Weighing:

    • Use dedicated, disposable spatulas and weigh boats.

    • Perform weighing on a non-absorbent, easily cleanable surface liner within the ventilated enclosure.

    • Utilize a "wetting" technique (e.g., adding a small amount of solvent to the powder) if feasible to reduce aerosolization, provided it does not interfere with the experimental procedure.

  • Solution Preparation:

    • Add solvent to the container of the powdered compound slowly to avoid splashing.

    • Ensure the container is securely capped before mixing or vortexing.

  • Post-Handling:

    • Decontaminate all surfaces and equipment immediately after use.

    • Doff PPE carefully to avoid cross-contamination, following established procedures.

    • Dispose of all contaminated materials as hazardous waste.

    • Thoroughly wash hands with soap and water after removing gloves.

Decontamination and Disposal Plan

Decontamination: Effective decontamination procedures are critical to prevent secondary exposure. The appropriate agent depends on the surface being cleaned.

Surface Recommended Decontamination Agent Notes
Skin Copious amounts of soap and cool water.Do NOT use alcohol-based hand sanitizers or bleach on skin , as they can enhance absorption. Wash immediately after any suspected contact.
Work Surfaces (e.g., fume hood) A solution of 5% peracetic acid, hydrogen peroxide, or a pH-adjusted bleach solution.Allow for a sufficient contact time (e.g., one hour) before wiping clean.
Equipment Peracetic acid-based solutions are highly effective with short contact times (1-5 minutes).Follow manufacturer's recommendations for equipment compatibility.

Spill Cleanup (Small Spill):

  • Evacuate: Alert personnel and evacuate the immediate area.

  • Isolate: Restrict access to the spill area.

  • Protect: Don the appropriate PPE for handling solids.

  • Contain: Gently cover the spill with absorbent pads or a wetting agent to prevent aerosolization. Do not dry sweep.

  • Decontaminate: Apply an effective decontamination solution (e.g., 5% peracetic acid) and allow for the recommended contact time.

  • Clean: Collect all contaminated materials using forceps or other tools and place them in a labeled, sealed hazardous waste container.

  • Final Decontamination: Clean the spill area again with the decontamination solution, followed by a final rinse.

Waste Disposal:

  • Segregation: All items that come into contact with N-methyl Norcarfentanil, including PPE, gloves, weigh boats, and wipes, must be considered hazardous waste.

  • Containment: Place all contaminated waste into durable, sealed, and clearly labeled polyethylene bags or containers.

  • Disposal: All waste must be disposed of through a licensed hazardous waste management company, typically via incineration. Do not dispose of this material in standard trash or down the drain.

Emergency Procedures

In Case of Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and cool water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.

  • Inhalation: Move the affected person to fresh air immediately.

  • Ingestion: Do NOT induce vomiting.

For ALL exposures, immediately call for emergency medical services (e.g., 911) and report a potential potent opioid exposure.

Recognizing Opioid Overdose: An opioid overdose requires immediate medical intervention. Key signs include:

  • Unconsciousness or inability to awaken

  • Slow breathing (<10 breaths per minute) or no breathing

  • Pinpoint pupils

  • Blue or purple lips and fingernails

First Aid and Medical Response:

  • Call 911 immediately. State that someone is unresponsive and not breathing due to a suspected opioid overdose.

  • If trained and authorized, administer an opioid antagonist like naloxone according to your institution's protocol. Multiple doses may be necessary.

  • If the person is not breathing, provide rescue breaths if you are trained to do so.

  • Stay with the person until emergency medical services arrive.

Visualizations

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl Norcarfentanil (hydrochloride)
Reactant of Route 2
Reactant of Route 2
N-methyl Norcarfentanil (hydrochloride)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.